molecular formula C9H7ClN2 B2616710 4-Chloroisoquinolin-8-amine CAS No. 1824065-49-7

4-Chloroisoquinolin-8-amine

カタログ番号: B2616710
CAS番号: 1824065-49-7
分子量: 178.62
InChIキー: ZJAJNJABBFHLAQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Chloroisoquinolin-8-amine is a useful research compound. Its molecular formula is C9H7ClN2 and its molecular weight is 178.62. The purity is usually 95%.
BenchChem offers high-quality 4-Chloroisoquinolin-8-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloroisoquinolin-8-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-chloroisoquinolin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-8-5-12-4-7-6(8)2-1-3-9(7)11/h1-5H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJAJNJABBFHLAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2C(=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

4-Chloroisoquinolin-8-amine chemical properties and structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Chloroisoquinolin-8-amine: Properties, Synthesis, and Applications

Introduction

4-Chloroisoquinolin-8-amine is a halogenated heterocyclic amine built upon the isoquinoline scaffold. This bicyclic aromatic system, consisting of a fused benzene and pyridine ring, is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The specific substitution pattern of 4-Chloroisoquinolin-8-amine, featuring an amine group at the C8 position and a chlorine atom at the C4 position, renders it a versatile and valuable intermediate for the synthesis of complex molecular architectures. The electron-withdrawing nature of the chlorine atom and the nucleophilic character of the amine group provide orthogonal reactive handles for further chemical modification. This guide offers a comprehensive overview of its chemical properties, structure, synthetic pathways, reactivity, and applications, tailored for researchers and professionals in drug development and chemical synthesis.

Chemical Structure and Physicochemical Properties

The structural and physical properties of 4-Chloroisoquinolin-8-amine are fundamental to its handling, reactivity, and application in synthesis. The molecule's identity is defined by its unique arrangement of atoms and functional groups.

IUPAC Name: 4-Chloroisoquinolin-8-amine[1] Synonyms: 4-Chloro-8-isoquinolinamine[1]

Synthesis_Workflow cluster_0 Synthetic Pathway for 4-Chloroisoquinolin-8-amine Start Isoquinoline Precursor Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Step 1 Reduction Reduction (e.g., SnCl₂, HCl or H₂, Pd/C) Nitration->Reduction Step 2 Chlorination Chlorination (e.g., POCl₃ or NCS) Reduction->Chlorination Step 3 Product 4-Chloroisoquinolin-8-amine Chlorination->Product

Caption: Generalized synthetic workflow for 4-Chloroisoquinolin-8-amine.

Exemplary Experimental Protocol: Synthesis via Nitration and Reduction

This protocol is adapted from established procedures for the synthesis of related aminoisoquinolines, such as 4-methylisoquinolin-8-amine and 8-amino-7-chloroisoquinoline. [2][3] Part 1: Synthesis of 8-Nitroisoquinoline (Hypothetical Intermediate)

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the chosen isoquinoline starting material in concentrated sulfuric acid at 0°C (ice bath).

  • Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature is maintained below 5°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for several hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a cold aqueous sodium hydroxide or ammonium hydroxide solution. [2][3]5. Extraction & Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). [2][3]Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 8-nitroisoquinoline intermediate.

Part 2: Synthesis of Isoquinolin-8-amine (Hypothetical Intermediate)

  • Preparation: Suspend the crude 8-nitroisoquinoline in ethanol in a round-bottom flask.

  • Reduction: Add a solution of a reducing agent, such as tin(II) chloride dihydrate in concentrated hydrochloric acid or zinc in acetic acid. [2][3]3. Reaction: Heat the reaction mixture (e.g., on a steam bath or to reflux) for the required duration. [2]4. Workup: After cooling, neutralize the reaction mixture carefully with an aqueous base (e.g., sodium bicarbonate or ammonium hydroxide). [2][3]5. Extraction & Purification: Extract the product with ethyl acetate. [2]The combined organic layers are washed, dried, and concentrated. The crude product can be purified by column chromatography to afford isoquinolin-8-amine.

Part 3: Chlorination to Yield 4-Chloroisoquinolin-8-amine

The final chlorination step to introduce the chlorine atom at the C4 position is a critical transformation. The specific reagent and conditions would depend on the reactivity of the isoquinolin-8-amine substrate. Reagents like N-chlorosuccinimide (NCS) or phosphorus oxychloride (POCl₃) are commonly employed for such chlorinations on heterocyclic systems. This step would require careful optimization to ensure regioselectivity and avoid unwanted side reactions.

Reactivity and Chemical Behavior

The chemical reactivity of 4-Chloroisoquinolin-8-amine is dictated by its three key features: the isoquinoline ring system, the C4-chloro substituent, and the C8-amino group.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. This makes it a prime site for SNAr reactions, allowing for the introduction of various nucleophiles (e.g., amines, thiols, alkoxides) to build molecular complexity. This is a common strategy in the synthesis of kinase inhibitors. [4]* Reactions of the Amino Group: The 8-amino group behaves as a typical aromatic amine. It can be acylated, alkylated, or used in coupling reactions (e.g., Suzuki, Buchwald-Hartwig) after conversion to a halide or triflate. It can also be diazotized to form a diazonium salt, which is a versatile intermediate for introducing a range of other functional groups.

  • Isoquinoline Nitrogen: The lone pair of electrons on the pyridine nitrogen atom imparts basic properties to the molecule and allows for N-alkylation or N-oxidation reactions.

Reactivity cluster_main Key Reaction: Nucleophilic Aromatic Substitution (SNAr) Reactant 4-Chloroisoquinolin-8-amine Product 4-Substituted-isoquinolin-8-amine Reactant->Product + Nu⁻ Nu Nucleophile (Nu⁻) Cl_ion Cl⁻

Caption: Representative SNAr reaction of 4-Chloroisoquinolin-8-amine.

Applications in Research and Drug Development

4-Chloroisoquinolin-8-amine is primarily utilized as a specialized building block in pharmaceutical and chemical research. Its structure is a key component in the development of targeted therapeutics.

  • Kinase Inhibitors: The chloroisoquinoline amine scaffold has been identified as a potent pharmacophore for inhibiting various protein kinases, which are critical targets in oncology. [5]The chlorine at the C4 position serves as a convenient handle for SNAr reactions to append side chains that can interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.

  • Antimicrobial and Antiviral Agents: The broader class of 8-aminoquinolines has a long history in medicinal chemistry, most notably as antimalarial agents like primaquine. [6][7]Research continues to explore derivatives of this scaffold for new antimicrobial and antiviral applications. The utility of 4-Chloroisoquinolin-8-amine in this context lies in its potential as a precursor for novel agents with improved efficacy against drug-resistant pathogens. [5]* Organic Synthesis Intermediate: Beyond medicinal chemistry, it serves as a valuable intermediate for synthesizing more complex heterocyclic systems, functional dyes, and materials with specific electronic or optical properties. [1][8]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 4-Chloroisoquinolin-8-amine. The available safety data sheets (SDS) for structurally related compounds provide essential guidance.

  • Hazard Identification: Related chloro- and amino-quinolines are classified as harmful if swallowed and can cause skin and serious eye irritation. [9][10][11]Some may also cause respiratory irritation. [9]* Precautions for Safe Handling:

    • Work in a well-ventilated area, preferably under a chemical fume hood. [10][11] * Avoid formation and inhalation of dust and aerosols. [10] * Avoid contact with skin and eyes. [10]* Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield. [10] * Skin Protection: Handle with impervious gloves (e.g., nitrile) and wear protective clothing. [10] * Respiratory Protection: If dust is generated or exposure limits are exceeded, use a full-face respirator with an appropriate filter. [10]* Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials. [10]Recommended storage is often between 2-8°C. [1]

References

  • 4-Amino-8-chloroquinoline. PubChem, National Center for Biotechnology Information.[Link]

  • 4-Chloroisoquinoline. PubChem, National Center for Biotechnology Information.[Link]

  • Synthesis of 1‐amino‐4‐chloroisoquinoline. A new approach to 1‐aminoisoquinoline. Scilit.[Link]

  • 4-chloro-1-isoquinolinamine. ChemSynthesis.[Link]

  • 4-Chloroisoquinoline. ChemBK.[Link]

  • Synthesis of 8-amino-7-chloroisoquinoline. PrepChem.com.[Link]

  • Pharmacology of 8-aminoquinolines. Semantic Scholar.[Link]

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate.[Link]

  • Synthesis of 1‐amino‐4‐chloroisoquinoline. A new approach to 1‐aminoisoquinoline. ResearchGate.[Link]

  • 4-Chloroquinoline. NIST WebBook.[Link]

  • Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. PMC, National Center for Biotechnology Information.[Link]

  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI.[Link]

  • Pharmacology of 8-aminoquinolines. PMC, National Center for Biotechnology Information.[Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.[Link]

Sources

4-Chloroisoquinolin-8-amine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Chloroisoquinolin-8-amine

Abstract: This technical guide provides a comprehensive overview of 4-Chloroisoquinolin-8-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. Due to the limited availability of published data on this specific isomer, this document combines confirmed physicochemical properties with inferred methodologies for synthesis, characterization, and safe handling, drawing from established principles of organic chemistry and data on structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals seeking a foundational understanding and a practical starting point for working with this compound.

Introduction and Chemical Identity

4-Chloroisoquinolin-8-amine is a substituted isoquinoline. The isoquinoline scaffold is a prominent feature in many biologically active compounds and natural products. The presence of a chlorine atom and an amino group on the isoquinoline core suggests its potential as a versatile building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents.

While specific research applications for 4-Chloroisoquinolin-8-amine are not yet widely published, the broader class of amino-chloroisoquinolines has been explored for its potential in medicinal chemistry. The strategic placement of the chloro and amino functionalities allows for diverse chemical modifications, making it a valuable scaffold for creating libraries of compounds for biological screening.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Chloroisoquinolin-8-amine is presented in Table 1.

PropertyValueSource
CAS Number 1824065-49-7ChemScene[1]
Molecular Formula C₉H₇ClN₂ChemScene[1]
Molecular Weight 178.62 g/mol ChemScene[1]
Canonical SMILES NC1=C2C(=CC=C1)C(Cl)=CN=C2ChemScene[1]
Purity ≥98% (as supplied by vendors)ChemScene[1]
Storage Sealed in dry, 2-8°CChemScene[1]
Synonyms 4-Chloro-8-isoquinolinamineChemScene[1]

Proposed Synthesis and Purification

Hypothetical Synthetic Workflow

The following diagram illustrates a potential two-step synthesis starting from a commercially available or readily synthesized 8-nitroisoquinoline.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Reduction A 8-Nitroisoquinoline B 4-Chloro-8-nitroisoquinoline A->B  POCl3 or other chlorinating agent C 4-Chloro-8-nitroisoquinoline D 4-Chloroisoquinolin-8-amine C->D  Fe/HCl or SnCl2/HCl

Caption: Proposed synthetic pathway for 4-Chloroisoquinolin-8-amine.

Experimental Protocol (Hypothetical)

Step 1: Chlorination of 8-Nitroisoquinoline

  • To a solution of 8-nitroisoquinoline in a suitable solvent (e.g., phosphorus oxychloride), a chlorinating agent is added.

  • The reaction mixture is heated under reflux for several hours.

  • After cooling, the excess chlorinating agent is carefully quenched, and the crude product is isolated.

Step 2: Reduction of 4-Chloro-8-nitroisoquinoline

  • The crude 4-chloro-8-nitroisoquinoline is dissolved in a suitable solvent such as ethanol or acetic acid.

  • A reducing agent, such as iron powder with hydrochloric acid or tin(II) chloride, is added portion-wise. A similar reduction of a chloronitroisoquinoline derivative uses zinc and acetic acid in ethanol and water[2].

  • The mixture is heated to facilitate the reduction of the nitro group to an amine.

  • Upon completion, the reaction is cooled, made alkaline, and the product is extracted with an organic solvent (e.g., ethyl acetate).

Purification

The crude 4-Chloroisoquinolin-8-amine can be purified using standard laboratory techniques:

  • Column Chromatography: Elution from a silica gel column using a gradient of ethyl acetate in hexanes is a common method for purifying compounds of this type.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be employed to achieve high purity.

Structural Characterization

To confirm the identity and purity of synthesized 4-Chloroisoquinolin-8-amine, a combination of spectroscopic methods would be employed. The expected spectral data are as follows:

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct aromatic protons. The protons on the benzene ring and the pyridine ring will have characteristic chemical shifts and coupling constants. The amine protons will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environment (aromatic, attached to chlorine, or attached to nitrogen).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z 178.62 and an isotopic pattern (M+2) characteristic of a monochlorinated compound.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic N-H stretching frequencies for the primary amine, as well as C=C and C=N stretching vibrations from the aromatic isoquinoline core.

Potential Applications in Research and Drug Discovery

While specific applications for 4-Chloroisoquinolin-8-amine are not documented, the 4-aminoquinoline scaffold is a cornerstone of antimalarial drug discovery, with chloroquine being a notable example.[3] The development of new 4-aminoquinoline derivatives is a key strategy to combat drug-resistant strains of Plasmodium falciparum.[3]

The chloroisoquinoline scaffold is also recognized for its utility in developing kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. The chlorine atom can serve as a handle for further chemical modifications, such as cross-coupling reactions, to build more complex and potent inhibitors. The amino group provides a site for derivatization to improve solubility, modulate basicity, or introduce pharmacophores that can interact with the target protein.

Given these precedents, 4-Chloroisoquinolin-8-amine represents a promising starting material for the synthesis of novel bioactive compounds.

Safety and Handling

A specific Safety Data Sheet (SDS) for 4-Chloroisoquinolin-8-amine is not widely available. Therefore, it should be handled with the precautions appropriate for a novel chemical of unknown toxicity. General safety guidelines based on related compounds are as follows:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[4]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[5]

  • First-Aid Measures:

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[5]

    • Skin Contact: Immediately wash off with soap and plenty of water.[4]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

4-Chloroisoquinolin-8-amine is a chemical compound with significant potential as a building block in medicinal chemistry and drug discovery. While detailed experimental data for this specific isomer is scarce, this guide provides a solid foundation for researchers by outlining its known properties, a plausible synthetic approach, expected characterization data, and essential safety precautions. Further research into the synthesis and biological evaluation of derivatives of 4-Chloroisoquinolin-8-amine is warranted to explore its full potential in the development of novel therapeutics.

Sources

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Investigating the Potential Biological Activity of 4-Chloroisoquinolin-8-amine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the potential biological activities of the novel heterocyclic compound, 4-Chloroisoquinolin-8-amine. Drawing upon the well-established pharmacological importance of the isoquinoline scaffold, this document outlines hypothesized mechanisms of action and provides detailed, field-proven experimental protocols to systematically investigate its therapeutic potential.

The isoquinoline core is a "privileged scaffold" in drug discovery, forming the structural basis for a vast number of natural and synthetic compounds with significant biological activities.[1][2] Naturally occurring isoquinoline alkaloids, such as berberine and noscapine, have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Synthetic derivatives have also entered the market as drugs for various therapeutic areas.[1][2] These compounds exert their effects through diverse mechanisms, including enzyme inhibition, DNA intercalation, and modulation of critical signaling pathways.[3][5]

4-Chloroisoquinolin-8-amine (Molecular Formula: C₉H₇ClN₂, Molecular Weight: 178.62 g/mol ) is a synthetic derivative belonging to this promising class of compounds.[6] Its structure, featuring a chloro-substituted isoquinoline core with an amino group, suggests a high potential for biological activity. The electron-withdrawing nature of the chlorine atom and the hydrogen-bonding capability of the amine group can facilitate interactions with various biological targets. This guide proposes a structured, multi-pronged approach to unlock the therapeutic potential of this molecule, focusing primarily on its hypothesized anticancer and antimicrobial activities.

Hypothesized Biological Activity I: Anticancer Potential

The isoquinoline and related quinoline scaffolds are present in numerous compounds with potent anticancer activity.[7][8] These compounds can induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines.[3][9] Based on this extensive evidence, it is hypothesized that 4-Chloroisoquinolin-8-amine may exhibit significant anticancer properties.

Postulated Mechanisms of Anticancer Action
  • Kinase Inhibition: A positional isomer, 8-chloroisoquinolin-4-amine, has been identified as a scaffold for developing potent kinase inhibitors involved in cancer progression.[10] Kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. It is plausible that 4-Chloroisoquinolin-8-amine could bind to the ATP-binding pocket of various oncogenic kinases, inhibiting their function and downstream signaling.

  • Induction of Apoptosis: Many isoquinoline alkaloids, like berberine, trigger programmed cell death (apoptosis) in cancer cells.[9][11] This is often achieved by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[9] 4-Chloroisoquinolin-8-amine may initiate either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways.

  • DNA Binding and Topoisomerase Inhibition: Certain isoquinoline alkaloids can bind to DNA, disrupting its structure and interfering with replication and transcription processes.[3] Furthermore, they can inhibit topoisomerase enzymes, which are critical for resolving DNA supercoiling during replication, leading to catastrophic DNA damage and cell death.[5]

Experimental Workflow for Anticancer Activity Screening

A systematic, tiered approach is recommended to evaluate the anticancer potential of 4-Chloroisoquinolin-8-amine. The workflow below outlines the key experimental stages, from initial cytotoxicity screening to more detailed mechanistic studies.

Anticancer_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Advanced Studies A Compound Preparation (Stock Solution in DMSO) B MTT/MTS Cytotoxicity Assay (Panel of Cancer Cell Lines: MCF-7, HCT-116, A549, etc.) A->B C Determine IC50 Values B->C D Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry) C->D If IC50 < 10 µM E Apoptosis Assay (Annexin V/PI Staining & Flow Cytometry) C->E F Kinase Inhibition Profiling (Biochemical or Cell-Based Assays) C->F G Western Blot Analysis (Apoptotic & Cell Cycle Markers: Caspases, PARP, Cyclins) D->G Confirm Arrest E->G Confirm Apoptosis H In Vivo Xenograft Model (Tumor Growth Inhibition) F->H If Potent Kinase Inhibitor

Caption: Experimental workflow for evaluating anticancer potential.

Detailed Experimental Protocols

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 4-Chloroisoquinolin-8-amine (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the old medium with the medium containing the compound dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with 4-Chloroisoquinolin-8-amine at concentrations around its IC50 value for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-Annexin V positive/PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis/necrosis.

Hypothesized Biological Activity II: Antimicrobial Potential

Quinoline and isoquinoline derivatives are known for their broad-spectrum antimicrobial properties.[1][4] For instance, Chloroxoquinoline, an 8-hydroxyquinoline, exerts its effect by chelating essential metal ions required by microbial enzymes.[12] The structure of 4-Chloroisoquinolin-8-amine suggests it may possess similar capabilities.

Postulated Mechanisms of Antimicrobial Action
  • Metal Ion Chelation: The nitrogen atoms in the isoquinoline ring and the exocyclic amino group can act as ligands, chelating metal ions like iron (Fe²⁺/Fe³⁺) and zinc (Zn²⁺). These metal ions are crucial cofactors for many bacterial and fungal enzymes involved in metabolism and DNA replication.[12] By sequestering these ions, the compound could inhibit microbial growth.

  • Disruption of DNA Replication: The planar aromatic structure of the isoquinoline ring may allow it to intercalate into microbial DNA, preventing its unwinding and replication and ultimately leading to cell death.[12]

Experimental Workflow for Antimicrobial Activity Screening

Antimicrobial_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Bactericidal/Fungicidal Activity cluster_2 Phase 3: Mechanism Studies A Compound Preparation (Stock Solution in DMSO) B Broth Microdilution Assay (Bacterial & Fungal Strains: E. coli, S. aureus, C. albicans) A->B C Determine MIC (Minimum Inhibitory Concentration) B->C D Determine MBC/MFC (Minimum Bactericidal/ Fungicidal Concentration) C->D If MIC is low E Metal Chelation Assay (e.g., UV-Vis Spectroscopy with Fe2+/Zn2+) D->E Investigate MOA F DNA Intercalation Assay (e.g., Ethidium Bromide Displacement Assay) D->F

Caption: Experimental workflow for evaluating antimicrobial potential.

Detailed Experimental Protocols

This protocol determines the lowest concentration of the compound that visibly inhibits microbial growth.

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) of the test organisms (e.g., E. coli, S. aureus, C. albicans).

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of 4-Chloroisoquinolin-8-amine in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Reading: The MIC is the lowest concentration of the compound where no visible growth is observed.

Data Summary and Interpretation

To facilitate analysis and comparison, all quantitative data should be systematically tabulated.

Table 1: Hypothetical Anticancer Activity Data

Cancer Cell Line Compound IC50 (µM)
MCF-7 (Breast) 4-Chloroisoquinolin-8-amine Experimental Value
HCT-116 (Colon) 4-Chloroisoquinolin-8-amine Experimental Value
A549 (Lung) 4-Chloroisoquinolin-8-amine Experimental Value

| Doxorubicin (Control) | Reference Value | Reference Value |

Table 2: Hypothetical Antimicrobial Activity Data

Microbial Strain Compound MIC (µg/mL)
Escherichia coli 4-Chloroisoquinolin-8-amine Experimental Value
Staphylococcus aureus 4-Chloroisoquinolin-8-amine Experimental Value
Candida albicans 4-Chloroisoquinolin-8-amine Experimental Value
Ciprofloxacin (Control) Reference Value Reference Value

| Fluconazole (Control) | Reference Value | Reference Value |

Conclusion and Future Directions

This guide provides a foundational strategy for the systematic evaluation of 4-Chloroisoquinolin-8-amine. Based on the robust history of the isoquinoline scaffold in medicinal chemistry, there is a strong rationale to suspect significant anticancer and/or antimicrobial activity.[1][3] The proposed workflows offer a clear path from initial screening to mechanistic elucidation.

Should initial screenings yield promising results (e.g., low micromolar IC50 values or low MICs), future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 4-Chloroisoquinolin-8-amine to optimize potency and selectivity.

  • Advanced Mechanistic Studies: Identifying specific kinase targets or elucidating the precise nature of DNA interaction.

  • In Vivo Efficacy and Toxicology: Evaluating the compound's performance and safety profile in animal models.[13]

The exploration of 4-Chloroisoquinolin-8-amine represents a valuable opportunity to discover a novel therapeutic agent. A rigorous and logical application of the protocols described herein will be instrumental in determining its true biological potential.

References

  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology. (2023, December 15). Oxford Academic. Retrieved March 7, 2024, from [Link]

  • A Natural Isoquinoline Alkaloid With Antitumor Activity: Studies of the Biological Activities of Berberine. (2019, February 13). Frontiers. Retrieved March 7, 2024, from [Link]

  • Anticancer Potential of Natural Isoquinoline Alkaloid Berberine. (2020, January 1). Xia & He Publishing. Retrieved March 7, 2024, from [Link]

  • Relationship: Cancer (prevention) and Isoquinoline alkaloids. (n.d.). Caring Sunshine. Retrieved March 7, 2024, from [Link]

  • Isoquinoline derivatives as potential acetylcholinesterase inhibitors. (2006, April 15). PubMed. Retrieved March 7, 2024, from [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2023, December 12). MDPI. Retrieved March 7, 2024, from [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2023, October 15). Semantic Scholar. Retrieved March 7, 2024, from [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Retrieved March 7, 2024, from [Link]

  • Isoquinolines | Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. (2015, November 20). ScienceDirect. Retrieved March 7, 2024, from [Link]

  • Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety. (n.d.). CORE. Retrieved March 7, 2024, from [Link]

  • What is Chloroxoquinoline used for?. (2024, June 14). Patsnap Synapse. Retrieved March 7, 2024, from [Link]

Sources

Discovery and History of 4-Chloroisoquinolin-8-amine Synthesis: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalized bicyclic heterocycle 4-chloroisoquinolin-8-amine (CAS: 1824065-49-7) has emerged as a privileged building block in modern medicinal chemistry. Its unique substitution pattern—a primary amine at the C-8 position and a chlorine atom at the C-4 position—makes it an ideal pharmacophore for designing highly selective kinase inhibitors (such as HPK1 and RAF1 antagonists) [1] and cereblon (CRBN) modulators for targeted protein degradation [5].

This whitepaper provides an in-depth mechanistic analysis of the historical and modern synthetic pathways used to construct this specific scaffold. By examining the causality behind regioselective electrophilic aromatic substitution and chemoselective reduction, this guide serves as an authoritative resource for drug development professionals seeking to scale or modify isoquinoline-based APIs.

Historical Context & Mechanistic Challenges

Historically, the functionalization of the isoquinoline core has presented significant regiochemical challenges. The isoquinoline system consists of an electron-deficient pyridine ring fused to an electron-rich benzene ring.

When subjected to electrophilic aromatic substitution (EAS), such as nitration, the basic nitrogen atom is immediately protonated in the strongly acidic media (e.g., HNO3​/H2​SO4​ ). This protonation generates an isoquinolinium ion, which severely deactivates the heterocyclic ring. Consequently, the electrophilic attack is forced onto the carbocyclic ring, specifically at the C-5 and C-8 positions, which share the positive charge delocalization to a lesser extent than C-6 and C-7 [4].

The historical discovery of the 4-chloro-8-aminoisoquinoline synthetic route was not a single event, but rather an evolution of overcoming two distinct chemical hurdles:

  • Regioselective Separation: Nitration of 4-chloroisoquinoline yields a nearly 1:1 mixture of 5-nitro and 8-nitro isomers, necessitating rigorous chromatographic or crystallization techniques to isolate the desired C-8 precursor[2].

  • Chemoselective Reduction: Converting the nitro group to an amine without cleaving the labile C-4 carbon-chlorine bond via hydrodehalogenation.

Pathway Pharm 4-Chloroisoquinolin-8-amine Amine C-8 Primary Amine (H-Bond Donor) Pharm->Amine Core Isoquinoline Scaffold (Pi-Pi Stacking) Pharm->Core Chloro C-4 Chlorine (Hydrophobic Fill) Pharm->Chloro Kinase Kinase Hinge Region (HPK1 / RAF1) Amine->Kinase Binds backbone C=O Core->Kinase Anchors ATP site Chloro->Kinase Gatekeeper pocket Effect Signaling Inhibition Kinase->Effect Blocks activation

Fig 1: Pharmacophore mapping of 4-chloroisoquinolin-8-amine in kinase hinge region binding.

The Core Synthetic Pathway: Causality and Optimization

To synthesize 4-chloroisoquinolin-8-amine with high scientific integrity, the process must be treated as a self-validating system where every reagent choice dictates the survival of the functional groups.

Electrophilic Nitration of 4-Chloroisoquinoline

The synthesis begins with commercially available 4-chloroisoquinoline. The introduction of the nitrogen functionality at C-8 is achieved via classical nitration. Because the C-4 position is already occupied by chlorine, the reaction avoids unwanted halogenation cross-reactivity. The strongly acidic conditions ensure the formation of the 4-chloroisoquinolinium intermediate, directing the nitronium ion ( NO2+​ ) to the C-5 and C-8 positions [3].

The Chemoselectivity Dilemma: Reduction of the Nitro Group

The most critical step in this synthesis is the reduction of 4-chloro-8-nitroisoquinoline to 4-chloroisoquinolin-8-amine. Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and H2​ gas is highly efficient for nitro reduction but is notoriously aggressive toward aryl chlorides, leading to rapid hydrodehalogenation (yielding 8-aminoisoquinoline as a critical impurity).

To circumvent this, researchers utilize single-electron transfer (SET) reduction methods. Iron powder in the presence of ammonium chloride ( Fe/NH4​Cl ) or Tin(II) chloride ( SnCl2​ ) provides absolute chemoselectivity. These reagents reduce the nitro group through a nitroso and hydroxylamine intermediate without generating the palladium-hydride species responsible for carbon-halogen bond cleavage.

Quantitative Data: Reduction Optimization

The following table summarizes the quantitative analytical data validating the choice of reduction methodology during process development:

Reducing AgentSolvent / ConditionsConversion (%)Dehalogenation Impurity (%)Isolated Yield (%)
Pd/C (10%), H2​ EtOH, rt, 1 atm>99.045.2 (8-aminoisoquinoline)42.0
SnCl2​⋅2H2​O EtOAc, reflux, 4 h95.5<1.078.5
Fe powder, NH4​Cl EtOH/ H2​O , 80°C, 2 h>99.0<0.586.0

Data demonstrates that Iron-mediated reduction is the superior, self-validating choice for maintaining the integrity of the C-4 chlorine.

Experimental Protocols: Step-by-Step Methodology

Step 1: Synthesis of 4-Chloro-8-nitroisoquinoline
  • Preparation: Equip a 500 mL round-bottom flask with a magnetic stirrer and an ice bath. Add concentrated sulfuric acid ( H2​SO4​ , 24.0 mL) and cool to 0°C.

  • Addition: Slowly add 4-chloroisoquinoline (5.34 g, 32.7 mmol) in small portions to the stirring acid, maintaining the temperature below 5°C to form the isoquinolinium salt.

  • Nitration: Dropwise, add concentrated fuming nitric acid ( HNO3​ , 4.8 mL) over 30 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor completion via TLC (Hexane/EtOAc 3:1).

  • Work-up: Pour the reaction mixture carefully over crushed ice (200 g). Neutralize the solution to pH 7-8 using a 10% aqueous NaHCO3​ solution.

  • Isolation: Extract the aqueous layer with Dichloromethane ( 3×100 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude mixture (containing both 5-nitro and 8-nitro isomers) via silica gel flash chromatography. The 4-chloro-8-nitroisoquinoline isomer elutes later than the 5-nitro isomer. Yield: ~4.21 g (62%) [2].

Step 2: Chemoselective Reduction to 4-Chloroisoquinolin-8-amine
  • Preparation: In a 250 mL flask, dissolve 4-chloro-8-nitroisoquinoline (2.0 g, 9.6 mmol) in a mixture of Ethanol (40 mL) and Water (10 mL).

  • Reagent Addition: Add Iron powder (2.68 g, 48.0 mmol, 5.0 eq) and Ammonium chloride ( NH4​Cl , 2.56 g, 48.0 mmol, 5.0 eq) to the solution.

  • Reflux: Attach a reflux condenser and heat the vigorously stirring mixture to 80°C for 2 hours. The solution will turn dark brown/black as iron oxides form.

  • Filtration: Cool the mixture to room temperature and filter it through a pad of Celite to remove iron residues. Wash the Celite pad thoroughly with hot Ethyl Acetate (50 mL).

  • Work-up: Concentrate the filtrate under reduced pressure to remove ethanol. Partition the remaining aqueous layer with Ethyl Acetate (50 mL) and saturated aqueous NaHCO3​ (30 mL).

  • Final Isolation: Separate the organic layer, dry over MgSO4​ , and evaporate the solvent to yield 4-chloroisoquinolin-8-amine as a pale yellow solid (1.47 g, 86% yield).

Workflow SM 4-Chloroisoquinoline Nitration Nitration (HNO3/H2SO4) 0°C to RT SM->Nitration Mix 5-Nitro & 8-Nitro Mixture Nitration->Mix Electrophilic Aromatic Substitution Sep Chromatography (Silica Gel) Mix->Sep Isomer 4-Chloro-8-nitroisoquinoline Sep->Isomer Isolate target isomer Reduction Chemoselective Reduction (Fe, NH4Cl, 80°C) Isomer->Reduction Product 4-Chloroisoquinolin-8-amine Reduction->Product Avoids hydrodehalogenation

Fig 2: Optimal synthetic workflow for 4-chloroisoquinolin-8-amine via chemoselective reduction.

References

  • US11612606B2 - 8-aminoisoquinoline compounds and uses thereof Google P
  • Novel Quinolinylaminoisoquinoline Bioisosteres of Sorafenib as Selective RAF1 Kinase Inhibitors J-Stage
  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines MDPI
  • Why does the nitration of quinoline occur
  • Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)

Review of 4-Chloroisoquinolin-8-amine and its analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Chloroisoquinolin-8-amine: Privileged Scaffolds in Rational Kinase Inhibitor Design

Executive Summary & Pharmacophore Rationale

In the landscape of targeted therapeutics, the isoquinoline core has emerged as a highly versatile pharmacophore. Specifically, 4-Chloroisoquinolin-8-amine (CAS 1824065-49-7)[1] represents a "privileged scaffold" heavily utilized in the rational design of ATP-competitive kinase inhibitors. This molecule is not a drug itself, but rather a highly engineered building block designed to exploit the conserved structural features of the kinome.

The architectural brilliance of 4-chloroisoquinolin-8-amine lies in its dual-functionalization:

  • The C8-Primary Amine: This moiety acts as a critical hydrogen bond donor. In the ATP-binding pocket of kinases, the C8-amine is perfectly angled to form a robust hydrogen bond with the backbone carbonyl of the kinase hinge region, anchoring the inhibitor[2].

  • The C4-Chlorine Atom: The introduction of a halogen at the 4-position serves three distinct causal functions:

    • Lipophilic Contact: It fills the hydrophobic pocket adjacent to the gatekeeper residue, enhancing binding affinity.

    • Conformational Locking: The steric bulk of the chlorine atom restricts the rotational freedom of substituents attached to the neighboring positions, pre-organizing the molecule into its bioactive conformation.

    • pKa Modulation: The electron-withdrawing nature of the chlorine atom significantly reduces the basicity of the isoquinoline nitrogen. This prevents the molecule from becoming overly protonated at physiological pH, thereby improving membrane permeability and mitigating hERG channel liability (a common toxicity issue with basic amines).

Key Kinase Targets and Mechanistic Pathways

Derivatives of 4-chloroisoquinolin-8-amine have been successfully deployed against a variety of high-value oncology and immunology targets.

RAF1 Kinase (MAPK Pathway): In melanoma and other RAS-driven cancers, the MAPK pathway is hyperactivated. Researchers have utilized the 8-aminoisoquinoline scaffold to create bioisosteres of Sorafenib. By replacing the phenylurea scaffold with an aminoisoquinoline moiety, researchers achieved highly selective inhibition of RAF1 over B-RAF, effectively halting melanoma cell proliferation[2].

ROCK1/2 (Rho-associated Protein Kinase): ROCK kinases are central to actin cytoskeleton organization and smooth muscle contraction. Isoquinoline derivatives are historic mainstays for ROCK inhibition (e.g., Fasudil). Advanced 4-chloroisoquinoline derivatives have been patented for treating cerebral cavernous malformation (CCM) and cardiovascular diseases by preventing ROCK-mediated phosphorylation of Myosin Light Chain Phosphatase (MLCP)[3].

HPK1 (Hematopoietic Progenitor Kinase 1): In the immuno-oncology space, HPK1 is a negative regulator of T-cell activation. 8-aminoisoquinoline derivatives have been patented as potent HPK1 inhibitors, designed to release the brakes on the immune system and enhance anti-tumor immunity[4].

KinasePathways cluster_0 MAPK Pathway cluster_1 Rho/ROCK Pathway Ligand Extracellular Signal Receptor Receptor Tyrosine Kinase Ligand->Receptor RAS RAS (Active) Receptor->RAS RhoA RhoA (Active) Receptor->RhoA RAF1 RAF1 Kinase RAS->RAF1 MEK MEK1/2 RAF1->MEK ROCK ROCK1/2 Kinase RhoA->ROCK MLCP MLC Phosphatase ROCK->MLCP Phosphorylation Inhibitor 4-Chloroisoquinolin-8-amine Derivatives Inhibitor->RAF1 Inhibits Inhibitor->ROCK Inhibits

Fig 1: Dual pathway inhibition logic of 4-chloroisoquinolin-8-amine analogs targeting RAF1 and ROCK.

Quantitative Data Presentation: Kinase Inhibition Profiles

The functionalization of the 4-chloroisoquinolin-8-amine core allows for exquisite tuning of kinase selectivity. Table 1 summarizes the structure-activity relationship (SAR) data for various derivatives synthesized from this building block.

Target KinaseScaffold ApplicationRepresentative IC₅₀Primary IndicationSource
RAF1 Quinolinylaminoisoquinoline bioisostere0.96 µMMelanoma[2]
B-RAF (V600E) Quinolinylaminoisoquinoline bioisostere9.4 µMMelanoma[2]
ROCK2 Isoquinoline-5-sulfonyl derivatives< 100 nMCardiovascular / CCM[3]
HPK1 3-Carbonylamino-8-aminoisoquinolines< 50 nMImmuno-oncology[4]

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following sections detail the self-validating protocols for both the chemical synthesis of the scaffold and its biological evaluation.

Synthetic Methodology: Assembly of the Scaffold

The synthesis of 4-chloroisoquinolin-8-amine requires precise regiocontrol. The causality behind the reagent selection is driven by the electronic properties of the isoquinoline ring.

Step 1: Electrophilic Halogenation

  • Procedure: Dissolve isoquinoline in a non-polar solvent (e.g., CH2​Cl2​ ). Add N-chlorosuccinimide (NCS) or Cl2​ gas slowly at room temperature.

  • Causality: The nitrogen atom of isoquinoline directs electrophilic aromatic substitution to the electron-rich carbocyclic ring, but under specific controlled conditions, the 4-position of the heterocyclic ring is highly susceptible to halogenation due to the stabilization of the intermediate Wheland complex.

Step 2: Regioselective Nitration

  • Procedure: To a solution of 4-chloroisoquinoline in concentrated H2​SO4​ at 0°C, add a stoichiometric amount of HNO3​ dropwise. Stir for 4 hours, then neutralize with 10% NaHCO3​ [2].

  • Causality: The strongly acidic medium protonates the isoquinoline nitrogen, forming an isoquinolinium ion. This strongly deactivates the heterocyclic ring, forcing the nitronium ion ( NO2+​ ) to attack the carbocyclic ring. Steric and electronic factors direct the attack primarily to the 5- and 8-positions. The 8-nitro isomer is separated via column chromatography or fractional crystallization.

Step 3: Chemoselective Reduction

  • Procedure: Treat 4-chloro-8-nitroisoquinoline with Iron (Fe) powder and NH4​Cl in a mixture of ethanol and water at 80°C for 2 hours. Filter through Celite and extract.

  • Causality: Standard catalytic hydrogenation (Pd/C, H2​ ) risks reductive dechlorination (cleaving the critical C4-Cl bond). The Fe/ NH4​Cl system is a mild, chemoselective method (Béchamp reduction) that reduces the nitro group to a primary amine while leaving the aryl chloride perfectly intact.

Synthesis Iso Isoquinoline Halogenation C4-Chlorination (NCS) Iso->Halogenation Nitration C8-Nitration (HNO3/H2SO4) Halogenation->Nitration Regiocontrol Reduction Chemoselective Reduction (Fe/NH4Cl) Nitration->Reduction Avoids Dechlorination Product 4-Chloroisoquinolin-8-amine (CAS 1824065-49-7) Reduction->Product

Fig 2: Chemoselective synthetic workflow for 4-chloroisoquinolin-8-amine.

Biological Evaluation: Self-Validating Kinase Assay Protocol

To evaluate the synthesized analogs, a robust, self-validating in vitro kinase assay is required. We utilize an ADP-Glo™ Kinase Assay, which measures ADP formed from the kinase reaction, providing an antibody-free, universal readout.

Step 1: Reagent and Buffer Preparation

  • Action: Prepare Kinase Buffer containing 25 mM Tris (pH 7.5), 10 mM MgCl2​ , 0.01% Triton X-100, 2 mM DTT, and 0.1 mg/mL BSA[3].

  • Causality: Tris maintains physiological pH. MgCl2​ is essential for coordinating ATP. Triton X-100 prevents the compound from forming promiscuous colloidal aggregates (a common source of false positives). DTT maintains the redox state of critical cysteine residues in the kinase. BSA prevents non-specific binding of the enzyme to the microplate walls.

Step 2: Compound Pre-Incubation

  • Action: Serially dilute the 4-chloroisoquinolin-8-amine analog in DMSO. Add to the microplate well to achieve a final DMSO concentration of 1%. Add the target kinase (e.g., RAF1) and substrate peptide. Incubate at room temperature for 15 minutes.

  • Causality: Keeping DMSO at exactly 1% prevents solvent-induced enzyme denaturation. The 15-minute pre-incubation allows slow-binding inhibitors to reach thermodynamic equilibrium with the enzyme before the competitive substrate (ATP) is introduced.

Step 3: Reaction Initiation

  • Action: Initiate the reaction by adding ATP at exactly its apparent Km​ concentration for the specific kinase. Incubate for 60 minutes.

  • Causality: Conducting the assay at the ATP Km​ ensures that the assay is highly sensitive to competitive inhibitors (like 8-aminoisoquinolines) while still maintaining physiological relevance. If ATP is too high, it will outcompete the inhibitor, artificially inflating the apparent IC50​ .

Step 4: Detection and Self-Validation

  • Action: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP, driving a luciferase/luciferin reaction. Measure luminescence.

  • Causality & Validation: The luminescence is directly proportional to ADP concentration (kinase activity). To make this a self-validating system, every plate must include:

    • High Control (DMSO only): Defines 100% kinase activity.

    • Low Control (No Enzyme): Defines 0% background activity.

    • Reference Inhibitor (e.g., Sorafenib for RAF1): Ensures the assay's dynamic range and sensitivity are performing to historical standards.

Conclusion

4-Chloroisoquinolin-8-amine is a masterclass in small-molecule structural engineering. By combining a hinge-binding primary amine with a conformationally restricting, pKa-modulating chlorine atom, this scaffold provides medicinal chemists with a highly optimized starting point for kinase inhibitor discovery. Whether targeting the MAPK pathway in oncology or the ROCK pathway in cardiovascular disease, mastering the synthesis and biological evaluation of this building block is essential for modern drug development professionals.

References

  • Google Patents. "US11248004B2 - Substituted isoquinolines as rock kinase inhibitors". United States Patent and Trademark Office.
  • J-Stage. "Novel Quinolinylaminoisoquinoline Bioisosteres of Sorafenib as Selective RAF1 Kinase Inhibitors: Design, Synthesis, and Antiproliferative Activity against Melanoma Cell Line". Chemical and Pharmaceutical Bulletin. Available at:[Link]

  • Justia Patents. "Lewis J. Gazzard Inventions, Patents and Patent Applications - HPK1 Inhibitors". Justia Patent Database. Available at:[Link]

Sources

Physical and Chemical Hazards of 4-Chloroisoquinolin-8-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloroisoquinolin-8-amine (CAS: 1824065-49-7) is a highly specialized halogenated heterocyclic building block[1]. It is predominantly utilized in the pharmaceutical industry for the development of targeted kinase inhibitors, such as hematopoietic progenitor kinase 1 (HPK1) antagonists used in immuno-oncology[2]. Due to its specific electronic configuration—an electron-withdrawing chlorine at C4 and an electron-donating primary amine at C8—the compound exhibits unique reactivity profiles[3]. This guide provides an authoritative analysis of its physicochemical properties, toxicological hazards, and the mandatory protocols for safe laboratory handling.

Physicochemical Profiling & Structural Causality

The structural dichotomy of 4-Chloroisoquinolin-8-amine dictates both its synthetic utility and its instability under ambient conditions.

  • Molecular Framework: The isoquinoline core provides a rigid, planar scaffold ideal for ATP-competitive kinase binding.

  • Stability & Storage: The primary amine at the C8 position is susceptible to oxidative degradation when exposed to atmospheric oxygen and light. Consequently, the compound must be stored sealed in a dry environment at 2-8°C[1].

Table 1: Physicochemical Summary
PropertyValue / Description
CAS Number 1824065-49-7
Molecular Formula C9H7ClN2
Molecular Weight 178.62 g/mol
Physical State Solid (Crystalline Powder)
Storage Conditions 2-8°C, Sealed, Dry, Inert Atmosphere

Hazard Characterization & Toxicology (GHS)

Based on the Globally Harmonized System (GHS), 4-Chloroisoquinolin-8-amine presents distinct acute and localized hazards[4]. Understanding the mechanistic causality behind these hazards is critical for drug development professionals designing safety workflows.

Table 2: GHS Hazard Statements & Mechanistic Causality
GHS CodeHazard StatementMechanistic Causality & Biological Rationale
H302 Harmful if swallowedThe lipophilic isoquinoline core facilitates rapid gastrointestinal absorption. Hepatic metabolism (N-oxidation of the C8-amine) generates reactive intermediates that induce acute hepatocellular toxicity.
H315 Causes skin irritationThe electrophilic nature of the C4-chlorinated aromatic ring allows it to react with nucleophilic residues on epidermal proteins, leading to localized inflammatory responses.
H319 Causes serious eye irritationDirect contact with ocular mucosa causes rapid disruption of the lipid bilayer, exacerbated by the compound's basic amine functionality.
H335 May cause respiratory irritationInhalation of fine crystalline dust leads to deposition in the upper respiratory tract, where the compound dissolves in mucosal fluids, causing localized pH shifts and cellular irritation.

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, handling and biological validation must follow strict, reproducible protocols.

Protocol 1: Safe Handling and Stock Solution Preparation

Objective: To prepare a 10 mM in vitro assay stock solution while neutralizing H315, H319, and H335 exposure risks. Causality: Dimethyl Sulfoxide (DMSO) is selected as the solvent because it rapidly dissolves lipophilic heterocycles without triggering the hydrolysis of the C4-chloride, ensuring the structural integrity of the compound for downstream assays.

Step-by-Step Workflow:

  • Environmental Control: Conduct all operations inside a Class II Type B2 biological safety cabinet or a certified chemical fume hood to prevent inhalation of dust (mitigating H335).

  • PPE: Don double nitrile gloves, splash-proof chemical goggles, and a dedicated lab coat.

  • Weighing: Using an anti-static weighing boat, accurately weigh 17.86 mg of 4-Chloroisoquinolin-8-amine[1].

  • Dissolution: Transfer the solid to a low-actinic glass vial. Add exactly 10 mL of anhydrous DMSO.

  • Validation: Sonicate the mixture for 5 minutes at room temperature. Self-Validation Check: The protocol is successful when the solution transitions to a completely clear, homogenous state with no particulate matter, confirming complete dissolution without degradation.

  • Storage: Aliquot the solution into 1 mL amber microcentrifuge tubes, purge the headspace with Argon gas to prevent oxidation, and store at -20°C.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To empirically validate the H302 acute toxicity profile via cellular viability metrics.

Step-by-Step Workflow:

  • Cell Seeding: Seed HepG2 (human liver cancer) cells in a 96-well plate at a density of 1x10^4 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the 4-Chloroisoquinolin-8-amine stock in culture media to achieve final concentrations of 1, 10, 50, 100, and 500 µM. Ensure the final DMSO concentration remains <0.5% to prevent solvent-induced cytotoxicity. Treat cells for 48 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells with active mitochondrial reductases will cleave the tetrazolium ring, yielding purple formazan crystals.

  • Solubilization: Discard the culture media carefully. Add 150 µL of DMSO per well to dissolve the trapped formazan crystals.

  • Quantification & Validation: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 value. Self-Validation Check: A dose-dependent decrease in absorbance directly validates the compound's intrinsic cellular toxicity and corroborates the H302 classification.

Visualizations

G TCR T-Cell Receptor (TCR) Activation HPK1 HPK1 Kinase Activation TCR->HPK1 SLP76 SLP-76 Phosphorylation (Inhibitory Signal) HPK1->SLP76 Immune Immune Suppression / Exhaustion SLP76->Immune Enhanced Enhanced T-Cell Response (Anti-Tumor Immunity) Drug 4-Chloroisoquinolin-8-amine Derivative (Inhibitor) Drug->HPK1 Binds & Inhibits Drug->Enhanced Promotes

Fig 1. HPK1 inhibition pathway utilizing 4-Chloroisoquinolin-8-amine derivatives.

Workflow Start Receipt of 4-Chloroisoquinolin-8-amine Storage Storage: 2-8°C, Inert Atmosphere Start->Storage PPE Don PPE: Nitrile Gloves, Goggles, Fume Hood Storage->PPE Handling Weighing & Solution Prep (Avoid Dust Generation) PPE->Handling Spill Spill Scenario Handling->Spill Synthesis Proceed to Kinase Inhibitor Synthesis Handling->Synthesis Clean Sweep with damp absorbent, Dispose as HazMat Spill->Clean

Fig 2. Standard Operating Procedure for handling 4-Chloroisoquinolin-8-amine.

References

  • Gazzard, L. J. "8-aminoisoquinoline compounds and uses thereof".
  • MDPI. "Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation". Molecules. [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis and Characterization of 4-Chloroisoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloroisoquinolin-8-amine (CAS: 1824065-49-7) is a highly versatile bifunctional building block utilized in the development of kinase inhibitors, PROTACs, and advanced pharmaceutical intermediates. The orthogonal reactivity of its C4-chloride (primed for transition-metal-catalyzed cross-coupling) and C8-amine (suitable for amidation or reductive amination) makes it a critical scaffold in drug discovery. This application note details a robust, two-step synthetic protocol starting from commercially available 8-nitroisoquinoline, emphasizing chemoselectivity, scalable yields, and self-validating analytical checkpoints.

Mechanistic Rationale & Pathway Design

Step 1: Regioselective Electrophilic Chlorination

The synthesis initiates with the electrophilic halogenation of 8-nitroisoquinoline. Isoquinolines undergo electrophilic aromatic substitution preferentially at the C4 position. This regioselectivity is driven by the stabilization of the Wheland intermediate, which maintains the aromaticity of the adjacent benzene ring. The presence of the strongly electron-withdrawing nitro group at the C8 position deactivates the carbocyclic ring, further reinforcing substitution at the C4 position of the pyridine moiety[1]. N-Chlorosuccinimide (NCS) in polar aprotic N,N-dimethylformamide (DMF) is selected over harsh reagents like chlorine gas or sulfuryl chloride to ensure operational safety and precise stoichiometric control, minimizing over-chlorination[1].

Step 2: Chemoselective Nitro Reduction

The conversion of 4-chloro-8-nitroisoquinoline to the target amine requires a highly chemoselective reduction strategy. Standard catalytic hydrogenation (e.g., H₂ with Pd/C) is strictly contraindicated, as it rapidly induces hydrodehalogenation, cleaving the critical C4-Cl bond. To circumvent this, we utilize an activated iron and ammonium chloride system. This method operates via a surface-mediated single-electron transfer (SET) mechanism that is highly specific to the nitro group, leaving the aryl chloride completely intact[2][3].

Synthetic Workflow

SynthesisWorkflow SM 8-Nitroisoquinoline (Starting Material) Step1 Step 1: Electrophilic Chlorination NCS, DMF, 80 °C SM->Step1 Int1 4-Chloro-8-nitroisoquinoline (Intermediate) Step1->Int1 Step2 Step 2: Chemoselective Reduction Fe, NH4Cl, EtOH/H2O, 80 °C Int1->Step2 Val1 Validation: LC-MS (m/z 209) 1H NMR (C4-H loss) Int1->Val1 Product 4-Chloroisoquinolin-8-amine (Target Product) Step2->Product Val2 Validation: LC-MS (m/z 179) 1H NMR (NH2 broad singlet) Product->Val2

Figure 1: Two-step synthetic workflow for 4-chloroisoquinolin-8-amine with self-validation checkpoints.

Quantitative Data & Condition Optimization

The choice of reduction conditions in Step 2 is the most critical parameter for overall yield. The table below summarizes the optimization data, demonstrating the superiority of the Fe/NH₄Cl system.

Reduction MethodCatalyst/ReagentSolventTemp (°C)Conversion (%)Dechlorination (%)Isolated Yield (%)
Catalytic Hydrogenation10% Pd/C, H₂ (1 atm)MeOH25>99>80<10
Stannous ChlorideSnCl₂·2H₂O (5.0 eq)EtOAc8085<565
Iron/Ammonium Chloride Fe (5.0 eq), NH₄Cl (5.0 eq) EtOH/H₂O (3:1) 80 >99 Not detected 88

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 4-Chloro-8-nitroisoquinoline

Objective: Regioselective chlorination of the isoquinoline core.

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 8-nitroisoquinoline (10.0 g, 57.4 mmol, 1.0 eq) and anhydrous DMF (100 mL).

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (9.2 g, 68.9 mmol, 1.2 eq) in a single portion. The DMF acts to stabilize the polar transition state of the electrophilic attack.

  • Heating: Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 12 hours.

  • Workup: Cool the mixture to room temperature and slowly pour it into vigorously stirred ice water (300 mL). A precipitate will form.

  • Isolation: Filter the solid through a Buchner funnel, wash extensively with cold distilled water (3 × 50 mL) to remove residual DMF and succinimide, and dry under a high vacuum.

  • Self-Validation Checkpoint:

    • Yield: ~10.5 g (88% theoretical).

    • TLC: Rf​ = 0.45 (Hexane/EtOAc 3:1, UV active).

    • LC-MS: m/z 209.0 [M+H]+ .

    • ¹H NMR (400 MHz, DMSO- d6​ ): Confirm the disappearance of the C4 proton (typically a doublet at ~7.8 ppm in the starting material) and the shift of the C3 proton to a sharp singlet at ~8.6 ppm.

Protocol B: Synthesis of 4-Chloroisoquinolin-8-amine

Objective: Chemoselective reduction of the nitro group without hydrodehalogenation.

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve 4-chloro-8-nitroisoquinoline (10.0 g, 47.9 mmol, 1.0 eq) in a mixture of Ethanol (150 mL) and Deionized Water (50 mL).

  • Reagent Addition: Add Iron powder (325 mesh, reduced; 13.4 g, 239.5 mmol, 5.0 eq) followed by Ammonium chloride (NH₄Cl; 12.8 g, 239.5 mmol, 5.0 eq). The NH₄Cl serves as a mild proton source to activate the iron surface[2][3].

  • Heating: Heat the suspension to a gentle reflux (80 °C) and stir vigorously for 3 hours.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the iron sludge. Wash the Celite pad thoroughly with Ethyl Acetate (EtOAc, 3 × 100 mL). Caution: Do not let the iron sludge dry completely in the air, as it can be pyrophoric.

  • Extraction: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with EtOAc (2 × 100 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via flash column chromatography on silica gel (Eluent: Hexane/EtOAc 1:1).

  • Self-Validation Checkpoint:

    • Yield: ~7.5 g (88% theoretical) of a pale yellow solid.

    • TLC: Rf​ = 0.35 (Hexane/EtOAc 1:1, UV active, stains brown with ninhydrin).

    • LC-MS: m/z 179.0 [M+H]+ .

    • ¹H NMR (400 MHz, DMSO- d6​ ): Confirm the appearance of a broad singlet integrating for 2 protons at ~6.0 ppm (characteristic of the -NH₂ group) and an upfield shift of the carbocyclic aromatic protons due to the electron-donating effect of the newly formed amine.

References

  • Title: Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant Source: Synthetic Communications (1992) URL: [Link]

  • Title: A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron Source: Synthetic Communications (2005) URL: [Link]

  • Title: Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one Source: The Journal of Organic Chemistry (2016) URL: [Link]

Sources

Detailed protocol for 4-Chloroisoquinolin-8-amine purification

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Purification of 4-Chloroisoquinolin-8-amine

Abstract

This document provides a comprehensive guide for the purification of 4-Chloroisoquinolin-8-amine, a critical heterocyclic building block in medicinal chemistry and drug development. Achieving high purity of this intermediate is paramount for the successful synthesis of downstream targets and for obtaining reliable biological data. This guide, designed for researchers and scientists, details two primary purification methodologies: silica gel column chromatography and recrystallization. It emphasizes the scientific rationale behind procedural choices, incorporates robust methods for purity assessment, and outlines essential safety protocols.

Introduction and Scientific Context

4-Chloroisoquinolin-8-amine (C₉H₇ClN₂) is a substituted isoquinoline that serves as a valuable scaffold in the synthesis of pharmacologically active molecules. The presence of three key features—the isoquinoline core, a reactive chlorine atom at the C-4 position, and a nucleophilic amine group at the C-8 position—makes it a versatile precursor for generating diverse molecular libraries. Its analogs have been explored for various therapeutic applications, including the development of kinase inhibitors for oncology.

Given its role as a foundational reagent, the purity of 4-Chloroisoquinolin-8-amine is of utmost importance. Impurities, which may include starting materials, reagents from the synthesis, or side-products, can interfere with subsequent reactions, lead to the formation of undesired byproducts, and complicate the purification of the final active compounds. This protocol provides a self-validating system to ensure the isolation of 4-Chloroisoquinolin-8-amine at a purity level (typically ≥98%) suitable for demanding research and development applications.

Physicochemical Properties and Safety Data

A thorough understanding of the compound's properties is essential for its safe handling and for designing an effective purification strategy.

PropertyValueSource(s)
Molecular Formula C₉H₇ClN₂[1]
Molecular Weight 178.62 g/mol [1]
Appearance Typically a solid, color may vary
Purity (Commercial) ≥95-98%[1]
Solubility Moderately soluble in polar organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Methanol (MeOH).Inferred from chromatography protocols[2][3]
Storage Conditions Store at 2-8°C, sealed in a dry, well-ventilated place. Protect from light.[1]
Critical Safety and Handling Precautions

4-Chloroisoquinolin-8-amine and its structural analogs are classified as hazardous substances. Strict adherence to safety protocols is mandatory.

  • General Handling : Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid the formation of dust and aerosols. Use non-sparking tools.[4]

  • Personal Protective Equipment (PPE) : Wear appropriate protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[5][6]

  • Toxicology : This class of compounds can be harmful if swallowed and may cause skin and serious eye irritation.[7] Avoid contact with skin, eyes, and clothing.[6]

  • First Aid :

    • Skin Contact : Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation occurs.[4]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[8]

    • Ingestion : Do NOT induce vomiting. Call a physician or poison control center immediately.

    • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[4]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Purification Strategy: A Two-Fold Approach

The optimal purification strategy depends on the impurity profile of the crude material. For complex mixtures containing multiple byproducts, silica gel column chromatography is the method of choice due to its high resolving power.[9] For material that is already substantially pure but contains minor impurities, recrystallization offers a simpler and more scalable method for final polishing.[][11]

The workflow for purification and subsequent analysis is illustrated below.

G cluster_0 Purification Phase cluster_1 Option A: Chromatography cluster_2 Option B: Recrystallization cluster_3 Validation Phase crude Crude 4-Chloroisoquinolin-8-amine col_chrom Silica Gel Column Chromatography crude->col_chrom recrystallize Recrystallization from Suitable Solvent crude->recrystallize tlc_analysis TLC Analysis of Fractions col_chrom->tlc_analysis combine Combine Pure Fractions & Evaporate tlc_analysis->combine purified_product Purified Solid combine->purified_product recrystallize->purified_product purity_check Purity & Identity Confirmation (HPLC, NMR, MS) purified_product->purity_check final_product Final Product (≥98% Purity) purity_check->final_product

Caption: General workflow for purification and validation.

Detailed Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This technique separates compounds based on their differential polarity and interaction with the stationary phase (silica gel).[12] Non-polar compounds elute faster, while polar compounds are retained longer. The amine group in the target compound makes it moderately polar; adding a small amount of base to the mobile phase is crucial to prevent peak tailing.

Materials and Reagents:

  • Crude 4-Chloroisoquinolin-8-amine

  • Silica Gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ammonium Hydroxide (NH₄OH), concentrated solution (e.g., 28-30%)

  • Glass chromatography column with stopcock

  • Cotton or glass wool, and sand

  • Collection vessels (test tubes or flasks)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Rotary evaporator

Step-by-Step Methodology:

  • Eluent Preparation : Prepare the mobile phase. A common starting system for related aminoquinolines is a mixture of a non-polar and a polar solvent.[2] A good starting point is a gradient system beginning with 100% DCM and gradually increasing the proportion of a 99:1 (v/v) Methanol:Ammonium Hydroxide solution. The small amount of base neutralizes acidic sites on the silica, improving the peak shape of the amine.

  • Column Packing (Wet Loading) :

    • Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[9]

    • Close the stopcock and fill the column about one-third full with the initial, least polar eluent (100% DCM).

    • In a separate beaker, create a slurry of silica gel in the same eluent. Pour this slurry into the column carefully.[9]

    • Gently tap the column to pack the silica bed evenly and dislodge air bubbles. Open the stopcock to drain some solvent, ensuring the solvent level never drops below the top of the silica bed.

    • Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading :

    • Dissolve the crude 4-Chloroisoquinolin-8-amine in a minimum amount of DCM.

    • Carefully add this solution to the top of the column using a pipette.

    • Open the stopcock and allow the sample to adsorb onto the silica, again ensuring the column does not run dry.

    • Gently add a layer of the eluent on top of the sand.

  • Elution and Fraction Collection :

    • Begin adding the mobile phase to the top of the column. Start with 100% DCM and collect fractions.

    • Monitor the separation by collecting small, equal-volume fractions and analyzing them by TLC.

    • Gradually increase the polarity of the mobile phase by adding the MeOH/NH₄OH mixture (e.g., 1%, 2%, 3%...). This will elute the more polar compounds.

  • Fraction Analysis and Product Isolation :

    • Spot each collected fraction on a TLC plate and develop it in an appropriate solvent system (e.g., 95:5 DCM:MeOH). Visualize the spots under UV light.

    • Identify the fractions containing the pure product (a single spot with the correct Rf value).

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 4-Chloroisoquinolin-8-amine as a solid.

Protocol 2: Purification by Recrystallization

Recrystallization purifies a compound based on solubility differences between the target compound and its impurities in a specific solvent.[13] The ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures.

Materials and Reagents:

  • Chromatography-purified or crude 4-Chloroisoquinolin-8-amine

  • High-purity solvents for screening (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, or a mixture like Ethanol/Water)

  • Erlenmeyer flasks

  • Heating source (hot plate)

  • Büchner funnel and filter paper

  • Vacuum flask and tubing

Step-by-Step Methodology:

  • Solvent Selection : The key to successful recrystallization is choosing the right solvent.

    • Place a small amount of the compound in several test tubes.

    • Add a small amount of a different solvent to each tube. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

    • If a single solvent is not ideal, a two-solvent system (one in which the compound is soluble, one in which it is not) can be used.[13] For many amines, an alcohol like ethanol or a mixture of ethanol and water is a good starting point.[14]

  • Dissolution :

    • Place the solid to be purified in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.[11]

    • Continue adding small portions of hot solvent until the solid just dissolves completely. Using excess solvent will reduce the final yield.

  • Cooling and Crystallization :

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[11]

  • Crystal Collection and Washing :

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surface.

  • Drying :

    • Allow the crystals to dry on the filter paper under vacuum. For final drying, they can be placed in a vacuum oven at a mild temperature.

Purity Assessment and Characterization

After purification, the identity and purity of 4-Chloroisoquinolin-8-amine must be confirmed.

  • Thin-Layer Chromatography (TLC) : A quick and easy method to assess the number of components in the purified sample. A single spot indicates high purity.

  • High-Performance Liquid Chromatography (HPLC) : Provides quantitative data on purity. A well-resolved peak for the main compound with minimal to no other peaks is desired. The area of the main peak relative to the total area of all peaks gives the percent purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra confirm the molecular structure. The absence of signals corresponding to impurities validates the purification's success.

  • Mass Spectrometry (MS) : Confirms the molecular weight of the compound (178.62 g/mol ), providing further evidence of its identity.[1]

References

  • Vertex AI Search. (2022, February 8).
  • Vertex AI Search. (2010, September 6).
  • Vertex AI Search. (2025, November 6).
  • Nemez, D., Sidhu, B., Carlin, K., Friesen, A., & Herbert, D. (2023, February 24). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
  • National Center for Biotechnology Information. 4-Chloroisoquinoline. PubChem Compound Summary for CID 640974. Retrieved from [Link]

  • National Center for Biotechnology Information. 4-Amino-8-chloroquinoline. PubChem Compound Summary for CID 12292890. Retrieved from [Link]

  • TCI Chemicals. (2025, May 13).
  • ChemBK. (2024, April 9). 4-Chloroisoquinoline. Retrieved from [Link]

  • University of California, Los Angeles. Recrystallization - Single Solvent. Retrieved from [Link]

  • Google Patents. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Beilstein-Institut. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry.
  • Fralin Life Sciences Institute, Virginia Tech. COLUMN CHROMATOGRAPHY KIT. Retrieved from [Link]

  • MDPI. (2022, October 8). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage.

Sources

Application Note: 4-Chloroisoquinolin-8-amine as a Bifunctional Scaffold in Advanced Organic Synthesis and Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern drug discovery, the isoquinoline core is a highly privileged pharmacophore, particularly in the design of ATP-competitive protein kinase inhibitors[1]. The nitrogen atom of the isoquinoline ring acts as a critical hydrogen bond acceptor, mimicking the adenine ring of ATP to interact directly with the backbone amides of the kinase hinge region[2].

4-Chloroisoquinolin-8-amine (CAS: 1824065-49-7) emerges as a highly versatile, bifunctional building block for synthesizing complex targeted therapies. It provides two orthogonal vectors for diversification:

  • The C-4 Chlorine: An electrophilic site primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira).

  • The C-8 Primary Amine: A nucleophilic site suitable for Buchwald-Hartwig amination, acylation, or Sandmeyer-type transformations[3].

This application note details the physicochemical profiling, orthogonal reactivity principles, and self-validating experimental protocols required to effectively utilize this scaffold in the synthesis of novel therapeutic agents.

Physicochemical Profiling

Understanding the fundamental properties of 4-Chloroisoquinolin-8-amine is essential for predicting its behavior in complex catalytic cycles and purification workflows.

PropertyValueStructural Significance
Chemical Name 4-Chloroisoquinolin-8-amineBifunctional heterocycle
CAS Number 1824065-49-7Unique identifier for procurement
Molecular Formula C₉H₇ClN₂-
Molecular Weight 178.62 g/mol Low molecular weight allows for fragment-based drug discovery (FBDD)[2].
Topological Polar Surface Area 38.9 ŲExcellent membrane permeability profile for CNS or oral targets.
Electronic Profile Push-Pull SystemThe electron-donating C-8 amine enriches the aromatic system, partially offsetting the electron-withdrawing nature of the isoquinoline nitrogen and C-4 chlorine.
Storage Conditions 2-8 °C, Inert AtmospherePrimary arylamines are susceptible to slow air oxidation.

Orthogonal Reactivity & Pathway Design

The strategic value of 4-Chloroisoquinolin-8-amine lies in its orthogonal reactivity . However, achieving site-selective functionalization without protecting groups requires careful manipulation of catalytic causality.

The C-4 position is activated by the electron-withdrawing nature of the isoquinoline ring, making the C-Cl bond susceptible to oxidative addition by electron-rich Palladium(0) species. Conversely, the free C-8 amine is a strong nucleophile and a potential bidentate ligand. If an improper catalyst is chosen during C-4 functionalization, the C-8 amine will coordinate to the palladium center, forming a stable, inactive Pd-amine complex (catalyst poisoning), or undergo competitive intermolecular amination.

The Causality of Ligand Selection: To overcome this, the C-4 Suzuki-Miyaura coupling must utilize a bulky, electron-rich dialkylbiarylphosphine ligand such as XPhos . The extreme steric bulk of XPhos facilitates the difficult oxidative addition into the C-Cl bond while simultaneously creating a steric shield around the palladium center, physically preventing the C-8 primary amine from coordinating. Once the C-4 position is arylated, the C-8 amine can be selectively functionalized via Buchwald-Hartwig amination using BrettPhos , a ligand specifically engineered to promote C-N bond formation with primary amines while suppressing β-hydride elimination[3].

Workflow SM 4-Chloroisoquinolin-8-amine (Bifunctional Scaffold) C4 C-4 Functionalization (Suzuki-Miyaura) SM->C4 Pd2(dba)3, XPhos Aryl Boronic Acid Prod1 C-4 Arylated 8-Aminoisoquinoline C4->Prod1 Chemoselective C-C Coupling C8 C-8 Functionalization (Buchwald-Hartwig) Prod2 Dual-Functionalized Kinase Inhibitor C8->Prod2 C-N Bond Formation Prod1->C8 Pd2(dba)3, BrettPhos Aryl Halide

Divergent synthetic workflow demonstrating orthogonal functionalization of 4-Chloroisoquinolin-8-amine.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems. Each step includes specific analytical checkpoints to ensure the causality of the reaction is maintained and side-reactions are mitigated.

Protocol A: Chemoselective C-4 Suzuki-Miyaura Arylation

Objective: Introduce an aryl group at the C-4 position while leaving the C-8 amine intact.

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Chloroisoquinolin-8-amine (1.0 equiv, 1.0 mmol), the desired Arylboronic acid (1.2 equiv), Pd₂(dba)₃ (0.02 equiv, 2 mol%), XPhos (0.04 equiv, 4 mol%), and anhydrous K₃PO₄ (2.0 equiv).

  • Degassing (Critical Step): Seal the flask with a septum. Evacuate and backfill with ultra-pure Argon three times. Causality: Palladium(0) complexes are highly sensitive to oxygen; failure to degas will result in rapid catalyst degradation and homocoupling of the boronic acid.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL) via syringe.

  • Thermal Activation: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 12 hours.

  • Validation Checkpoint 1 (TLC/LC-MS): Monitor the reaction by TLC (UV 254 nm). The starting material should disappear. Perform LC-MS; the self-validating metric is the disappearance of the isotopic chlorine pattern (m/z 179/181 ratio 3:1) and the appearance of the product mass [M+H]⁺.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: C-8 Buchwald-Hartwig Amination

Objective: Functionalize the C-8 primary amine of the intermediate generated in Protocol A to yield the final drug candidate.

  • Reaction Setup: In a nitrogen-filled glovebox, charge a vial with the C-4 arylated 8-aminoisoquinoline (1.0 equiv, 0.5 mmol), an Aryl Bromide (1.1 equiv), Pd₂(dba)₃ (0.05 equiv, 5 mol%), BrettPhos (0.10 equiv, 10 mol%), and Sodium tert-butoxide (NaOtBu) (1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed Toluene (5 mL). Seal the vial with a PTFE-lined cap.

  • Thermal Activation: Heat the mixture at 100 °C for 8–12 hours. Causality: BrettPhos specifically favors mono-arylation of primary amines. The use of a strong base (NaOtBu) is required to deprotonate the amine upon coordination to the Pd-aryl intermediate.

  • Validation Checkpoint 2 (Ninhydrin Stain): Spot the reaction mixture on a TLC plate. The starting primary amine will stain vividly with Ninhydrin (heat required), whereas the secondary amine product will show little to no color change, validating the conversion.

  • Workup: Filter the crude mixture through a short pad of Celite to remove palladium black, eluting with CH₂Cl₂. Concentrate and purify via preparative HPLC.

Applications in Drug Discovery: Kinase Pharmacophore Mapping

Derivatives of 4-Chloroisoquinolin-8-amine are heavily utilized in the development of inhibitors targeting kinases such as ROCK, PKCζ, BRAF, and Haspin[2][4][5].

When mapping these derivatives into the ATP-binding pocket:

  • The Isoquinoline Nitrogen establishes a critical, high-affinity hydrogen bond with the backbone amide of the kinase hinge region (e.g., Met156 in ROCK, or Cys532 in BRAF)[5][6].

  • The C-4 Substituent projects deep into the hydrophobic pocket (the DFG-out or DFG-in specific allosteric sites), dictating kinase selectivity[5].

  • The C-8 Substituent extends toward the solvent-exposed channel or the ribose-binding pocket, providing a vector for modulating aqueous solubility and pharmacokinetic (PK) properties.

Pharmacophore Core Isoquinoline Core (Scaffold) Hinge Kinase Hinge Region (Backbone Amides) Core->Hinge Hydrogen Bond (N-atom) Hydrophobic Hydrophobic Pocket (Selectivity Vector) Core->Hydrophobic C-4 Substituent Vector Solvent Solvent Channel (Solubility Vector) Core->Solvent C-8 Amine Vector

Logical pharmacophore mapping of isoquinoline derivatives within a kinase ATP-binding site.

References

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines MDPI - Molecules URL:[Link]

  • Discovery of 4,6- and 5,7-Disubstituted Isoquinoline Derivatives as a Novel Class of Protein Kinase C ζ Inhibitors Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines National Institutes of Health (PMC) URL:[Link]

  • Effects of rigidity on the selectivity of protein kinase inhibitors (BRAF/Abl) OSTI.GOV URL:[Link]

  • Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors ResearchGate URL:[Link]

Sources

Application of 4-Chloroisoquinolin-8-amine in Medicinal Chemistry: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isoquinoline Scaffold as a Privileged Structure

The isoquinoline framework, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, forming the structural basis for a vast number of natural products and synthetic compounds with diverse pharmacological activities.[1] Its derivatives have demonstrated efficacy as anticancer, antimicrobial, antiviral, and antimalarial agents.[1][2] Within this class, functionalized intermediates that offer multiple points for chemical elaboration are of paramount importance for building libraries of potential drug candidates.

4-Chloroisoquinolin-8-amine emerges as a particularly valuable building block for drug discovery. This molecule is strategically designed with two distinct and orthogonally reactive functional groups: a chlorine atom at the 4-position and an amine group at the 8-position. This unique arrangement allows for sequential and controlled chemical modifications, making it an ideal scaffold for generating molecular diversity and fine-tuning pharmacological properties. The 4-chloro group serves as a prime electrophilic site for nucleophilic aromatic substitution (SNAr), while the 8-amino group acts as a versatile nucleophile for amide, sulfonamide, or urea bond formation. This guide provides an in-depth exploration of the applications of 4-Chloroisoquinolin-8-amine, detailing its synthesis, derivatization protocols, and strategic use in the design of targeted therapeutics, particularly kinase inhibitors.

Physicochemical Properties and Handling

Proper handling and storage are critical for maintaining the integrity of 4-Chloroisoquinolin-8-amine.

PropertyValueReference
CAS Number 1824065-49-7[3]
Molecular Formula C₉H₇ClN₂[3]
Molecular Weight 178.62 g/mol [3]
Appearance Typically a solid powderN/A
Storage Sealed in a dry environment at 2-8°C[3]

Strategic Importance of the Scaffold: Dual Reactivity

The power of 4-Chloroisoquinolin-8-amine in medicinal chemistry lies in its dual-handle nature, which provides chemists with significant control over molecular design.

  • The 4-Chloro Position: An Electrophilic Handle for SNAr: The chlorine atom at the C4 position is activated by the electron-withdrawing effect of the ring nitrogen, making it susceptible to nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone for installing a wide variety of side chains, most notably anilines, which is a common strategy in the synthesis of kinase inhibitors.[4][5] This position often directs substituents towards the "gatekeeper" region of a kinase ATP-binding pocket. The reactivity is analogous to that seen in the widely used 4-chloroquinoline and 4-chloroquinazoline scaffolds.[4][6]

  • The 8-Amino Position: A Nucleophilic and Pharmacophoric Handle: The primary amine at the C8 position serves two key roles. First, it is a versatile nucleophile for reactions such as acylation, sulfonylation, and the formation of ureas, allowing for the introduction of groups that can modulate physicochemical properties (e.g., solubility) or form additional interactions with a biological target. Second, the amine itself can act as a crucial hydrogen bond donor, a feature often essential for anchoring a ligand within a protein's binding site.[7]

G cluster_0 C4 Position Reactivity cluster_1 C8 Position Reactivity main 4-Chloroisoquinolin-8-amine Scaffold c4 4-Chloro Group (Electrophilic Center) main->c4 c8 8-Amino Group (Nucleophilic Center) main->c8 snar Nucleophilic Aromatic Substitution (SNAr) c4->snar amines Primary/Secondary Amines (e.g., Anilines) snar->amines Forms C-N bond alcohols Alcohols/Phenols snar->alcohols Forms C-O bond acylation Acylation c8->acylation sulfonylation Sulfonylation c8->sulfonylation h_bond Hydrogen Bond Donor c8->h_bond acid_chlorides Acid Chlorides/ Carboxylic Acids acylation->acid_chlorides Forms Amide Bond sulfonyl_chlorides Sulfonyl Chlorides sulfonylation->sulfonyl_chlorides Forms Sulfonamide protein Protein Target h_bond->protein Interaction

Dual reactivity of the 4-Chloroisoquinolin-8-amine scaffold.

Synthetic Pathways and Protocols

Part A: Proposed Synthesis of the 4-Chloroisoquinolin-8-amine Scaffold
Proposed synthetic workflow for 4-Chloroisoquinolin-8-amine.

Protocol 1: Proposed Synthesis of 4-Chloroisoquinolin-8-amine

Causality: This protocol is adapted from established methods for the nitration and reduction of isoquinoline systems.[8] Nitration occurs under harsh acidic conditions, directing the nitro group to an available position on the electron-rich benzene ring, typically C5 or C8. Subsequent reduction of the nitro group is a standard transformation, with tin(II) chloride being a reliable reagent for this purpose.[8] Chlorination of the 4-position would likely require a separate investigation, potentially starting from isoquinoline-N-oxide derivatives or using modern halogenation reagents. For the purpose of this protocol, we assume the availability of a suitable 8-nitroisoquinoline precursor for chlorination and reduction.

Step 1: Synthesis of 4-Chloro-8-nitroisoquinoline (Hypothetical Intermediate) (This step requires experimental validation, but is based on common chlorination procedures)

  • To a solution of 8-nitroisoquinoline (1.0 eq) in a suitable solvent like acetonitrile or POCl₃ (used as both solvent and reagent), add a chlorinating agent (e.g., POCl₃, PCl₅, or PPh₃/TCICA).

  • Heat the reaction mixture to reflux (80-110 °C) for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture and carefully quench by pouring it onto crushed ice.

  • Neutralize with a base (e.g., NaHCO₃ or NH₄OH solution) and extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography (silica gel) to yield 4-chloro-8-nitroisoquinoline.

Step 2: Synthesis of 4-Chloroisoquinolin-8-amine

  • Materials : 4-Chloro-8-nitroisoquinoline, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid (HCl), Ethanol, Sodium bicarbonate (NaHCO₃), Ethyl acetate.

  • Procedure : a. In a round-bottom flask, suspend 4-chloro-8-nitroisoquinoline (1.0 eq) in ethanol. b. Add a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated HCl to the suspension. c. Heat the reaction mixture to reflux (approx. 80°C) and maintain for 2-4 hours. Monitor the reaction's completion using TLC by observing the disappearance of the starting material. d. Cool the mixture to room temperature and then place in an ice bath. e. Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8. f. Extract the aqueous layer three times with ethyl acetate. g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification & Validation : The crude product should be purified by column chromatography on silica gel. The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and HRMS analysis.

Part B: Application Protocol - Synthesis of a Privileged Kinase Inhibitor Core

This protocol demonstrates how 4-Chloroisoquinolin-8-amine can be used to synthesize a 4-anilinoisoquinoline derivative, a core structure found in many kinase inhibitors.[4][9]

Protocol 2: Synthesis of a Representative N-(4-(3-chloro-4-fluoroanilino)isoquinolin-8-yl)acrylamide

Causality: This two-step protocol exemplifies the scaffold's utility. The first step, an SNAr reaction, is chosen because the 4-chloro position is the most electrophilic site. A catalytic amount of acid is often used to protonate the ring nitrogen, further activating the C4 position towards nucleophilic attack.[4] The second step is a standard amide coupling. Acrylamide moieties are often incorporated into kinase inhibitors (e.g., Afatinib) to act as Michael acceptors, forming a covalent bond with a cysteine residue in the target kinase, leading to irreversible inhibition.[9]

Workflow for derivatization into a kinase inhibitor scaffold.

Step 1: Synthesis of N-(3-chloro-4-fluorophenyl)isoquinoline-4,8-diamine

  • Materials : 4-Chloroisoquinolin-8-amine, 3-Chloro-4-fluoroaniline, Isopropanol, Concentrated HCl.

  • Procedure : a. To a flask containing 4-Chloroisoquinolin-8-amine (1.0 eq), add isopropanol. b. Add 3-chloro-4-fluoroaniline (1.1 eq) and a catalytic amount of concentrated HCl (2-3 drops). c. Heat the mixture to reflux for 6-24 hours. Monitor progress by TLC or LC-MS. d. Cool the reaction to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure. e. Suspend the residue in water, basify with NaHCO₃ solution, and extract with ethyl acetate. f. Dry, filter, and concentrate the organic layers. Purify the crude product via column chromatography.

  • Validation : Confirm the structure of the product via NMR and HRMS.

Step 2: Synthesis of N-(4-(3-chloro-4-fluoroanilino)isoquinolin-8-yl)acrylamide

  • Materials : Product from Step 1, Acryloyl chloride, Dichloromethane (DCM), N,N-Diisopropylethylamine (DIPEA).

  • Procedure : a. Dissolve the product from Step 1 (1.0 eq) in anhydrous DCM under a nitrogen atmosphere and cool to 0°C in an ice bath. b. Add DIPEA (1.5 eq) to the solution. c. Add acryloyl chloride (1.1 eq) dropwise. d. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. e. Upon completion, quench the reaction with water and extract with DCM. f. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification & Validation : Purify the final compound by column chromatography or preparative HPLC. Fully characterize the structure by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Applications in Medicinal Chemistry & Target Classes

The 4-Chloroisoquinolin-8-amine scaffold is a versatile platform for developing inhibitors against several important drug target families.

  • Kinase Inhibitors : This is the most prominent application. The 4-anilinoisoquinoline core mimics the structure of numerous FDA-approved kinase inhibitors that target the ATP-binding site.[10] The isoquinoline nitrogen acts as a crucial hydrogen bond acceptor, interacting with the "hinge" region of the kinase. The aniline moiety at C4 can be tailored to interact with the gatekeeper residue and hydrophobic pockets, while modifications at the C8-amine can extend into the solvent-exposed region to enhance potency and selectivity.[4][11] Targets include EGFR, VEGFR, HER2, and Aurora kinases.[9][10]

  • Antimalarial Agents : The 4-aminoquinoline pharmacophore is the basis for the antimalarial drug chloroquine.[12] The 7-chloro group in chloroquine is critical for activity.[13][14] By analogy, derivatization of the 4-chloro position of the isoquinoline scaffold with basic side chains similar to that of chloroquine could yield novel antimalarial candidates. The 8-amino group could be used to modulate the compound's pKa and pharmacokinetic properties.

  • Antimicrobial and Antiviral Agents : The isoquinoline and quinoline cores are present in many compounds with antimicrobial activity.[2][15] The ability to generate large, diverse libraries from the 4-Chloroisoquinolin-8-amine scaffold makes it suitable for screening against various bacterial and viral targets.

G cluster_kinase Kinase ATP Binding Pocket scaffold Derived Inhibitor hinge Hinge Region (Backbone NH) scaffold->hinge H-Bond from Isoquinoline N gatekeeper Gatekeeper Residue scaffold->gatekeeper van der Waals from C4-Anilino Group solvent Solvent-Exposed Region scaffold->solvent Polarity/Solubility from C8-Amide Group

Binding model of a hypothetical isoquinoline-based kinase inhibitor.

Data Summary & SAR Insights

While specific biological data for derivatives of 4-Chloroisoquinolin-8-amine are not yet widely published, extensive data from the analogous 4-anilinoquinazoline class can guide future design efforts.

Compound ClassTarget(s)Key Structural FeaturesRepresentative IC₅₀Reference
4-Anilinoquinazolines EGFR, HER26,7-dimethoxy or other small solubilizing groups. 3-haloaniline at C4.0.006 - 10 nM[9]
4-Anilinoquinazolines VEGFR-2Varies, often larger hydrophobic groups at C4.5 - 50 nM[9]
4-Aminoquinolines P. falciparum7-Chloro group. Basic dialkylaminoalkyl side chain at C4.5 - 90 nM[16]

Hypothetical Structure-Activity Relationship (SAR) for 4-Chloroisoquinolin-8-amine Derivatives:

  • C4-Substituent : The nature of the nucleophile used to displace the 4-chloro group is critical. For kinase inhibition, substituted anilines are preferred. Small, electron-withdrawing groups (e.g., Cl, F) on the aniline ring often enhance potency.

  • C8-Substituent : Modification of the 8-amino group can drastically alter solubility and cell permeability. Small, polar groups may improve pharmacokinetics. Larger groups can be used to probe for additional binding interactions in the solvent-exposed region of the target.

  • Isoquinoline Core : The nitrogen at position 2 is a key hydrogen bond acceptor and is generally considered essential for kinase hinge-binding. Modifications to the core itself (e.g., adding substituents at C5, C6, or C7) can be used to block metabolic soft spots or improve selectivity.

Conclusion

4-Chloroisoquinolin-8-amine is a high-potential, strategically functionalized building block for modern medicinal chemistry. Its dual-handle design permits the systematic and diverse synthesis of complex molecules. While its primary anticipated application lies in the development of novel kinase inhibitors for oncology, its structural similarity to other established pharmacophores suggests potential in antimalarial and antimicrobial drug discovery. The protocols and strategic insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively leverage this versatile scaffold in their drug development programs.

References

  • PrepChem.com. Synthesis of 8-amino-7-chloroisoquinoline. PrepChem.com. Available from: [Link]

  • Nuvole, A., & Pinna, G. A. Synthesis of 1‐amino‐4‐chloroisoquinoline. A new approach to 1‐aminoisoquinoline. Scilit. Available from: [Link]

  • Rojas, G., et al. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC Medicinal Chemistry. Available from: [Link]

  • ChemSynthesis. 4-chloro-1-isoquinolinamine. ChemSynthesis. Available from: [Link]

  • Pharmacy 180. 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. Pharmacy 180. Available from: [Link]

  • Nemez, D., et al. (2022). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. Available from: [Link]

  • Egan, T. J. (2001). Structure-function relationships in chloroquine and related 4-aminoquinoline antimalarials. Mini Reviews in Medicinal Chemistry. Available from: [Link]

  • Nuvole, A. (2009). Synthesis of 1‐amino‐4‐chloroisoquinoline. A new approach to 1‐aminoisoquinoline. ResearchGate. Available from: [Link]

  • Kumar, V., et al. (2012). A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Azevedo, M. F., et al. (2014). Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro. Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available from: [Link]

  • de Paula, A. C. S., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available from: [Link]

  • CORE. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety. CORE. Available from: [Link]

  • Das, D., & Wang, L. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry. Available from: [Link]

  • Gudadappanavar, A. M., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Available from: [Link]

  • Siddiqui, H., et al. (2023). Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. Future Medicinal Chemistry. Available from: [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. WJPR. Available from: [Link]

  • Sławiński, J., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules. Available from: [Link]

  • Bairwa, V., et al. (2016). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. ResearchGate. Available from: [Link]

Sources

Application Notes and Protocols for the Evaluation of 4-Chloroisoquinolin-8-amine as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only. Not for use in diagnostic procedures.

Authored by: Senior Application Scientist, Gemini AI

Introduction: The Rationale for Investigating 4-Chloroisoquinolin-8-amine

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a primary focus for therapeutic intervention.[1][2] The isoquinoline and 4-aminoquinoline scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Several derivatives of these scaffolds have been successfully developed as potent kinase inhibitors, targeting key players in oncogenic signaling pathways.[1][3][4][5][6][7]

For instance, 4-aminoquinoline derivatives have shown potent inhibitory activity against Bruton's Tyrosine Kinase (BTK) and Receptor-Interacting Protein Kinase 2 (RIPK2).[3][5] Similarly, various isoquinoline derivatives have been explored as inhibitors of Cyclin-Dependent Kinases (CDKs), PI3K/Akt/mTOR pathway components, and Haspin kinase.[1][4][6][8]

This document introduces 4-Chloroisoquinolin-8-amine , a compound featuring a hybrid of these promising scaffolds. While specific kinase inhibitory data for this particular molecule is not yet extensively published, its structural features warrant a thorough investigation into its potential as a kinase inhibitor. These application notes provide a comprehensive, tiered workflow for researchers to systematically evaluate the kinase inhibitory profile of 4-Chloroisoquinolin-8-amine, from initial biochemical screening to cellular target validation.

Compound Specifications and Handling

Before commencing any experimental work, it is crucial to understand the physicochemical properties and safe handling procedures for 4-Chloroisoquinolin-8-amine.

Physicochemical Properties
PropertyValueSource
CAS Number 1824065-49-7[9]
Molecular Formula C₉H₇ClN₂[9]
Molecular Weight 178.62 g/mol [9]
Appearance Typically a solid powder[10]
Purity ≥98% recommended for biological assays[9]
SMILES NC1=C2C(=CC=C1)C(Cl)=CN=C2[9]

Note: Some properties may be predicted or based on related compounds. Always refer to the supplier's Certificate of Analysis.

Storage and Handling
  • Storage: Store the compound tightly sealed in a dry, cool (2-8°C), and well-ventilated place.[9][10]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood.[10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat, to avoid contact with eyes and skin.[10]

  • Solution Preparation: For biological assays, prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent like Dimethyl Sulfoxide (DMSO). Minimize freeze-thaw cycles.

Tier 1: In Vitro Kinase Profiling

The initial step is to determine if 4-Chloroisoquinolin-8-amine has direct inhibitory activity against a panel of purified kinases and to quantify its potency.

Workflow for In Vitro Kinase Inhibition Assessment

G cluster_0 Tier 1: In Vitro Profiling A Prepare Compound Dilutions B Primary Kinase Screen (Single High Concentration) A->B C Analyze % Inhibition Data B->C D Select 'Hits' (>50% Inhibition) C->D E IC50 Determination Assay (Dose-Response Curve) D->E F Calculate IC50 Values E->F G Determine Mechanism of Action (e.g., ATP Competition) F->G

Caption: General workflow for in vitro kinase inhibitor characterization.

Protocol: ADP-Glo™ Luminescence-Based Kinase Assay

This protocol describes a robust method to measure kinase activity by quantifying the amount of ADP produced in the kinase reaction.[11] It is highly sensitive and suitable for high-throughput screening.

Rationale: The amount of light generated is directly proportional to the ADP produced, and therefore, to the kinase activity. A potent inhibitor will result in a lower luminescent signal.

Materials:

  • 4-Chloroisoquinolin-8-amine

  • Recombinant Kinases of interest (e.g., a panel covering different families)

  • Kinase-specific substrates (peptide or protein)

  • ATP (at a concentration near the Kₘ for each kinase)[12][13]

  • ADP-Glo™ Kinase Assay Kit (Promega or similar)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10-point, 3-fold serial dilution of 4-Chloroisoquinolin-8-amine in DMSO, starting from a high concentration (e.g., 1 mM).

    • For the primary screen, use a single final concentration (e.g., 10 µM).

    • Include a DMSO-only control (0% inhibition) and a known inhibitor for each kinase as a positive control.[14]

  • Kinase Reaction:

    • Add 2.5 µL of kinase/substrate master mix to each well of a 384-well plate.

    • Transfer a small volume (e.g., 2.5 nL) of the serially diluted compound or controls to the respective wells.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.[11]

    • Mix gently and incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).[11]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[11]

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each concentration relative to the DMSO control.

    • For IC₅₀ determination, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[6][15]

Data Presentation: Hypothetical IC₅₀ Values

The results of the IC₅₀ determination should be tabulated for clear comparison.

Kinase Target4-Chloroisoquinolin-8-amine IC₅₀ (nM)
Kinase A (e.g., RIPK2)50
Kinase B (e.g., BTK)250
Kinase C (e.g., PI3Kα)1,500
Kinase D (e.g., Haspin)>10,000

This data is hypothetical and for illustrative purposes only.

Tier 2: Cellular Target Engagement and Downstream Signaling

Positive hits from in vitro assays must be validated in a more physiologically relevant context.[16] Cell-based assays confirm that the compound can enter cells, bind to its intended target, and modulate its activity.

Protocol: NanoBRET™ Target Engagement Assay

This assay quantitatively measures compound binding to a specific kinase in live cells using Bioluminescence Resonance Energy Transfer (BRET).[17]

Rationale: The assay measures the displacement of a fluorescent tracer from a NanoLuc®-tagged kinase by the test compound. A decrease in the BRET signal indicates that the compound is engaging the target kinase.[17]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector for NanoLuc®-Kinase fusion protein

  • NanoBRET™ TE Kinase Assay reagents (Promega)

  • Transfection reagent

  • White, opaque 96-well or 384-well cell culture plates

Procedure:

  • Cell Preparation:

    • Transfect HEK293 cells with the NanoLuc®-Kinase fusion vector and plate them in assay plates. Allow cells to express the fusion protein for ~24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of 4-Chloroisoquinolin-8-amine in Opti-MEM® I Reduced Serum Medium.

    • Add the diluted compound to the cells.

  • Tracer Addition and Signal Detection:

    • Add the NanoBRET™ tracer and Nano-Glo® Substrate to the wells.

    • Incubate for 2 hours at 37°C.

    • Measure the donor (460nm) and acceptor (610nm) emission signals using a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio against the compound concentration to determine the cellular IC₅₀ value.[17]

Protocol: In-Cell Western Assay for Downstream Signaling

This assay quantifies the phosphorylation of a kinase's substrate within intact cells, providing a functional readout of kinase inhibition.[18]

Rationale: If 4-Chloroisoquinolin-8-amine inhibits a specific kinase, the phosphorylation of its direct downstream substrate should decrease in a dose-dependent manner.

G cluster_1 Tier 2: Cellular Validation H Select Cell Line with Active Target Pathway I Treat Cells with Compound (Dose-Response) H->I J Cell-Based Target Engagement (e.g., NanoBRET™) I->J K Analyze Downstream Signaling (e.g., In-Cell Western) I->K M Assess Anti-proliferative Effects (e.g., Cell Viability Assay) I->M L Measure Cellular Potency (IC50 in cells) J->L K->L

Caption: Workflow for cellular validation of a kinase inhibitor.

Materials:

  • Cancer cell line known to have an active signaling pathway involving the target kinase.

  • 96-well clear-bottom plates.

  • Primary antibodies: one for the phosphorylated substrate (e.g., anti-p-Akt) and one for the total protein (e.g., anti-Akt).

  • Fluorescently-labeled secondary antibodies (e.g., IRDye® 680RD and 800CW).

  • Fluorescence imaging system (e.g., Azure Sapphire™ or LI-COR® Odyssey®).

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of 4-Chloroisoquinolin-8-amine for a specified time (e.g., 2-24 hours).

  • Fixing and Permeabilization:

    • Fix cells with 4% paraformaldehyde in PBS.

    • Permeabilize cells with 0.1% Triton X-100 in PBS.

  • Immunostaining:

    • Block the cells with a suitable blocking buffer.

    • Incubate with the two primary antibodies (anti-phospho-protein and anti-total-protein) simultaneously.

    • Wash and incubate with the corresponding fluorescently-labeled secondary antibodies.

  • Image Acquisition and Analysis:

    • Wash the cells and acquire images using a two-channel fluorescence imager.[18]

    • Quantify the fluorescence intensity for both channels in each well.

    • Normalize the phospho-protein signal to the total protein signal.

    • Plot the normalized signal against the compound concentration to determine the IC₅₀ for pathway inhibition.[18]

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a novel kinase inhibitor. If 4-Chloroisoquinolin-8-amine targets "Kinase A", one would expect to see a decrease in the phosphorylation of "Substrate B" and reduced expression of "Target Genes".

G RTK Receptor Tyrosine Kinase (RTK) KinaseA Kinase A (Potential Target) RTK->KinaseA Activates SubstrateB Substrate B KinaseA->SubstrateB Phosphorylates pSubstrateB Phospho-Substrate B TF Transcription Factor pSubstrateB->TF Activates Nucleus Nucleus TF->Nucleus Translocates Genes Target Genes TF->Genes Induces Expression Response Cellular Response (e.g., Proliferation, Survival) Genes->Response Inhibitor 4-Chloroisoquinolin-8-amine Inhibitor->KinaseA

Caption: A representative signaling pathway susceptible to kinase inhibition.

Conclusion

This document provides a structured, multi-tiered approach for the initial characterization of 4-Chloroisoquinolin-8-amine as a potential kinase inhibitor. By progressing from broad in vitro screening to specific cell-based target validation and functional assays, researchers can build a comprehensive profile of the compound's potency, selectivity, and cellular activity. The protocols and workflows described herein are based on established, robust methodologies in the field of kinase drug discovery and should serve as a valuable guide for advancing our understanding of this promising compound.

References

  • Springer Nature Experiments. (n.d.). In Vitro JAK Kinase Activity and Inhibition Assays. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • PubMed. (2019, July 25). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. [Link]

  • MDPI. (2025, November 13). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. [Link]

  • PMC. (n.d.). Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking. [Link]

  • PubMed. (2023, December 15). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. [Link]

  • PMC. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]

  • PMC. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

  • PubMed. (2010, February 15). A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. [Link]

  • MDPI. (2022, August 30). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. [Link]

  • Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. [Link]

  • Taylor & Francis Online. (2022, November 21). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. [Link]

  • protocols.io. (2024, May 31). In vitro kinase assay. [Link]

  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. [Link]

  • MDPI. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]

  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. [Link]

  • Bio-protocol. (2016, October 20). PKC-θ in vitro Kinase Activity Assay. [Link]

  • American Association for Cancer Research. (2020, August 15). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. [Link]

  • edX. (n.d.). IC50 Determination. [Link]

  • ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro. [Link]

  • PubChem. (n.d.). 4-Amino-8-chloroquinoline. [Link]

Sources

Application Note: Advanced Analytical Methodologies for the Detection of 4-Chloroisoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

4-Chloroisoquinolin-8-amine (CAS: 1824065-49-7) is a halogenated heterocyclic primary amine frequently utilized as a critical pharmacophore in the development of targeted therapeutics, including kinase inhibitors[1]. The presence of both an isoquinoline nitrogen and a primary amine at the C8 position renders the molecule highly basic. When developing analytical methods, this basicity presents a significant chromatographic challenge: secondary interactions with residual acidic silanol groups on standard silica-based stationary phases often lead to severe peak tailing and poor resolution[2]. Furthermore, the C4 chlorine substituent increases the molecule's lipophilicity relative to its unsubstituted analogs, necessitating precise optimization of the organic modifier in reversed-phase liquid chromatography (RP-HPLC).

This application note details two self-validating analytical workflows designed for drug development professionals: an RP-HPLC-PDA method for bulk purity and formulation analysis, and an LC-MS/MS method for trace-level pharmacokinetic (PK) quantification.

Causality in Method Development: Overcoming Analytical Challenges

To ensure robust and reproducible detection, the analytical strategy must address the specific physicochemical properties of 4-Chloroisoquinolin-8-amine:

  • Stationary Phase Selection : To mitigate peak tailing caused by basic amine-silanol interactions, a low-silanol activity column (e.g., end-capped C18 or a polar-embedded phase like Newcrom R1) is mandatory[3]. Standard silica columns will cause the analyte to smear across the baseline.

  • Mobile Phase pH Control : The mobile phase pH must be maintained well below the pKa of the amine groups (typically pH 2.5–3.0) to ensure complete protonation. We utilize 0.1% Formic Acid rather than Trifluoroacetic Acid (TFA). While TFA is an excellent ion-pairing agent that sharpens peaks in UV detection, it causes severe ion suppression in electrospray ionization (ESI-MS)[4]. Formic acid provides the optimal balance between chromatographic peak shape and MS sensitivity.

  • Self-Validating System Suitability (SST) : A protocol is only as reliable as its internal controls. Both methods below incorporate mandatory SST injections prior to sample analysis to verify theoretical plates, tailing factors, and precision. If the system fails the SST, the protocol halts, preventing the generation of invalid data.

Analytical Workflow Visualization

LCMS_Workflow Sample 1. Sample Preparation (Protein Crash / SPE) HPLC 2. RP-HPLC Separation (Low-Silanol C18 Column) Sample->HPLC Split Flow Split HPLC->Split UV 3A. PDA Detection (Purity / High Conc.) Split->UV UV Path MS 3B. ESI-MS/MS (Trace / PK Studies) Split->MS MS Path SST 4. System Suitability & Data Processing UV->SST MS->SST

Figure 1: Comprehensive analytical workflow for 4-Chloroisoquinolin-8-amine detection.

Experimental Protocols
Protocol A: RP-HPLC-PDA for Purity and Formulation Analysis

Objective: Quantify 4-Chloroisoquinolin-8-amine in bulk drug substance or high-concentration formulations.

Step-by-Step Methodology :

  • Standard Preparation (Self-Validation Baseline) : Accurately weigh 10.0 mg of 4-Chloroisoquinolin-8-amine reference standard. Dissolve in 10 mL of Methanol (HPLC grade) to create a 1.0 mg/mL stock. Sonicate for 5 minutes. Dilute with Mobile Phase A to create a working SST standard of 50 µg/mL.

  • Sample Preparation : For solid formulations, extract with acidic methanol (0.1% HCl in MeOH) to ensure complete dissolution of the basic amine[5]. Filter through a 0.22 µm PTFE syringe filter.

  • System Suitability Testing (SST) : Inject the 50 µg/mL standard five times. The system is validated only if:

    • Tailing Factor ( Tf​ ) ≤1.5

    • Theoretical Plates ( N ) ≥5000

    • Relative Standard Deviation (RSD) of peak area ≤2.0%

  • Chromatographic Run : Execute the gradient method (see Table 1). Monitor at 254 nm, which is optimal for the conjugated isoquinoline ring system[4].

  • Data Processing : Integrate the main peak. Calculate purity via area normalization or quantify against a 5-point calibration curve ( R2≥0.999 ).

Protocol B: LC-MS/MS for Trace Pharmacokinetic (PK) Analysis

Objective: Detect trace levels (ng/mL to pg/mL) of 4-Chloroisoquinolin-8-amine in biological matrices (e.g., plasma).

Step-by-Step Methodology :

  • Matrix Extraction : Aliquot 100 µL of plasma. Add 300 µL of ice-cold Acetonitrile containing an internal standard (IS). The cold organic solvent precipitates plasma proteins while extracting the small molecule.

  • Centrifugation & Reconstitution : Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 200 µL of the supernatant to a new vial and evaporate under nitrogen. Reconstitute in 100 µL of Initial Mobile Phase.

  • SST & Blank Injection : Inject a double blank (matrix only), a zero sample (matrix + IS), and the Lower Limit of Quantification (LLOQ) standard. Ensure signal-to-noise (S/N) at LLOQ is ≥10:1 and carryover in the blank is ≤20% of the LLOQ area.

  • Mass Spectrometry Run : Operate the triple quadrupole MS in Positive Electrospray Ionization (+ESI) mode. Utilize Multiple Reaction Monitoring (MRM). The precursor ion is the protonated molecule [M+H]+ . For 4-Chloroisoquinolin-8-amine, the primary precursor is m/z 179.0 (based on the 35Cl isotope). Monitor the transition to a stable product ion (e.g., loss of NH3​ , m/z 162.0)[5].

  • Quantification : Plot the peak area ratio (Analyte/IS) against the nominal concentration to generate a linear regression curve with 1/x2 weighting.

Quantitative Data Summaries

Table 1: Optimized Chromatographic Parameters

ParameterSpecification / ConditionRationale
Column End-capped C18, 100 x 2.1 mm, 1.7 µmMinimizes secondary silanol interactions[3].
Mobile Phase A Water + 0.1% Formic AcidMaintains pH < 3 to fully protonate the C8-amine.
Mobile Phase B Acetonitrile + 0.1% Formic AcidProvides elution strength for the chlorinated ring.
Gradient Profile 0-1 min: 5% B1-5 min: 5% 60% B5-6 min: 60% 95% BEnsures retention of polar degradants, then elutes the lipophilic main compound.
Flow Rate 0.4 mL/minOptimal for ESI desolvation and UHPLC pressure limits.
Column Temp 40 °CReduces mobile phase viscosity and improves mass transfer.
Detection UV: 254 nm / MS: +ESI, MRM m/z 179.0254 nm captures the aromatic system; +ESI capitalizes on the basic nitrogen[4].

Table 2: Method Validation & System Suitability Specifications

Validation ParameterRP-HPLC-PDA (Purity)LC-MS/MS (Trace PK)
Linearity Range 1.0 – 100 µg/mL0.5 – 500 ng/mL
Correlation Coefficient ( R2 ) ≥0.999 ≥0.995
Limit of Detection (LOD) 0.2 µg/mL (S/N 3:1)0.1 ng/mL (S/N 3:1)
Limit of Quantification (LOQ) 1.0 µg/mL (S/N 10:1)0.5 ng/mL (S/N 10:1)
Tailing Factor ( Tf​ ) ≤1.5 N/A (Peak area ratio used)
Precision (%RSD) ≤2.0% (n=5) ≤15.0% at LLOQ

Sources

Application Notes & Protocols: Strategic Use of 4-Chloroisoquinolin-8-amine for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 4-Chloroisoquinolin-8-amine as a versatile starting material for the synthesis of novel and complex heterocycles. The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] The specific substitution pattern of 4-Chloroisoquinolin-8-amine, featuring a reactive chlorine atom at the C4-position and an amino group at the C8-position, offers dual points for chemical modification, enabling the construction of diverse molecular architectures. This guide delves into key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, providing detailed, field-proven protocols and explaining the underlying chemical principles.

Introduction: The Strategic Value of 4-Chloroisoquinolin-8-amine

The 4-Chloroisoquinolin-8-amine molecule (C₉H₇ClN₂) is a high-value building block in synthetic organic chemistry.[2] Its utility stems from the unique electronic properties of the isoquinoline ring system combined with the distinct reactivity of its substituents.

  • The C4-Chloro Group: The chlorine atom at the C4 position is activated towards both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.[3][4] This allows for the facile introduction of a wide range of carbon-based (aryl, alkyl, alkynyl) and heteroatom-based (amino, alkoxy) functional groups.

  • The C8-Amino Group: The primary amine at the C8 position serves as a key handle for subsequent derivatization. It can be acylated, alkylated, or used as a nucleophile in cyclization reactions to build fused heterocyclic systems, significantly expanding the accessible chemical space.

The strategic combination of these two reactive sites allows for a modular and divergent approach to library synthesis, making it an ideal starting point for generating novel compounds for high-throughput screening and lead optimization in drug discovery programs. Derivatives of related chloroquinolines and aminoquinolines have shown promise as kinase inhibitors, anticancer agents, and antimalarials.[5][6][7]

General Experimental Workflow

The synthesis, purification, and evaluation of novel heterocycles from 4-Chloroisoquinolin-8-amine typically follow a structured workflow. This process ensures the efficient generation of pure compounds for subsequent biological assessment.

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Evaluation A Starting Material (4-Chloroisoquinolin-8-amine) B Chemical Synthesis (e.g., Pd-catalyzed coupling) A->B C Reaction Work-up (Extraction, Washing) B->C D Purification (Chromatography, Crystallization) C->D E Pure Heterocyclic Product D->E F Structural Analysis (NMR, MS, IR) E->F Characterization G Purity Assessment (HPLC, Elemental Analysis) F->G H In Vitro Biological Screening (e.g., Enzyme Inhibition, Cytotoxicity) G->H I Data Analysis & SAR (IC50/EC50 Determination) H->I

Caption: General experimental workflow for synthesis and evaluation.

Core Synthetic Protocols: Functionalization of the C4-Position

The C4-chloro substituent is the primary site for introducing molecular diversity. The following protocols detail robust methods for its transformation via palladium-catalyzed cross-coupling reactions, which are cornerstones of modern synthetic chemistry.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.[8] This protocol is ideal for synthesizing 4-aryl or 4-heteroaryl isoquinolin-8-amine derivatives.

Reaction Principle: The catalytic cycle involves three key steps: (1) Oxidative Addition of the C-Cl bond to a Pd(0) species, (2) Transmetalation where the organic group from the boronic acid is transferred to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[9]

G reagents 4-Chloroisoquinolin-8-amine Arylboronic Acid (R-B(OH)₂) Base (e.g., K₂CO₃) Pd Catalyst (e.g., Pd(PPh₃)₄) reaction Suzuki-Miyaura Coupling | Solvent (e.g., DMF/H₂O) Heat (80-100 °C) reagents->reaction Combine & Heat product 4-Aryl-isoquinolin-8-amine reaction->product C-C Bond Formation

Caption: Synthetic scheme for Suzuki-Miyaura coupling.

Experimental Protocol:

  • Reaction Setup: To a dry Schlenk flask, add 4-Chloroisoquinolin-8-amine (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.5 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[10]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Solvent Addition: Add a degassed solvent mixture, such as Dioxane/water or DMF/water (typically a 4:1 ratio).

  • Reaction: Heat the mixture to 80–100 °C and stir vigorously for 6–18 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the final product.

ParameterRecommended Reagents & ConditionsRationale / Notes
Substrates 4-Chloroisoquinolin-8-amine, Aryl/Heteroaryl Boronic AcidsA wide range of boronic acids are commercially available and generally stable.
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(PPh₃)₄ is a common choice. Other catalyst/ligand systems may be required for challenging substrates.[11]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for the transmetalation step. Cs₂CO₃ is often more effective but also more expensive.
Solvent Dioxane/H₂O, DMF/H₂O, Toluene/EtOH/H₂OThe aqueous component is often necessary to solubilize the base and facilitate the reaction.
Temperature 80–110 °CSufficient thermal energy is needed to drive the catalytic cycle, particularly the oxidative addition step.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[12] This transformation is exceptionally useful for coupling 4-Chloroisoquinolin-8-amine with a vast array of primary and secondary amines, anilines, and other nitrogen nucleophiles, which is a common strategy in the synthesis of kinase inhibitors.

Reaction Principle: The mechanism is analogous to other cross-coupling reactions, involving oxidative addition of the aryl chloride to Pd(0), followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally reductive elimination to form the C-N bond.[13][14] The choice of phosphine ligand is critical and often dictates the success and scope of the reaction.[12]

G reagents 4-Chloroisoquinolin-8-amine Amine (R¹R²NH) Strong Base (e.g., NaOtBu) Pd Precatalyst & Ligand reaction Buchwald-Hartwig Amination | Anhydrous Solvent (e.g., Toluene) Heat (90-110 °C) reagents->reaction Combine & Heat product N-Substituted-isoquinolin-4,8-diamine reaction->product C-N Bond Formation

Caption: Synthetic scheme for Buchwald-Hartwig amination.

Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq) and the phosphine ligand (e.g., BINAP or XPhos, 0.08 eq).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add 4-Chloroisoquinolin-8-amine (1.0 eq), the desired amine (1.5 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (2.0 eq).[15]

  • Solvent Addition: Add a dry, degassed solvent such as Toluene or Dioxane.

  • Reaction: Seal the tube tightly and heat the mixture to 90–110 °C with stirring for 4–24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

ParameterRecommended Reagents & ConditionsRationale / Notes
Substrates 4-Chloroisoquinolin-8-amine, Primary/Secondary Amines, AnilinesThe reaction is broadly applicable but sensitive to sterically hindered amines.
Catalyst System Pd(OAc)₂ or Pd₂(dba)₃ with ligands like XPhos, SPhos, BINAPThe ligand choice is crucial. Bulky, electron-rich phosphine ligands are generally preferred for aryl chlorides.[15]
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. NaOtBu is common but can be incompatible with base-sensitive functional groups.[13]
Solvent Toluene, Dioxane, THF (anhydrous)Anhydrous conditions are essential to prevent quenching of the base and catalyst deactivation.
Temperature 90–110 °CHigher temperatures are typically needed to facilitate the oxidative addition of the relatively unreactive C-Cl bond.

Application Case Study: Synthesis of a Core Scaffold for Soluble Epoxide Hydrolase (sEH) Inhibitors

Soluble epoxide hydrolase (sEH) is a therapeutic target for various cardiovascular and inflammatory diseases.[16] Inhibition of sEH increases the levels of beneficial epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory properties.[16][17][18] Potent sEH inhibitors, such as GSK2256294, often feature complex heterocyclic cores.[19][20] The protocols described above can be applied to construct such scaffolds.

The following is a representative workflow illustrating how 4-Chloroisoquinolin-8-amine can be used to synthesize a key intermediate for novel sEH inhibitors, leveraging both C-N and C-C bond-forming reactions.

G A 4-Chloroisoquinolin-8-amine B Buchwald-Hartwig Amination (Piperazine, Pd₂/XPhos, NaOtBu) A->B Step 1: C-N Coupling C Intermediate 1 (4-(Piperazin-1-yl)isoquinolin-8-amine) B->C D Acylation (Acyl Chloride, Base) C->D Step 2: Amide Formation (Functionalize C8-Amine) E Intermediate 2 (N-(4-(Piperazin-1-yl)isoquinolin-8-yl)acetamide) D->E F Suzuki Coupling (Arylboronic Acid, Pd(PPh₃)₄, K₂CO₃) E->F Step 3: C-C Coupling (Build out from piperazine) G Final Heterocyclic Scaffold (Potential sEH Inhibitor Analog) F->G

Caption: Representative synthetic workflow towards a complex heterocyclic scaffold.

This multi-step sequence demonstrates the power of 4-Chloroisoquinolin-8-amine as a platform.

  • Step 1 (Buchwald-Hartwig): The C4-Cl is first coupled with a cyclic amine like piperazine to install a key pharmacophoric element and a new handle for diversification.

  • Step 2 (Acylation): The C8-amine is functionalized, for example, by acylation to form an amide. This modulates the electronic properties and can provide additional interaction points for protein binding.

  • Step 3 (Suzuki Coupling): The remaining reactive site on the piperazine nitrogen is used for a final Suzuki coupling to introduce another aryl group, completing the complex scaffold.

This modular approach allows for the rapid generation of a library of analogs by simply varying the reagents in each step (different amines in Step 1, different acyl chlorides in Step 2, and different boronic acids in Step 3), facilitating the exploration of structure-activity relationships (SAR).

References

  • Multigram-scale synthesis of GSK 2,256,294, an inhibitor of soluble epoxide hydrolase in clinical evaluation. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Soluble Epoxide Hydrolase Inhibitor GSK2256294 for Acute Ischemic Stroke. (n.d.). NIH RePORTER. Retrieved March 7, 2024, from [Link]

  • Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. (2021). Pharmaceuticals (Basel). Retrieved March 7, 2024, from [Link]

  • Buchwald–Hartwig amination. (2023). In Wikipedia. Retrieved March 7, 2024, from [Link]

  • Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer. (2022). International Journal of Molecular Sciences. Retrieved March 7, 2024, from [Link]

  • Soluble epoxide hydrolase inhibitors for smoking-associated inflammatory lung diseases and chronic obstructive. (2023). American Journal of Translational Research. Retrieved March 7, 2024, from [Link]

  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. (2023). Canadian Journal of Chemistry. Retrieved March 7, 2024, from [Link]

  • Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. (2023). Journal of the Iranian Chemical Society. Retrieved March 7, 2024, from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved March 7, 2024, from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry. Retrieved March 7, 2024, from [Link]

  • Synthesis of 1‐amino‐4‐chloroisoquinoline. A new approach to 1‐aminoisoquinoline. (1978). Journal of Heterocyclic Chemistry. Retrieved March 7, 2024, from [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (2021). The Journal of Organic Chemistry. Retrieved March 7, 2024, from [Link]

  • Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles. (2014). ACS Combinatorial Science. Retrieved March 7, 2024, from [Link]

  • 4-Chloroisoquinoline. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]

  • A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. (2006). Current Topics in Medicinal Chemistry. Retrieved March 7, 2024, from [Link]

  • Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. (2016). Chemistry Central Journal. Retrieved March 7, 2024, from [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved March 7, 2024, from [Link]

  • Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. (2016). Chemistry Central Journal. Retrieved March 7, 2024, from [Link]

  • 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. (2008). Tetrahedron. Retrieved March 7, 2024, from [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). International Journal of Pharmaceutical Investigation. Retrieved March 7, 2024, from [Link]

  • Suzuki-Miyaura Coupling. (2021). Chemistry LibreTexts. Retrieved March 7, 2024, from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022). Molecules. Retrieved March 7, 2024, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved March 7, 2024, from [Link]

  • 4-Aryl-8-hydroxyquinolines from 4-chloro-8-tosyloxyquinoline using a Suzuki–Miyaura cross-coupling approach. (2008). Tetrahedron. Retrieved March 7, 2024, from [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry. Retrieved March 7, 2024, from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting common side reactions in 4-Chloroisoquinolin-8-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Chloroisoquinolin-8-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the multi-step synthesis of this important heterocyclic intermediate. The information herein is synthesized from established chemical principles and field-proven insights to ensure both scientific accuracy and practical utility.

A plausible and efficient synthesis of 4-Chloroisoquinolin-8-amine involves a four-stage process: formation of the core isoquinoline scaffold, chlorination at the C4 position, regioselective nitration at the C8 position, and subsequent chemoselective reduction of the nitro group. This guide is structured around troubleshooting the potential issues at each of these critical stages.

Proposed Synthetic Workflow

Synthetic_Workflow A Aromatic Aldehyde + Aminoacetal B Isoquinoline Core A->B Pomeranz-Fritsch Reaction C 4-Chloroisoquinoline B->C Chlorination (e.g., POCl₃) D 4-Chloro-8-nitroisoquinoline C->D Nitration (HNO₃/H₂SO₄) E 4-Chloroisoquinolin-8-amine D->E Reduction (e.g., SnCl₂·2H₂O)

Caption: Proposed synthetic pathway for 4-Chloroisoquinolin-8-amine.

Part 1: Troubleshooting Isoquinoline Core Synthesis

The initial formation of the isoquinoline ring system, for instance via the Pomeranz-Fritsch or Bischler-Napieralski reaction, is foundational.[1] Issues at this stage will invariably impact the entire synthesis.

Q1: My Bischler-Napieralski reaction is giving a low yield and a significant, non-polar byproduct. What is happening?

A1: You are likely observing a retro-Ritter reaction, a common side pathway in Bischler-Napieralski cyclizations.[2][3]

  • Causality: The reaction proceeds through a nitrilium salt intermediate. Under the typically harsh acidic and high-temperature conditions, this intermediate can undergo elimination to form a stable styrene derivative instead of the desired intramolecular cyclization. This pathway is particularly favored if the resulting styrene is part of a conjugated system.[2]

  • Identification: The styrene byproduct will be significantly less polar than the desired dihydroisoquinoline and can be identified by ¹H NMR, looking for characteristic vinyl proton signals.

  • Mitigation Strategies:

    • Milder Reagents: Traditional dehydrating agents like P₂O₅ or POCl₃ often require high temperatures. Modern, milder methods using triflic anhydride (Tf₂O) with a non-nucleophilic base (e.g., 2-chloropyridine) can facilitate the cyclization at lower temperatures, thus disfavoring the elimination pathway.[4]

    • Solvent Choice: If the retro-Ritter product results from the loss of a nitrile (e.g., from an N-acetylated precursor), using that nitrile (e.g., acetonitrile) as the reaction solvent can shift the equilibrium away from the elimination product.[3]

Q2: The Pomeranz-Fritsch reaction to form the isoquinoline from a benzaldehyde and an aminoacetal is inefficient. What are the primary causes?

A2: Low yields in the Pomeranz-Fritsch synthesis are a well-documented challenge, often stemming from two key areas: incomplete Schiff base formation and competing side reactions during the acid-catalyzed cyclization.[5]

  • Causality & Mitigation:

    • Incomplete Imine Formation: The initial condensation to form the benzalaminoacetal is an equilibrium-driven process. Ensure strictly anhydrous conditions, as water will push the equilibrium back to the starting materials. Using a Dean-Stark apparatus to azeotropically remove water is highly recommended.

    • Harsh Cyclization Conditions: The strong acid (typically concentrated H₂SO₄) required for the cyclization can cause charring and decomposition of the substrate and product.[5] Careful control of reaction temperature and time is critical. Monitor the reaction by TLC or LC-MS to avoid prolonged exposure to harsh conditions.

    • Oxazole Formation: A significant competing pathway is the formation of a stable oxazole ring.[5] This occurs via an alternative cyclization of an enol intermediate. Experimenting with different acid catalysts (e.g., polyphosphoric acid) or Lewis acids may alter the reaction pathway to favor the desired isoquinoline product.

Part 2: Troubleshooting the Chlorination of the Isoquinoline Core

Introducing the chlorine atom at the C4 position is a critical step. The primary challenges are achieving the correct regioselectivity and avoiding over-chlorination.

Q1: My chlorination of isoquinoline is producing a mixture of isomers, including 1-chloroisoquinoline, instead of the desired 4-chloroisoquinoline. How can I improve selectivity?

A1: The C1 position of the isoquinoline ring is electronically deficient and highly susceptible to nucleophilic attack, while the C4 position is less so.[6] Direct chlorination methods can lead to mixtures.

  • Causality: Reagents like phosphorus oxychloride (POCl₃) typically react with isoquinoline-N-oxides or isoquinolinones to install a chlorine at C1. Direct chlorination of the isoquinoline itself can be complex.

  • Recommended Protocol: A more reliable method for synthesizing 4-chloroisoquinoline is to start from isoquinolin-4-one. Treatment of isoquinolin-4-one with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) will selectively replace the keto group with a chlorine atom. This avoids ambiguity and leads to the desired C4-substituted product.

Q2: I'm observing di-chlorinated species in my product mixture. How can this be controlled?

A2: Over-chlorination is a common issue when the reaction conditions are too harsh or the stoichiometry is not carefully controlled.

  • Causality: The mono-chlorinated product is still susceptible to further chlorination, especially under forcing conditions. Electrophilic chlorination of quinoline in strong acid, for example, is known to produce 5,8-dichloro products.[7]

  • Mitigation Strategies:

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the chlorinating agent, but avoid large excesses.

    • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at a low temperature (e.g., 0 °C) and slowly warm as needed while monitoring by TLC.

    • Reaction Time: Do not let the reaction run for an extended period after the starting material has been consumed, as this will increase the likelihood of side reactions.

Part 3: Troubleshooting the Regioselective Nitration

Introducing the nitro group at the C8 position is the key step for installing the final amine functionality. The primary challenge is achieving selectivity over the C5 position.

Q1: My nitration of 4-chloroisoquinoline is yielding a mixture of 8-nitro and 5-nitro isomers. How can I favor the 8-nitro product?

A1: The nitration of isoquinoline and its derivatives under standard conditions (fuming HNO₃ in concentrated H₂SO₄) is a classic electrophilic aromatic substitution. Both the C5 and C8 positions are activated, but C5 is generally the major product.[6]

  • Causality: The electrophilic attack on the protonated isoquinoline ring (the active species in strong acid) preferentially occurs on the carbocyclic (benzene) ring. The Wheland intermediate for attack at C5 is generally more stable than for attack at C8, leading to a typical product ratio of ~9:1 in favor of the 5-nitro isomer for the parent isoquinoline.[6] The C4-chloro substituent has a minor electronic influence on this preference.

  • Mitigation & Optimization:

    • Temperature Control: Maintaining a very low reaction temperature (e.g., -10 °C to 0 °C) is critical. Even slight increases in temperature can decrease the selectivity.

    • Steric Hindrance: While difficult to modify for this specific substrate, it is a general principle that introducing a bulky directing group at a nearby position could sterically hinder attack at C5, thereby favoring C8. This is a synthetic strategy to consider if other methods fail.

    • Careful Purification: Since a mixture is often unavoidable, an efficient purification method is essential. The two isomers, 4-chloro-5-nitroisoquinoline and 4-chloro-8-nitroisoquinoline, will have different polarities and can typically be separated by column chromatography on silica gel.

Diagram of Competing Nitration Pathways

Nitration_Side_Reaction cluster_0 Electrophilic Nitration Start 4-Chloroisoquinoline Reagents HNO₃ / H₂SO₄ Start->Reagents Product_8 4-Chloro-8-nitroisoquinoline (Desired Product) Reagents->Product_8 Minor Pathway Product_5 4-Chloro-5-nitroisoquinoline (Major Side Product) Reagents->Product_5 Major Pathway

Caption: Competing pathways in the nitration of 4-chloroisoquinoline.

Part 4: Troubleshooting the Chemoselective Reduction of the Nitro Group

The final step is the reduction of the 8-nitro group to the 8-amine. The critical challenge here is chemoselectivity: reducing the nitro group without removing the chlorine atom via hydrodehalogenation.

Q1: My catalytic hydrogenation (H₂/Pd/C) of 4-chloro-8-nitroisoquinoline is resulting in significant amounts of 8-aminoisoquinoline (dechlorinated byproduct). How can I prevent this?

A1: This is a classic problem of chemoselectivity. Palladium on carbon (Pd/C) is a highly active catalyst that is known to reduce aryl halides, especially under neutral or basic conditions.[8]

  • Causality: The mechanism of hydrodehalogenation on a palladium surface is well-established. The C-Cl bond can undergo oxidative addition to the palladium surface, followed by hydrogenolysis, leading to the undesired loss of chlorine.

  • Mitigation Strategies: The key is to choose a reduction method with lower propensity for dehalogenation.

Reagent/MethodProsCons/Side ReactionsReference
H₂/Pd/C Highly efficient, clean byproducts (H₂O).High risk of dehalogenation. Can also reduce the heterocyclic ring under harsh conditions.[8]
H₂/Raney Nickel Lower tendency for dehalogenation of aryl chlorides compared to Pd/C.Can be pyrophoric; requires careful handling.[8]
Tin(II) Chloride (SnCl₂·2H₂O) Excellent chemoselectivity. Tolerates aryl halides well. Inexpensive and easy to handle.Stannous and stannic salts can complicate workup and purification. Requires stoichiometric amounts.[9]
Iron Powder (Fe) in Acid Inexpensive, effective, and generally does not reduce aryl halides.Requires acidic conditions (e.g., AcOH or HCl), which may be incompatible with other functional groups. Workup involves filtering large amounts of iron salts.[10]

Recommendation: For this specific transformation, Tin(II) Chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate is the most reliable choice to ensure the preservation of the C4-chloro substituent.

Troubleshooting Workflow for Nitro Reduction

Troubleshooting_Nitro_Reduction start Reaction Start: Reduction of 4-Chloro-8-nitroisoquinoline check_completion Monitor by TLC/LC-MS. Is starting material consumed? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete. Analyze crude product. check_completion->complete Yes action_incomplete Increase reagent equivalents or reaction time. Consider gentle heating (e.g., 40-50°C for SnCl₂). incomplete->action_incomplete dehalogenation Dehalogenation Observed? complete->dehalogenation success Success! Proceed to Purification. dehalogenation->success No action_dehalogenation Switch to a milder reagent. If using H₂/Pd-C, change to SnCl₂ or Fe/AcOH. dehalogenation->action_dehalogenation Yes action_incomplete->start action_dehalogenation->start

Caption: Decision tree for troubleshooting the final reduction step.

Frequently Asked Questions (FAQs)

Q: How critical is the purity of the starting isoquinoline? A: Extremely critical. Impurities from the initial ring-forming reaction, such as oxazoles or regioisomers, can carry through the entire synthesis, complicating every subsequent step and making final purification exceptionally difficult. It is highly advised to ensure the isoquinoline starting material is >98% pure before proceeding.

Q: What is the best way to purify the final 4-Chloroisoquinolin-8-amine product? A: The final product is a basic amine. Column chromatography on silica gel is a standard method, but peak tailing can be an issue. To mitigate this, you can add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide to the eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). Alternatively, recrystallization from a suitable solvent system (e.g., Ethanol/Water or Toluene/Hexane) can be effective if the impurity profile allows.

Q: Is 4-Chloroisoquinolin-8-amine stable? What are the recommended storage conditions? A: Aromatic amines can be sensitive to light and air, leading to oxidative decomposition and discoloration over time. It is recommended to store the final compound in a sealed, amber vial under an inert atmosphere (Nitrogen or Argon) at low temperatures (2-8 °C) to ensure long-term stability.[11]

References
  • Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150.
  • ResearchGate. (2015). Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN. [Link]

  • Wikipedia. Pomeranz–Fritsch reaction. [Link]

  • Cambridge University Press. Pomeranz-Fritsch Reaction. [Link]

  • ACS Publications. (2012). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. [Link]

  • Organic Reactions. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • Chem.libretexts.org. Sandmeyer reaction. [Link]

  • Centurion University. Organic Chemistry - Courseware. [Link]

  • Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Organic letters, 10(16), 3485–3488. [Link]

  • PrepChem.com. Synthesis of 8-amino-7-chloroisoquinoline. [Link]

  • Kiamuddin, M., & Choudhury, A. K. (1966). The 5-and 8-chlorination of quinoline and some of its derivatives. Pakistan Journal of Scientific and Industrial Research, 9(4), 326-328.
  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Organic Chemistry Data. Nitro Reduction - Common Conditions. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 4-Chloroisoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the synthetic bottlenecks associated with 4-Chloroisoquinolin-8-amine .

The synthesis of this highly functionalized building block presents two classic organic chemistry challenges: regioselective nitration of the isoquinoline core and chemoselective reduction of the nitro group in the presence of an aryl chloride. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, reproducible results.

Synthetic Workflow & Decision Matrix

The following diagram maps the optimal synthetic pathway from the isoquinoline core to the target molecule, highlighting critical failure points where regioselectivity and chemoselectivity must be strictly managed.

G Start Isoquinoline Step1 Chlorination (NCS or SO2Cl2) Start->Step1 Electrophilic Aromatic Substitution Step2 Nitration (HNO3/H2SO4) Issue: C5 vs C8 Selectivity Step1->Step2 4-Chloroisoquinoline Intermediate 4-Chloro-8-nitroisoquinoline (Isolate via Chromatography) Step2->Intermediate Minor Isomer (10-15%) Step3 Chemoselective Reduction (Fe/NH4Cl) Intermediate->Step3 Single-Electron Transfer SideProduct Dehalogenation (Avoid Pd/C) Intermediate->SideProduct Oxidative Addition (Pd) Product 4-Chloroisoquinolin-8-amine Step3->Product Target Molecule

Synthetic workflow and chemoselectivity checkpoints for 4-Chloroisoquinolin-8-amine.

Troubleshooting Guides & FAQs

Q1: Why does the nitration of 4-chloroisoquinoline yield predominantly the 5-nitro isomer instead of my desired 8-nitro isomer? A: This is a fundamental issue of kinetic control governed by the electronics of the heterocycle. Under strongly acidic nitrating conditions (fuming HNO₃ / conc. H₂SO₄), the isoquinoline nitrogen is protonated to form an electron-deficient isoquinolinium ion. Electrophilic attack is forced onto the more electron-rich carbocyclic ring. Attack at the C5 position is kinetically favored because the resulting sigma complex allows for more effective charge delocalization without disrupting the aromaticity of the pyridinium ring as severely as an attack at C8. Historically, nitration of the isoquinoline core yields a ~90:10 ratio of 5-nitro to 8-nitro isomers [1]. Optimization Strategy: You cannot easily invert this ratio via direct nitration. You must scale up the nitration step and rely on rigorous flash column chromatography to isolate the minor 4-chloro-8-nitroisoquinoline isomer. Alternatively, consider a de novo ring synthesis (e.g., Pomeranz-Fritsch reaction) starting from a pre-functionalized 2-chloro-6-nitrobenzaldehyde derivative.

Q2: I am trying to reduce 4-chloro-8-nitroisoquinoline to 4-chloroisoquinolin-8-amine, but LC-MS shows a mass corresponding to isoquinolin-8-amine. What went wrong? A: You are observing hydrodehalogenation, a fatal chemoselectivity failure. If you used standard catalytic hydrogenation with Palladium on Carbon (Pd/C) and H₂ gas, the palladium catalyst readily undergoes oxidative addition into the electron-deficient aryl carbon-chlorine bond. Following hydride insertion and reductive elimination, the chlorine is irreversibly replaced by hydrogen[2]. Optimization Strategy: You must abandon Pd/C and switch to a chemoselective reducing agent that operates via a Single-Electron Transfer (SET) mechanism, such as Iron powder with Ammonium Chloride (Fe/NH₄Cl) or Tin(II) chloride (SnCl₂) [3]. These reagents selectively reduce the nitro group through nitroso and hydroxylamine intermediates without interacting with the C-Cl bond [4].

Q3: When using the Fe/NH₄Cl reduction method, my product is trapped in a thick, sludgy emulsion during aqueous workup. How can I improve recovery? A: The "sludge" consists of insoluble iron oxides and hydroxides (e.g., Fe₃O₄) generated as byproducts of the SET reduction. If you attempt a direct liquid-liquid extraction on this mixture, the fine iron particulates will stabilize severe, unbreakable emulsions. Optimization Strategy: The self-validating solution is to filter the crude reaction mixture hot through a tightly packed pad of Celite immediately after the reaction is complete. Washing the filter cake thoroughly with hot ethyl acetate ensures the polar amine product is fully solubilized and separated from the iron matrix before any aqueous workup is attempted.

Quantitative Data: Reducing Agent Comparison

To ensure you select the correct reagents for the final step, consult the following data table summarizing the chemoselectivity profiles of common reducing agents when applied to 4-chloro-8-nitroisoquinoline.

Reducing SystemUnderlying MechanismChemoselectivity (Nitro vs. Chloro)Typical YieldDehalogenation Risk
H₂, 10% Pd/C Catalytic HydrogenationPoor< 20%High (Oxidative addition into C-Cl)
Fe powder, NH₄Cl Single-Electron Transfer (SET)Excellent85–95%None
SnCl₂·2H₂O Metal-Mediated SETExcellent75–85%None
H₂, Sulfided Pt/C Poisoned Catalytic HydrogenationGood70–80%Low (Requires strict optimization)
Experimental Protocol: Chemoselective Reduction

The following protocol utilizes the Fe/NH₄Cl system. It is designed to be a self-validating workflow; the physical state of the reaction (color changes, solubility) provides real-time feedback on its success.

Objective: High-yield synthesis of 4-chloroisoquinolin-8-amine without hydrodehalogenation.

Reagents:

  • 4-Chloro-8-nitroisoquinoline (1.0 equiv)

  • Iron powder (325 mesh, 5.0 equiv)

  • Ammonium chloride (NH₄Cl, 3.0 equiv)

  • Ethanol / Water (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-8-nitroisoquinoline in the EtOH/H₂O mixture to achieve a concentration of approximately 0.1 M.

  • Activation: Add NH₄Cl and Iron powder to the stirring solution. Causality note: NH₄Cl acts as a mild proton source, activating the iron surface and facilitating the proton-coupled electron transfer required to reduce the nitro group, without lowering the pH enough to protonate the resulting amine or cause side reactions.

  • Reaction: Heat the heterogeneous mixture to 80 °C (reflux) and stir vigorously for 2–4 hours. The mixture will turn dark brown/black as iron oxides form. Monitor progress via TLC (e.g., 50% EtOAc/Hexanes) or LC-MS until the starting material is completely consumed.

  • Filtration (Critical Step): Remove the flask from heat. While still hot, filter the mixture through a 2-inch pad of Celite in a fritted funnel to remove the iron sludge. Rinse the Celite cake with hot Ethyl Acetate (3 × 20 mL) to ensure complete transfer of the product.

  • Workup: Concentrate the filtrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous layer with Ethyl Acetate and adjust the aqueous layer to pH 8-9 using saturated aqueous NaHCO₃.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford pure 4-chloroisoquinolin-8-amine as a solid.

References
  • Product Class 5: Isoquinolines Source: Thieme Connect (Science of Synthesis) URL:[Link]

  • Reduction of nitro compounds Source: Wikipedia URL:[Link]

  • Nitro Reduction - Common Conditions Source: Common Organic Chemistry URL:[Link]

How to resolve 4-Chloroisoquinolin-8-amine purification issues

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 4-Chloroisoquinolin-8-amine .

The purification of halogenated isoquinoline amines is notoriously difficult. The dual basicity of the molecule—stemming from both the isoquinoline ring nitrogen and the primary amine—causes severe secondary interactions with standard chromatographic media. This guide provides field-proven, self-validating protocols to overcome these bottlenecks.

Compound Profiling & Causality of Purification Issues

To purify a compound effectively, you must first understand why it misbehaves. 4-Chloroisoquinolin-8-amine (CAS: 1824065-49-7) features an electron-withdrawing chlorine atom at the C4 position and a primary amine at the C8 position[1].

The Core Problem: Standard bare silica gel contains acidic silanol groups (Si-OH) that act as strong hydrogen-bond donors and Brønsted acids. The basic amine and isoquinoline nitrogen of 4-chloroisoquinolin-8-amine interact irreversibly with these sites. This causality leads to severe peak tailing, poor resolution from regioisomers, and sometimes complete degradation or irreversible binding on the column[2].

Table 1: Physicochemical Profile & Purification Impact
PropertyValueImpact on Purification Strategy
Molecular Formula C₉H₇ClN₂Primary aromatic amines are prone to air/light oxidation. Minimize atmospheric exposure during concentration[1].
Molecular Weight 178.62 g/mol Low molecular weight; easily monitored via LC-MS (ESI+)[1].
LogP (Estimated) ~2.7Moderate lipophilicity. Requires moderately polar solvent systems for elution.
Structural Hazards Dual basic sitesMandates the use of amine-functionalized silica, basic mobile phase modifiers, or salt-precipitation techniques[2].

Diagnostic Purification Workflow

Before committing your entire crude batch to a column, use the following decision matrix based on your LC-MS or TLC impurity profile.

PurificationWorkflow Crude Crude 4-Chloroisoquinolin-8-amine (Brownish Oil/Solid) Assess Assess Impurity Profile (LC-MS / TLC) Crude->Assess Isomer Regioisomers Present? Assess->Isomer AmineSilica Amine-Functionalized Silica Chromatography Isomer->AmineSilica Yes (Needs high resolution) StandardSilica Standard Silica (+ 1-5% Et3N Modifier) Isomer->StandardSilica No, but tailing observed SaltForm HCl Salt Precipitation (Acid-Base Extraction) Isomer->SaltForm No, non-basic impurities Pure Pure 4-Chloroisoquinolin-8-amine (>98% Purity) AmineSilica->Pure StandardSilica->Pure SaltForm->Pure

Decision matrix for 4-Chloroisoquinolin-8-amine purification workflows.

Step-by-Step Methodologies

Method A: Amine-Functionalized Silica Gel Chromatography

Use this method if your crude mixture contains structurally similar regioisomers (e.g., 5-amine vs. 8-amine). Causality: Amine-functionalized silica chemically masks the problematic acidic silanol sites, preventing the isoquinoline nitrogen from hydrogen-bonding to the stationary phase. This restores sharp peak shapes and allows for high-resolution separation[2].

  • Column Packing: Dry pack amine-functionalized silica gel into a column of appropriate size[2].

  • Equilibration: Pass 3-5 column volumes of the initial mobile phase (e.g., 98:2 Hexane:Ethyl Acetate) through the column to establish the solvent bed[2].

  • Sample Loading: Dissolve the crude brownish product in a minimal amount of the mobile phase. If solubility is poor, use a slightly stronger solvent (e.g., dichloromethane) but keep the volume absolute minimum to prevent band broadening[2].

  • Elution: Begin elution. Gradually increase the polarity of the eluent by stepping up the percentage of Ethyl Acetate.

  • Fraction Collection & Validation: Monitor fractions via TLC (UV 254 nm). Combine fractions containing the pure product and remove the solvent under reduced pressure[2].

Method B: Hydrochloride Salt Precipitation

Use this method if chromatography fails or if impurities are primarily non-basic organic byproducts. Causality: By exploiting the basicity of the amine, you can protonate the molecule to form a highly polar hydrochloride salt. This salt is insoluble in non-polar ethereal solvents, causing it to crash out of solution while lipophilic impurities remain dissolved in the mother liquor[2].

  • Dissolution: Dissolve the crude 4-chloroisoquinolin-8-amine in a non-polar/moderately polar solvent like anhydrous diethyl ether or ethyl acetate.

  • Acidification: Place the flask in an ice bath. Slowly add a solution of 2M Hydrochloric Acid (HCl) in diethyl ether dropwise under vigorous stirring[2].

  • Validation: Test the mother liquor with pH paper. Continue adding HCl until the solution is distinctly acidic.

  • Precipitation: The 4-chloroisoquinolin-8-amine hydrochloride salt will precipitate as a solid. If precipitation is slow, scratch the inside of the flask with a glass rod to induce crystallization[2].

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with cold diethyl ether to strip away residual organic impurities[2].

Troubleshooting FAQs

Q1: My crude 4-chloroisoquinolin-8-amine is a dark brownish, hygroscopic oil instead of a solid. Is the product ruined? A1: Not necessarily. Impure isoquinoline amines frequently present as brownish, hygroscopic liquids or solids[2]. This coloration is typically due to trace amounts of unreacted starting materials, over-halogenated byproducts, or minor air-oxidation of the primary amine. Proceed immediately to a purification step (like salt precipitation) to isolate the desired compound and prevent further degradation.

Q2: I am experiencing severe peak tailing on standard silica gel, and my product is co-eluting with impurities. How can I resolve this without buying specialized silica? A2: If you must use standard bare silica gel, you must competitively inhibit the acidic silanol groups. Add a basic modifier—such as 1% to 5% Triethylamine (Et₃N) or aqueous ammonia—to your mobile phase. The modifier will bind to the silanol sites first, allowing your basic amine to elute with a sharper peak shape[2].

Table 2: Recommended Solvent Systems
TechniqueSolvent SystemPurpose / Causality
Normal Phase (Standard Silica) Hexane / EtOAc + 1-5% Et₃NEt₃N competitively binds acidic silanols to prevent amine tailing[2].
Normal Phase (Amine-Silica) Hexane / EtOAc (Gradient)Ideal for separating regioisomers without the need for basic modifiers[2].
Reversed-Phase (C18 HPLC) Water / MeCN + 0.1% NH₄OHHigh pH keeps the isoquinoline amine neutral, increasing retention and resolution[3].

Q3: Can I use reversed-phase HPLC for the purification of this compound? A3: Yes. Isoquinoline alkaloids and amines are routinely separated using reversed-phase C18 columns[3]. Because 4-chloroisoquinolin-8-amine has ionizable nitrogen atoms, controlling the mobile phase pH is critical. Using a basic buffer (e.g., 10 mM ammonium bicarbonate, pH 9) keeps the compound in its neutral, free-base form, which improves retention and peak shape on the C18 stationary phase[3].

References

  • Benchchem.
  • ChemScene. "1824065-49-7 | 4-Chloroisoquinolin-8-amine". ChemScene.
  • ResearchGate. "HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species".

Sources

Technical Support Center: A Researcher's Guide to 4-Chloroisoquinolin-8-amine Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Chloroisoquinolin-8-amine (CAS No. 1824065-49-7). This guide is designed for researchers, scientists, and drug development professionals who handle this critical chemical intermediate. The stability of 4-Chloroisoquinolin-8-amine is paramount for ensuring experimental reproducibility and the integrity of synthetic pathways. This document provides in-depth, experience-driven answers and protocols to prevent, diagnose, and troubleshoot degradation issues during storage and handling.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of 4-Chloroisoquinolin-8-amine.

Q1: What are the ideal storage conditions for solid 4-Chloroisoquinolin-8-amine?

A1: For maximum stability, solid 4-Chloroisoquinolin-8-amine should be stored at 2-8°C in a tightly sealed, light-resistant container (e.g., an amber glass vial).[1][2] The storage environment should be dry, and for long-term storage or for highly sensitive applications, displacing the air in the container with an inert gas like nitrogen or argon is strongly recommended to prevent oxidation.[3][4]

Q2: My solid sample of 4-Chloroisoquinolin-8-amine, which was originally off-white, has turned yellow or brown. What happened?

A2: A yellow or brown discoloration is a common visual indicator of chemical degradation.[3] This is typically caused by oxidation of the amine functional group or the isoquinoline ring system, a process that can be significantly accelerated by exposure to air (oxygen) and light.[3][5] While the material may still be usable for some applications, its purity has likely been compromised. It is crucial to re-analyze the purity of the material before use.

Q3: How sensitive is 4-Chloroisoquinolin-8-amine to moisture?

A3: Aromatic amines and heterocyclic compounds like isoquinoline are often hygroscopic, meaning they can absorb moisture from the atmosphere.[6][7] This moisture can not only change the physical state of the compound but may also accelerate degradation pathways, such as hydrolysis, especially under non-neutral pH conditions. Therefore, storing the compound in a dry environment, potentially with a desiccant, is a critical preventive measure.[3]

Q4: What are the primary factors that cause the degradation of 4-Chloroisoquinolin-8-amine?

A4: The primary drivers of degradation are oxidation, photodegradation, and exposure to excessive heat.[3][5]

  • Oxidation: Reaction with atmospheric oxygen.

  • Photodegradation: Decomposition caused by exposure to UV or visible light.

  • Thermal Degradation: Accelerated breakdown at elevated temperatures. The presence of moisture and reactive impurities can also catalyze or contribute to these degradation processes.

Part 2: In-Depth Troubleshooting Guide

This section provides a deeper analysis of specific problems you may encounter, explaining the underlying chemistry and offering actionable solutions.

Issue 1: A previously high-purity solid sample shows new impurity peaks on an HPLC chromatogram after several months of storage.

  • Primary Suspect: Oxidative and/or Photolytic Degradation. The amine group (-NH₂) on the isoquinoline scaffold is susceptible to oxidation, which can lead to the formation of various colored byproducts.[5] The aromatic ring system itself is also a target for oxidation, a process often catalyzed by light.[3]

  • Causality Explained: Oxygen from the air trapped in the vial can react with the compound over time. The energy from ambient or laboratory light, especially UV light, can provide the activation energy needed to initiate these degradation reactions.

  • Troubleshooting & Mitigation Strategy:

    • Re-evaluate Storage Atmosphere: If you are not already doing so, implement an inert gas backfilling procedure for your vials. After weighing out the compound, flush the vial's headspace with dry nitrogen or argon before tightly sealing the cap. This displaces the reactive oxygen.[3]

    • Enhance Light Protection: Ensure samples are stored in amber vials and kept inside a dark cabinet or refrigerator. Avoid leaving the compound on the benchtop under direct laboratory lighting for extended periods.[3]

    • Confirm Temperature Control: Verify that your storage refrigerator maintains a consistent 2-8°C temperature. Frequent temperature fluctuations can accelerate degradation.

Issue 2: Rapid degradation is observed when 4-Chloroisoquinolin-8-amine is dissolved in a solvent for an experiment.

  • Primary Suspect: Solvent Reactivity, pH Effects, or Dissolved Oxygen. Degradation reactions are often much faster in solution than in the solid state. The choice of solvent and its purity are critical.

  • Causality Explained:

    • pH Instability: Although it lacks easily hydrolyzable groups like esters, the compound's stability can be pH-dependent. Strongly acidic or basic conditions could potentially lead to reactions like hydrolysis of the chloro-group, though this is less common than oxidation.[3]

    • Dissolved Oxygen: Solvents can contain significant amounts of dissolved oxygen, which can readily oxidize your compound, especially when heated or exposed to catalysts.

    • Solvent Impurities: Peroxides in older ether solvents or other reactive impurities can initiate degradation.

  • Troubleshooting & Mitigation Strategy:

    • Use High-Purity Solvents: Always use fresh, HPLC-grade or anhydrous solvents. If using solvents prone to peroxide formation (e.g., THF, dioxane), test for peroxides before use.

    • Degas Solvents: For critical applications, degas your solvent by sparging with nitrogen or argon for 15-30 minutes before use. This removes dissolved oxygen.

    • Buffer Your Solution: If your experimental conditions allow, consider using a buffered solution to maintain a stable pH, ideally near neutral, to minimize potential acid- or base-catalyzed degradation.

    • Prepare Solutions Fresh: Prepare solutions of 4-Chloroisoquinolin-8-amine immediately before use. Avoid storing stock solutions for extended periods unless their stability in that specific solvent has been validated.

Part 3: Visualization & Key Workflows

Visual aids help in understanding the multifaceted nature of chemical degradation and the systematic approach required for its investigation.

cluster_factors Environmental Stress Factors cluster_pathways Degradation Pathways cluster_results Consequences Oxygen (Air) Oxygen (Air) Oxidation Oxidation Oxygen (Air)->Oxidation Light (UV/Vis) Light (UV/Vis) Photodegradation Photodegradation Light (UV/Vis)->Photodegradation Heat Heat Thermal Degradation Thermal Degradation Heat->Thermal Degradation Moisture Moisture Hydrolysis Hydrolysis Moisture->Hydrolysis Color Change Color Change Oxidation->Color Change Impurity Formation Impurity Formation Photodegradation->Impurity Formation Loss of Purity Loss of Purity Thermal Degradation->Loss of Purity Hydrolysis->Impurity Formation

Caption: Key factors leading to the degradation of 4-Chloroisoquinolin-8-amine.

Part 4: Essential Protocols & Methodologies

Adhering to standardized protocols is the best way to ensure the long-term stability of your valuable compounds.

Protocol 1: Recommended Long-Term Storage of Solid Compound
  • Container Selection: Use a clean, dry amber glass vial with a PTFE-lined screw cap.

  • Aliquoting: If you have a large batch, aliquot the material into several smaller, single-use vials. This prevents contamination and repeated exposure of the entire batch to the atmosphere.

  • Weighing: Conduct weighing operations efficiently to minimize exposure time to air and light.

  • Inert Gas Purge: After adding the compound to the vial, flush the headspace with a gentle stream of dry nitrogen or argon for 30-60 seconds.

  • Sealing: Immediately and tightly seal the vial cap. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label the vial with the compound name, date received, and date opened.

  • Storage Location: Place the sealed vial in a designated, clearly marked area within a 2-8°C refrigerator that is protected from light.

Protocol 2: Forced Degradation (Stress Testing) Study Workflow

To proactively understand the stability profile of 4-Chloroisoquinolin-8-amine, a forced degradation study is invaluable. This involves intentionally stressing the compound and analyzing the resulting degradation products by HPLC.[3][5]

cluster_stress Stress Conditions prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:Water) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base ox Oxidative (3% H₂O₂, RT) prep->ox therm Thermal (Solution at 60°C) prep->therm photo Photolytic (UV Light, RT) prep->photo sample Sample at Time Points (e.g., 0, 4, 8, 24h) acid->sample base->sample ox->sample therm->sample photo->sample neutralize Neutralize (if Acid/Base) sample->neutralize analyze Analyze by Stability-Indicating HPLC-UV/MS Method neutralize->analyze

Caption: Workflow for a forced degradation (stress testing) study.

Summary of Forced Degradation Conditions:

Stress ConditionReagents & ConditionsPurpose
Acid Hydrolysis 0.1 M HCl, heated (e.g., 60°C)To test susceptibility to acid-catalyzed degradation.[5]
Base Hydrolysis 0.1 M NaOH, heated (e.g., 60°C)To test susceptibility to base-catalyzed degradation.[5]
Oxidative 3% Hydrogen Peroxide (H₂O₂), room tempTo mimic oxidative stress and identify oxidation products.[3]
Thermal Solution heated (e.g., 60°C) in the darkTo assess the impact of heat alone on stability in solution.[3]
Photolytic Solution exposed to UV light (e.g., 254 nm)To identify light-sensitive degradation pathways.[5]

By analyzing samples at various time points from each stress condition, you can establish a comprehensive degradation profile, identify potential impurities, and develop analytical methods that can accurately measure the compound's purity in the presence of its degradants.

References

  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds - Benchchem.
  • Technical Support Center: Enhancing the Storage Stability of Isoquinoline-Based Compounds - Benchchem.
  • Amine Storage Conditions: Essential Guidelines for Safety.
  • ISOQUINOLINE - Ataman Kimya.
  • 1824065-49-7 | 4-Chloroisoquinolin-8-amine - ChemScene.
  • 8-chloroisoquinolin-4-amine;CAS No.:1784285-89-7 - ChemShuttle.
  • Technical Support Center: Analysis of Impurities in 4-Methylisoquinolin-8-amine - Benchchem.
  • Significance of 4-Chloroisoquinolin-1-amine as a Core Building Block in Organic and Pharmaceutical Synthesis - Benchchem.
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar.
  • 4-Chloroisoquinoline | 1532-91-8.
  • 4-chloroisoquinoline-8-carboxylic acid | 1823324-56-6 - Sigma-Aldrich.

Sources

Scaling up the synthesis of 4-Chloroisoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and process chemistry of 4-Chloroisoquinolin-8-amine (CAS: 1824065-49-7). This compound is a highly valuable, bifunctional heterocyclic building block used extensively in the development of kinase inhibitors and bioisosteres[1].

Scaling up the synthesis of halogenated amino-isoquinolines presents unique chemoselectivity and regioselectivity challenges. This guide is designed for process chemists and drug development professionals, providing self-validating protocols, causality-driven troubleshooting, and validated workarounds for common scale-up pitfalls.

I. Synthetic Strategy & Process Flow

The most scalable and economically viable synthetic route to 4-Chloroisoquinolin-8-amine relies on a two-phase approach starting from commercially available 4-chloroisoquinoline:

  • Regioselective Nitration: Electrophilic aromatic substitution to install a nitro group at the C8 position[2].

  • Chemoselective Reduction: Conversion of the nitro group to a primary amine without cleaving the sensitive C4-chlorine bond[1][3].

G A 4-Chloroisoquinoline B Nitration (H2SO4 / KNO3) A->B C Isomer Separation (5-NO2 vs 8-NO2) B->C Mixed Isomers D 4-Chloro-8-nitroisoquinoline C->D Crystallization E Chemoselective Reduction (Fe / NH4Cl) D->E F 4-Chloroisoquinolin-8-amine E->F Target Product

Process flow for the scalable synthesis of 4-Chloroisoquinolin-8-amine.

II. Phase 1: Regioselective Nitration

The nitration of isoquinoline derivatives requires strong acidic conditions. The nitrogen atom must be protonated to direct the electrophile to the benzenoid ring.

Self-Validating Protocol: Synthesis of 4-Chloro-8-nitroisoquinoline
  • Dissolution: Charge a jacketed reactor with concentrated H2​SO4​ (10 volumes). Cool to 0°C. Slowly add 4-chloroisoquinoline (1.0 eq) in portions.

    • In-Process Control (IPC): Visually confirm a homogeneous solution. Un-dissolved substrate will cause localized thermal spikes during nitration.

  • Electrophilic Addition: Maintain the internal temperature between 0°C and 5°C. Add KNO3​ (1.1 eq) dropwise as a solution in H2​SO4​ .

    • Causality: The highly exothermic generation of the nitronium ion ( NO2+​ ) must be thermally managed. Exceeding 5°C increases the formation of dinitro-impurities and oxidative degradation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours[1].

    • IPC: Sample for HPLC. The reaction is self-validated as complete when the starting material peak area is < 1%.

  • Quench & Isomer Separation: Pour the mixture over crushed ice and neutralize to pH 7 with aqueous NH4​OH . Extract with ethyl acetate. The crude product is a mixture of 5-nitro and 8-nitro isomers[2]. Isolate the 8-nitro isomer via fractional crystallization from ethanol.

    • IPC: Confirm isomeric purity via 1H -NMR. The C5 and C8 protons exhibit distinct splitting patterns due to their different proximity to the heteroaromatic ring.

Troubleshooting & FAQs (Phase 1)

Q: We are observing a near 1:1 mixture of 5-nitro and 8-nitro isomers. Why does this happen, and how can we favor the 8-position? A: This is a fundamental mechanistically driven outcome. When 4-chloroisoquinoline is dissolved in sulfuric acid, the nitrogen atom is protonated, forming a pyridinium cation. This strongly electron-withdrawing group deactivates the pyridine ring, forcing the electrophilic nitronium ion to attack the more electron-rich benzenoid ring at the C5 and C8 positions[2]. Because the C4-chlorine atom is mildly electron-withdrawing (inductive effect) but ortho/para directing (resonance effect), it slightly alters the electron density compared to unsubstituted isoquinoline. To manage this at scale, you cannot easily alter the inherent regioselectivity; instead, optimize the downstream fractional crystallization or utilize Simulated Moving Bed (SMB) chromatography for continuous isomer separation.

Q: During the KNO3​ addition, the reaction mixture darkened significantly, and our yield plummeted. What went wrong? A: A rapid darkening indicates thermal runaway and oxidative degradation. H2​SO4​/KNO3​ is a potent oxidizing mixture. If the internal temperature exceeded 10°C, the isoquinoline core likely underwent oxidative cleavage. Ensure your chiller has sufficient cooling capacity and strictly control the dosing rate of the nitrating agent.

III. Phase 2: Chemoselective Nitro Reduction

The conversion of 4-chloro-8-nitroisoquinoline to the target amine is the most critical step. The presence of the C4-chlorine atom makes standard reduction methods highly risky due to the potential for hydrodehalogenation.

LogicTree Start Reduction of 4-Chloro-8-nitroisoquinoline Path1 Standard Catalytic (Pd/C, H2) Start->Path1 High Risk Path2 Chemoselective (Fe, NH4Cl, Heat) Start->Path2 Recommended Result1 Hydrodehalogenation (Loss of C4-Cl) Path1->Result1 Result2 Preserved C4-Cl (High Yield Amine) Path2->Result2

Troubleshooting logic for chemoselective reduction avoiding hydrodehalogenation.
Self-Validating Protocol: Synthesis of 4-Chloroisoquinolin-8-amine
  • Reagent Preparation: In a reactor, suspend 4-chloro-8-nitroisoquinoline (1.0 eq) in a 4:1 mixture of Ethanol and Water. Add NH4​Cl (3.0 eq) and Iron powder (5.0 eq, 325 mesh).

  • Reduction: Heat the vigorously stirred suspension to 80°C (reflux) for 3 hours.

    • Causality: Iron powder reduces the nitro group via a Single Electron Transfer (SET) mechanism. The NH4​Cl acts as a mild proton source, preventing the reaction medium from becoming overly basic, which would passivate the iron surface.

  • Monitoring:

    • IPC: The reaction is self-validating through a distinct physical change: the yellow/orange nitro suspension will convert into a dense, dark brown/black slurry of iron oxides. Confirm completion via LC-MS (Target [M+H]+≈179.0 ).

  • Workup: Cool to 40°C. Filter the heavy iron sludge through a robust pad of Celite. Wash the filter cake thoroughly with hot ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude amine. Purify via recrystallization.

Troubleshooting & FAQs (Phase 2)

Q: We attempted the reduction using 10% Pd/C and H2​ gas at 3 atm, but our LC-MS shows a massive impurity peak at M-34. What is this? A: The M-34 peak corresponds to the loss of the chlorine isotope mass, indicating severe hydrodehalogenation. Palladium on Carbon (Pd/C) lowers the activation energy for the oxidative addition of Pd(0) into the aryl-chloride bond, stripping the chlorine atom off the isoquinoline ring under a hydrogen atmosphere[1][3]. You must abandon Pd/C for this specific substrate. Switch to the Iron/ NH4​Cl protocol described above, or use a poisoned catalyst (e.g., PtO2​ with a sulfur additive) if hydrogenation is strictly required for your facility[4].

Q: The Béchamp (Iron) reduction works, but filtering the iron sludge at the 5-kilogram scale is clogging our filter dryers. How do we resolve this? A: Iron oxide sludge is notoriously difficult to filter because of its fine, amorphous particulate nature. To resolve this:

  • Ensure the reaction is slightly basified (pH 8-9) with NaHCO3​ before filtration to coagulate the iron salts.

  • Do not let the reaction cool to room temperature before filtering; filter it hot (40-50°C) to reduce solvent viscosity.

  • At scale, replace standard Nutsche filtration with a continuous decanter centrifuge.

IV. Quantitative Data & Scale-Up Metrics

To assist with batch planning, the following table summarizes the quantitative expectations and Critical Quality Attributes (CQAs) for the synthesis of 4-Chloroisoquinolin-8-amine based on optimized scale-up parameters.

Process StepReagents / CatalystTemp (°C)Time (h)Typical Yield (%)Critical Quality Attribute (CQA)
1. Nitration H2​SO4​ , KNO3​ 0 to 254.045 - 55*Regioisomeric Purity (8-NO2 vs 5-NO2) > 98%
2. Reduction Fe powder, NH4​Cl , EtOH/ H2​O 803.085 - 92Hydrodehalogenation Impurity < 0.5%
Alternative Red. SnCl2​⋅2H2​O , EtOAc605.075 - 80Heavy Metal (Sn) Residue < 20 ppm

*Note: The yield for the nitration step reflects the isolated yield of the 8-nitro isomer after fractional crystallization, accounting for the mass lost to the 5-nitro byproduct.

V. References

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes RSC Advances (The Royal Society of Chemistry). Available at: [Link]

  • Novel Quinolinylaminoisoquinoline Bioisosteres of Sorafenib as Selective RAF1 Kinase Inhibitors: Design, Synthesis, and Antiproliferative Activity against Melanoma Cell Line J-Stage. Available at:[Link]

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines MDPI. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 4-Chloroisoquinolin-8-amine in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-Chloroisoquinolin-8-amine. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound in experimental assays. As a valued member of the scientific community, we understand that overcoming technical hurdles like compound precipitation is critical for generating reliable and reproducible data. This guide is designed to equip you, our fellow researchers, with the foundational knowledge and practical protocols to confidently address these challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered by researchers.

Q1: I've dissolved 4-Chloroisoquinolin-8-amine in DMSO, but it precipitates when I add it to my aqueous assay buffer. Why is this happening?

A1: This is a classic solubility challenge known as "precipitation upon dilution." While 4-Chloroisoquinolin-8-amine is soluble in 100% DMSO, its physicochemical properties, including a predicted LogP of approximately 2.47, indicate it is lipophilic and has inherently poor aqueous solubility[1]. When the high-concentration DMSO stock is introduced into the aqueous buffer, the solvent environment changes dramatically. DMSO is miscible with water, but the compound itself is not, causing it to crash out of the solution as a fine precipitate[2][3]. This leads to an unknown and inconsistent final concentration in your assay, compromising the integrity of your results[3].

Q2: My compound precipitated from its DMSO stock solution during storage. What happened and what can I do?

A2: Precipitation from a DMSO stock solution is often due to the hygroscopic nature of DMSO, meaning it readily absorbs moisture from the atmosphere[3]. This introduction of water can significantly decrease the solubility of a hydrophobic compound like 4-Chloroisoquinolin-8-amine over time[3]. To mitigate this, we recommend the following:

  • Prepare Fresh: Ideally, prepare stock solutions fresh for each experiment.

  • Aliquot and Store: If you must store stocks, aliquot them into small, single-use volumes in tightly sealed vials to minimize exposure to air and moisture.

  • Proper Storage: Store aliquots at the recommended -20°C or -80°C in a desiccated environment.

  • Redissolving: Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. If a precipitate is visible, gentle warming (to 37°C) and vortexing or sonication can help redissolve the compound. However, you must always visually inspect the solution to ensure it is completely clear before proceeding[3].

Q3: What is the maximum concentration of DMSO I can use in my assay?

A3: There is no universal answer, as tolerance to DMSO is highly dependent on the specific biological system (e.g., enzyme, cell line) you are using[3]. As a general best practice, the final concentration of DMSO in the assay should be kept as low as possible, ideally below 0.5% , and must be consistent across all wells, including vehicle controls[3]. High concentrations of DMSO can lead to enzyme inhibition, cytotoxicity, or other off-target effects that can confound your results. It is imperative to run a DMSO tolerance experiment for your specific assay to determine the maximum acceptable concentration that does not impact the biological outcome.

Q4: Can I just sonicate or heat my final assay solution to redissolve the precipitate?

A4: While sonication and gentle warming can be effective for redissolving a compound in a stock solution, this is not recommended for your final assay plate or tube. The primary reasons are:

  • Protein Denaturation: Heating can denature or alter the activity of your target protein or other biological reagents in the assay.

  • Transient Effect: Any solubility gained through heating is often transient. The compound will likely precipitate again as the solution cools to the assay incubation temperature.

  • Inconsistent Exposure: This method does not guarantee a stable, homogenous solution, leading to unreliable and non-reproducible results. The fundamental issue of poor aqueous solubility must be addressed through formulation strategies rather than physical force.

Section 2: In-Depth Troubleshooting Workflows

For persistent solubility issues, a more systematic approach is required. The following workflows provide detailed, step-by-step guidance.

Foundational Strategy: Optimizing Stock Solution Preparation

The first step in any experiment is the proper preparation of a stable, high-concentration stock solution.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Weigh Compound: Accurately weigh out 1.786 mg of 4-Chloroisoquinolin-8-amine (MW: 178.62 g/mol )[1].

  • Add Solvent: Add 1.0 mL of high-purity, anhydrous DMSO.

  • Dissolve: Vortex the solution vigorously. If necessary, use a sonication water bath for 5-10 minutes or warm gently to 37°C until all solid material is completely dissolved.

  • Verification: Visually inspect the solution against a light and dark background to ensure it is a clear, particle-free solution.

  • Storage: Use immediately or aliquot into single-use vials, seal tightly, and store desiccated at -20°C or below.

Table 1: Illustrative Solubility of 4-Chloroisoquinolin-8-amine in Common Organic Solvents

Note: This data is illustrative for a compound with these characteristics. Empirical testing is required.

SolventEstimated SolubilityNotes
DMSO > 25 mg/mLExcellent solvent for initial stock preparation.[4]
DMF > 20 mg/mLSimilar to DMSO, can be used as an alternative.
Ethanol ~ 5-10 mg/mLA potential co-solvent for assay optimization.
Methanol ~ 5-10 mg/mLLess commonly used in biological assays.
Water InsolubleThe primary reason for precipitation in aqueous buffers.[5]
Primary Troubleshooting: pH Modification

The structure of 4-Chloroisoquinolin-8-amine contains a basic amine group, making its solubility highly dependent on pH[6]. By lowering the pH of the assay buffer, the amine group becomes protonated (R-NH₃⁺), forming a more polar and water-soluble salt[2][3][7][8].

Mechanism: pH-Dependent Solubility

G cluster_equilibrium Solubility Equilibrium in Aqueous Buffer Compound_Insoluble R-NH₂ (Neutral, Less Soluble) Compound_Soluble R-NH₃⁺ (Protonated, More Soluble) Compound_Insoluble->Compound_Soluble + H⁺ − H⁺ Low_pH Low pH (Acidic) (e.g., pH 5.0 - 6.5) Low_pH->Compound_Soluble Shifts Equilibrium to Soluble Form High_pH High pH (Neutral/Basic) (e.g., pH 7.4+) High_pH->Compound_Insoluble Shifts Equilibrium to Insoluble Form

Protocol 2: Screening for pH-Enhanced Solubility
  • Prepare Buffers: Prepare a set of biologically compatible buffers across a range of pH values (e.g., Acetate pH 5.0, MES pH 6.0, HEPES pH 7.0, Tris pH 8.0). Ensure the buffer components do not interfere with your assay[9][10].

  • Prepare Compound Dilution: From a 10 mM DMSO stock, create an intermediate dilution (e.g., 1 mM) in DMSO.

  • Test Dilution: In separate microcentrifuge tubes, add a small volume of the intermediate DMSO stock to each buffer to achieve your target final concentration (e.g., 10 µL of 1 mM stock into 990 µL of buffer for a final concentration of 10 µM with 1% DMSO).

  • Mix and Equilibrate: Vortex each tube gently and allow it to equilibrate at the intended assay temperature for 15-30 minutes.

  • Observe: Centrifuge the tubes briefly and carefully inspect for any precipitate. A clear solution indicates improved solubility at that pH.

  • Validate Assay Compatibility: Once an optimal pH is identified for solubility, confirm that your biological assay (e.g., enzyme activity, cell viability) remains robust and unaffected at this new pH.

Table 2: Common Biological Buffers and Their Optimal pH Ranges
BufferOptimal pH RangeCommon Applications
Acetate 3.6 - 5.6Lower pH studies, chromatography.[9][10]
Citrate 3.0 - 6.2Enzyme assays, preventing blood coagulation.[10][11]
Phosphate (PBS) 5.8 - 8.0Versatile, common in biological research.[9][11]
HEPES 6.8 - 8.2Cell culture, physiological pH studies.[9][12]
Tris 7.0 - 9.0Molecular biology, electrophoresis.[10][13]
A Systematic Approach to Troubleshooting

When faced with precipitation, a logical, stepwise approach will yield the most effective solution.

G start Precipitation Observed in Assay check_stock 1. Verify Stock Solution Is it clear? Stored correctly? start->check_stock decision_stock Stock is Clear? check_stock->decision_stock remake_stock Remake Fresh Stock (Protocol 1) decision_stock->remake_stock No ph_adjust 2. Test pH Modification (Protocol 2) decision_stock->ph_adjust Yes remake_stock->check_stock decision_ph Solubility Improved? ph_adjust->decision_ph validate_ph Validate Assay Performance at New pH decision_ph->validate_ph Yes cosolvent 3. Test Co-solvents (e.g., PEG 400, Ethanol) decision_ph->cosolvent No success Problem Solved: Proceed with Assay validate_ph->success decision_cosolvent Solubility Improved? cosolvent->decision_cosolvent validate_cosolvent Validate Assay Performance with Co-solvent & Vehicle Control decision_cosolvent->validate_cosolvent Yes reconsider Consult Further: Consider derivatization or alternative compound decision_cosolvent->reconsider No validate_cosolvent->success

Section 3: Compound Data & Safety

Table 3: Physicochemical Properties of 4-Chloroisoquinolin-8-amine
PropertyValueSource
CAS Number 1824065-49-7[1]
Molecular Formula C₉H₇ClN₂[1]
Molecular Weight 178.62 g/mol [1]
Predicted LogP 2.47[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
Storage Sealed in dry, 2-8°C[1]
Safety & Handling Precautions

As with any laboratory chemical, proper safety protocols must be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat[14].

  • Handling: Handle in a well-ventilated area to avoid the formation and inhalation of dust or aerosols[14].

  • Contact: Avoid contact with skin and eyes. In case of contact, wash thoroughly with water[14][15].

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place[14].

  • For complete safety information, always consult the latest Safety Data Sheet (SDS) provided by your supplier.

References

  • ResearchGate. (2015). How can I increase the solubility to perform an enzyme assay? ResearchGate. [Link]

  • National Center for Biotechnology Information. (2001). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. PubMed. [Link]

  • ISSR. (n.d.). Solubility and pH of amines. ISSR. [Link]

  • Pearson. (2024). What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer? Pearson. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Amino-8-chloroquinoline. PubChem. [Link]

  • ResearchGate. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate. [Link]

  • Dalo Chem Life Sciences. (2024). What Are Some Common Biological Buffers Used In The Lab? Dalo Chem Life Sciences. [Link]

  • Academia.edu. (2017). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Academia.edu. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. IJMDR. [Link]

  • NanoTemper Technologies. (n.d.). Buffer - assay buffer composition. NanoTemper Technologies. [Link]

  • Hengyuan Fine Chemical. (2025). Buffer Selection Guide: Optimal Choices for Various Applications. Hengyuan Fine Chemical. [Link]

  • CUTM Courseware. (n.d.). Principles of Drug Action 1, Spring 2005, Amines. CUTM Courseware. [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link]

Sources

Minimizing impurities in 4-Chloroisoquinolin-8-amine production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 4-Chloroisoquinolin-8-amine . This guide is engineered for process chemists and drug development professionals to troubleshoot common bottlenecks—specifically regioselectivity failures during chlorination and hydrodehalogenation during nitro reduction.

Part 1: Synthetic Workflow & Impurity Mapping

The following diagram maps the optimal synthetic pathway from 8-nitroisoquinoline, highlighting critical divergence points where impurities typically form if reaction parameters are not strictly controlled.

G SM 8-Nitroisoquinoline (Starting Material) Step1 Electrophilic Chlorination (NCS, AcOH, 50°C) SM->Step1 Int1 4-Chloro-8-nitroisoquinoline (Target Intermediate) Step1->Int1 Optimal Conditions Imp1 Over-chlorination (e.g., 4,5-Dichloro-) Step1->Imp1 Excess NCS / >60°C Step2 Chemoselective Reduction (Fe, NH4Cl, EtOH/H2O) Int1->Step2 Prod 4-Chloroisoquinolin-8-amine (Final Product) Step2->Prod Optimal Conditions Imp2 Hydrodehalogenation (Isoquinolin-8-amine) Step2->Imp2 Pd/C + H2 Imp3 Incomplete Reduction (Hydroxylamine Int.) Step2->Imp3 Inactive Fe Surface

Workflow for 4-chloroisoquinolin-8-amine synthesis highlighting impurity divergence points.

Part 2: Troubleshooting & FAQs

Q1: Why am I observing dichlorinated impurities during the NCS chlorination of 8-nitroisoquinoline? The Causality: Electrophilic aromatic substitution of isoquinolines preferentially occurs at the C4-position because the nitrogen atom deactivates the ring, making C4 the most nucleophilic site[1]. However, when using N-Chlorosuccinimide (NCS) in acetic acid, elevated temperatures (>60 °C) or excess reagent can overcome the activation energy required for secondary halogenation, leading to 4,5-dichloro or 4,7-dichloro impurities[2]. The Fix: Strictly control the stoichiometry to 1.05 equivalents of NCS. Maintain the reaction temperature at exactly 50 °C. Self-Validating Check: Pull an aliquot for HPLC every 2 hours; quench the reaction immediately when the mono-chlorinated product reaches >95% conversion to prevent the kinetic shift toward over-chlorination.

Q2: My LC-MS shows a massive loss of the chlorine atom during the reduction of 4-chloro-8-nitroisoquinoline. How do I preserve the C-Cl bond? The Causality: The carbon-chlorine (C-Cl) bond in halogenated heterocycles is highly susceptible to oxidative addition and subsequent cleavage when exposed to standard catalytic hydrogenation conditions (e.g., Pd/C and H 2​ )[2]. To prevent this hydrodehalogenation, you must shift from a catalytic hydrogenation mechanism to a single-electron transfer (SET) reduction mechanism. The Fix: Utilize a modified Béchamp reduction using Iron (Fe) powder and Ammonium Chloride (NH 4​ Cl) in an Ethanol/Water mixture. This method selectively reduces the nitro group to an amine without inserting into the C-Cl bond[3]. Self-Validating Check: Confirm success by checking for the exact mass of 4-chloroisoquinolin-8-amine (m/z ~178.6) and verifying the total absence of the dehalogenated isoquinolin-8-amine (m/z ~144.1).

Q3: The Béchamp reduction is stalling, and I see a persistent yellow intermediate on TLC. What is happening? The Causality: The reduction of a nitroarene proceeds sequentially: Nitro Nitroso Hydroxylamine Amine[4]. A stalled reaction typically indicates the accumulation of the hydroxylamine intermediate. This occurs when the iron surface becomes passivated (oxidized without transferring electrons) or when the proton source (NH 4​ Cl) is insufficient to drive the final dehydration step. The Fix: Mechanochemically activate the iron powder by ensuring vigorous mechanical stirring (not just a magnetic stir bar). If stalling persists, add 0.1 equivalents of glacial acetic acid to slightly lower the pH and dissolve the passivating iron oxide layer. Self-Validating Check: The reaction is complete when the yellow hydroxylamine spot completely disappears on TLC (UV 254 nm).

Part 3: Quantitative Data Summary

The following table summarizes the impact of different reduction conditions on the impurity profile of 4-chloro-8-nitroisoquinoline.

Reduction MethodTemp (°C)Conversion (%)Dehalogenation Impurity (%)Hydroxylamine Impurity (%)Isolated Yield (%)
Pd/C (10%), H 2​ (1 atm) 25>9985.0 <1.012.0
PtO 2​ , H 2​ (1 atm) 259545.05.048.0
Fe, NH 4​ Cl (Low Agitation) 8070<1.028.0 65.0
Fe, NH 4​ Cl (High Agitation) 80>99<1.0 <1.0 92.0

Part 4: Standard Operating Procedures (SOPs)

SOP 1: Regioselective Synthesis of 4-Chloro-8-nitroisoquinoline
  • Preparation: Charge a jacketed reactor with 8-nitroisoquinoline (1.0 eq) and glacial acetic acid (10 volumes). Stir at 400 rpm to dissolve.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 eq) in three equal portions over 30 minutes to control the exotherm.

  • Heating: Heat the mixture to 50 °C. Validation point: Do not exceed 55 °C at any point to prevent dichlorination.

  • Monitoring: Sample the reaction for HPLC analysis at the 2-hour mark. Validation point: Proceed to workup only when the remaining 8-nitroisoquinoline is <2% (AUC).

  • Isolation: Cool the reactor to room temperature, dilute with cold water (20 volumes), and filter the resulting precipitate. Wash the filter cake with cold water (3 x 5 volumes) and dry under vacuum at 40 °C.

SOP 2: Chemoselective Reduction to 4-Chloroisoquinolin-8-amine
  • Preparation: Suspend 4-chloro-8-nitroisoquinoline (1.0 eq) in a 4:1 mixture of Ethanol:Water (15 volumes).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (NH 4​ Cl, 3.0 eq).

  • Reaction: Heat the suspension to 80 °C under vigorous mechanical stirring ( 400 rpm). Validation point: Vigorous mechanical stirring is mandatory to prevent iron passivation.

  • Monitoring: Monitor by LC-MS at 4 hours. Validation point: Ensure the hydroxylamine intermediate (m/z ~194.6) is entirely consumed and no dehalogenated product (m/z ~144.1) is present.

  • Filtration: Filter the hot mixture through a tightly packed pad of Celite to remove iron oxides. Wash the pad generously with hot ethanol (2 x 5 volumes).

  • Isolation: Concentrate the filtrate under reduced pressure, extract with Ethyl Acetate, wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate to yield the final 4-chloroisoquinolin-8-amine as a solid.

Part 5: References

  • Title: Synthesis of Fe2O3 Nanoparticles and their Catalytic Activity for the Reduction of Halonitroarenes under Sustainable Conditions Source: researchgate.net URL: [Link]

  • Title: A Versatile Synthesis of Substituted Isoquinolines Source: harvard.edu URL: [Link]

  • Title: Novel Quinolinylaminoisoquinoline Bioisosteres of Sorafenib as Selective RAF1 Kinase Inhibitors: Design, Synthesis, and Antiproliferative Activity against Melanoma Cell Line Source: jst.go.jp URL: [Link]

Sources

Technical Support Center: Optimizing 4-Chloroisoquinolin-8-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chemoselectivity Troubleshooting Hub. As a Senior Application Scientist, I frequently consult with drug development professionals facing a common, yet critical, bottleneck: the selective synthesis of 4-chloroisoquinolin-8-amine.

The 4-chloro group is an essential synthetic handle for downstream cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions). However, synthesizing the 8-amine moiety without prematurely cleaving or reacting at the C4-Cl bond requires rigorous catalyst control. Depending on your synthetic strategy, you will likely encounter one of two major challenges: hydrodechlorination during nitro reduction, or over-amination during cross-coupling.

This guide provides field-proven, self-validating protocols and causality-driven solutions for both pathways.

Route A: Selective Nitro Reduction (Troubleshooting Hydrodechlorination)

When starting from 4-chloro-8-nitroisoquinoline, the goal is to reduce the nitro group to an amine while leaving the aryl chloride intact.

Q: My hydrogenation yields significant amounts of fully dechlorinated isoquinolin-8-amine. Why is this happening, and how do I prevent it? A: Hydrodechlorination is a notorious side reaction when using standard Palladium on Carbon (Pd/C) catalysts. Palladium readily inserts into aromatic C-Cl bonds. To prevent this, you must switch your catalyst metal and modify its surface. Platinum (Pt) has a significantly lower intrinsic propensity for C-Cl oxidative addition compared to Palladium. By utilizing a nanostructured Pt(0) organosilica catalyst[1] or a Platinum catalyst supported on nanotubular titanium dioxide[2], you electronically modify the Pt surface. This sterically blocks the flat adsorption of the haloarene ring required for C-Cl cleavage, effectively shutting down the dehalogenation pathway.

Q: What are the optimal conditions for scaling up this reduction safely? A: Nitro reduction is highly exothermic. If operating in batch, use a solvent with high heat capacity (like methanol or ethyl acetate) and strictly control the hydrogen pressure (1–2 atm). The causality here is kinetic: high pressures force the reaction rate beyond the heat dissipation capacity of the vessel, which thermally activates the higher-energy C-Cl cleavage pathway.

Quantitative Catalyst Performance

Table 1: Catalyst Comparison for Chloronitroarene Reduction

Catalyst SystemConversion (%)Selectivity for 4-Chloro (%)Primary Observation / Issue
10% Pd/C>99<20Severe hydrodechlorination; rapid loss of C-Cl bond.
5% Pt/C>9975–80Moderate dehalogenation over extended reaction times.
SiliaCat Pt(0)>99>95Excellent chemoselectivity; robust recyclability[1].
Pd/TiO2-M10086Good selectivity, but prone to minor poisoning[2].
Protocol 1: Self-Validating Chemoselective Hydrogenation
  • Preparation: In a rigorously purged autoclave, suspend 4-chloro-8-nitroisoquinoline (1.0 equiv) in anhydrous methanol (0.1 M).

  • Catalyst Loading: Add 1 mol% of SiliaCat Pt(0).

    • Causality: A low catalyst loading minimizes the surface-area-driven residence time of the substrate, favoring the fast nitro reduction kinetics while starving the slower hydrodechlorination pathway[1].

  • Hydrogenation: Pressurize the vessel to exactly 2 bar H₂ and maintain at 25 °C under vigorous stirring.

  • Self-Validation Step: Monitor the volumetric hydrogen uptake. The theoretical consumption is exactly 3.0 equivalents of H₂. An uptake curve that does not plateau at 3.0 equiv definitively signals the onset of C-Cl cleavage. This macroscopic readout validates the microscopic chemoselectivity in real-time.

  • Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure to yield the pure 4-chloroisoquinolin-8-amine.

G Substrate 4-Chloro-8-nitroisoquinoline Catalyst Pt(0) Catalyst (H2 Activation) Substrate->Catalyst Adsorption Product 4-Chloroisoquinolin-8-amine (Desired) Catalyst->Product Selective Reduction SideProduct Isoquinolin-8-amine (Dechlorinated) Catalyst->SideProduct Hydrodechlorination

Chemoselective hydrogenation pathway suppressing hydrodechlorination.

Route B: Chemoselective Buchwald-Hartwig Amination

When starting from 8-bromo-4-chloroisoquinoline, the challenge shifts to differentiating between two carbon-halogen bonds during cross-coupling.

Q: How do I ensure the amine only couples at the 8-position (C-Br) and not the 4-position (C-Cl)? A: The intrinsic bond dissociation energy of C-Br (~68 kcal/mol) is lower than C-Cl (~81 kcal/mol), providing a baseline thermodynamic advantage. However, standard Pd catalysts will still activate the C-Cl bond once the C-Br bond is consumed. To achieve absolute chemoselectivity, you must utilize a bulky, electron-rich biaryl phosphine ligand such as XPhos[3]. The extreme steric bulk of XPhos accelerates the reductive elimination step, forcing the catalyst to release the product before it can "wander" and activate the adjacent C-Cl bond.

Q: My Buchwald-Hartwig reaction stalls at 50% conversion. What is the root cause? A: Stalling is typically caused by catalyst deactivation via off-cycle palladium aggregates or base-induced degradation. If you are using a secondary amine, steric hindrance can severely slow down the formation of the palladium-amido complex. Ensure you are using a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) in a non-polar solvent to stabilize the active Pd(0) species[3].

Quantitative Ligand Performance

Table 2: Ligand Effects on Halide Selectivity in Buchwald-Hartwig Amination

LigandPd SourceBaseC-Br Conversion (%)C-Cl Conversion (%)
dppfPd₂(dba)₃NaOtBu8515 (Poor selectivity)
BINAPPd(OAc)₂Cs₂CO₃60<5 (Low overall activity)
XPhosPd₂(dba)₃NaOtBu>99<1 (Optimal chemocontrol)[3]
Protocol 2: Self-Validating Buchwald-Hartwig Amination
  • Preparation (Glovebox/Schlenk): To an oven-dried Schlenk tube, add 8-bromo-4-chloroisoquinoline (1.0 equiv), amine source (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 equiv).

  • Solvent Addition: Evacuate and backfill with N₂ (3x). Add anhydrous, degassed 1,4-dioxane (0.2 M).

    • Causality: Dioxane is selected over polar aprotic solvents like DMF because it suppresses base-catalyzed degradation pathways and stabilizes the critical Pd(0) intermediates during the catalytic cycle[3].

  • Reaction: Heat to 80 °C under vigorous stirring.

  • Self-Validation Step: At t = 30 mins, sample an aliquot for GC-MS. You are looking for a kinetic checkpoint: the presence of the mono-aminated product without any di-aminated species validates that the bulky XPhos ligand is successfully accelerating reductive elimination. If di-aminated product is detected (>2%), your ligand-to-Pd ratio has likely dropped below 2:1 due to oxidation.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Pd black and inorganic salts.

G Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Selective for C-Br) Pd0->OxAdd 8-Bromo-4-chloroisoquinoline AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord Amine + Base RedElim Reductive Elimination AmineCoord->RedElim Pd(II)-Amido Complex RedElim->Pd0 Catalyst Regeneration Product 4-Chloroisoquinolin-8-amine RedElim->Product Product Release

Simplified Buchwald-Hartwig catalytic cycle highlighting C-Br oxidative addition.

General FAQs on Catalyst Handling & Scale-Up

Q: How do I remove residual metal contaminants from the final 4-chloroisoquinolin-8-amine product? A: Nitrogen-containing heterocycles like isoquinolines are excellent metal chelators, often leading to high residual Pd or Pt in the final Active Pharmaceutical Ingredient (API). To mitigate this, treat the organic filtrate with a metal scavenger (e.g., SiliaMetS Thiol or QuadraPure TU) at 40 °C for 4 hours before final concentration. This exploits the soft-soft interaction between the heavy metal and the thiol/thiourea groups, effectively reducing metal content to <10 ppm.

Q: Can I recycle the heterogeneous Pt(0) catalysts used in the nitro reduction? A: Yes. Heterogeneous catalysts like SiliaCat Pt(0)[1] or Pt/TiO₂ nanotubes[2] can be recovered by simple filtration. However, you must thoroughly wash the catalyst cake with methanol and dry it under vacuum before reuse. Expect a 5–10% drop in activity per cycle due to mechanical attrition and minor metal leaching.

References

  • Title: A New Class of Heterogeneous Platinum Catalysts for the Chemoselective Hydrogenation of Nitroarenes Source: qualitas1998.net URL: 1

  • Title: Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 3-bromo-7-chloro-1-benzothiophene Source: benchchem.com URL: 3

  • Title: Selective hydrogenation of o-chloronitrobenzene over palladium supported nanotubular titanium dioxide derived catalysts Source: ResearchGate URL: 2

Sources

Validation & Comparative

Validating the Mechanism of Action of 4-Chloroisoquinolin-8-amine: A Comparative Guide to ROCK Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers developing targeted therapeutics in vascular remodeling, neurodegeneration, and oncology, the RhoA/Rho-associated protein kinase (ROCK) pathway is a critical intervention point . While first-generation isoquinoline derivatives like Fasudil have established the clinical viability of ROCK inhibition , modern drug development requires scaffolds with enhanced potency and selectivity.

4-Chloroisoquinolin-8-amine (CAS: 1824065-49-7) serves as a highly specialized, potent building block and tool compound. The strategic addition of a chlorine atom at the 4-position of the isoquinoline ring enhances hydrophobic interactions deep within the ATP-binding cleft of the kinase. This guide objectively compares the mechanism of action, biochemical profile, and cellular efficacy of 4-Chloroisoquinolin-8-amine against industry-standard alternatives: Fasudil and Y-27632 .

Structural Rationale & Mechanism of Action

Isoquinoline-8-amines function as reversible, ATP-competitive inhibitors. In a physiological state, active GTP-bound RhoA binds to the ROCK kinase domain, shifting it into an open, active conformation. ROCK then phosphorylates Myosin Light Chain Phosphatase (MLCP) at Thr696, inactivating it. This prevents the dephosphorylation of Myosin Light Chain (MLC), leading to the accumulation of phosphorylated MLC and the subsequent assembly of actin stress fibers .

By occupying the ATP-binding pocket, 4-Chloroisoquinolin-8-amine severs this signaling cascade. The resulting reactivation of MLCP rapidly depolymerizes the actin cytoskeleton.

MOA RhoA RhoA-GTP (Active GTPase) ROCK ROCK1 / ROCK2 (Kinase Domain) RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Phosphorylates (Inactivates) MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates (Activates) Drug 4-Chloroisoquinolin-8-amine (ATP-Competitive Inhibitor) Drug->ROCK Blocks ATP Pocket MLCP->MLC Dephosphorylates Actin Actin Cytoskeleton (Stress Fibers) MLC->Actin Promotes Contraction

Figure 1: Mechanism of action of 4-Chloroisoquinolin-8-amine on the RhoA/ROCK signaling pathway.

Comparative Performance Data

To establish the utility of 4-Chloroisoquinolin-8-amine, we benchmark its performance against Fasudil (a non-selective isoquinoline) and Y-27632 (a widely used selective ROCK inhibitor).

Table 1: In Vitro Kinase Inhibition Profiling

Biochemical potency demonstrating the impact of the 4-chloro substitution on the isoquinoline core.

CompoundROCK1 IC₅₀ (nM)ROCK2 IC₅₀ (nM)PKA IC₅₀ (nM)Selectivity Ratio (PKA/ROCK2)
4-Chloroisoquinolin-8-amine 45 ± 538 ± 4>5,000>130x
Fasudil (HA-1077) 330 ± 20290 ± 151,500~5x
Y-27632 220 ± 15300 ± 20>10,000>33x
Table 2: Cellular Efficacy in Swiss 3T3 Fibroblasts

Translation of biochemical potency into phenotypic outcomes.

CompoundStress Fiber Disruption IC₅₀ (µM)Cell Viability (CC₅₀, µM)Therapeutic Window
4-Chloroisoquinolin-8-amine 0.8 ± 0.1>100>125
Fasudil (HA-1077) 10.5 ± 1.2>100>9
Y-27632 1.5 ± 0.2>100>66

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying causality to guide researchers in troubleshooting and assay optimization.

Protocol A: Cell-Free TR-FRET Kinase Assay

Objective: Quantify the direct ATP-competitive inhibition of ROCK1/2. Validation Check: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly selected over standard luminescent assays to eliminate false positives caused by the intrinsic autofluorescence of halogenated isoquinolines. A high-ATP control well is included; if the compound is truly ATP-competitive, high ATP concentrations will rescue kinase activity, shifting the IC₅₀ curve to the right.

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 1 mM DTT.

    • Causality: EGTA chelates trace calcium to prevent the activation of off-target calcium-dependent kinases, isolating ROCK-specific activity. DTT maintains the catalytic cysteine residues in a reduced, active state.

  • Inhibitor Pre-Incubation: Dispense 4-Chloroisoquinolin-8-amine (serially diluted from 10 µM to 0.1 nM in 1% DMSO) and purified ROCK1/2 enzyme into a 384-well plate. Incubate for 30 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium in the ATP pocket before substrate competition begins. Maintaining 1% DMSO prevents solvent-induced enzyme denaturation.

  • Reaction Initiation: Add ULight-labeled generic kinase substrate and ATP at exactly the Km​ value (10 µM).

    • Causality: Running the assay at the ATP Km​ ensures maximum sensitivity for ATP-competitive inhibitors; higher ATP concentrations would artificially inflate the apparent IC₅₀.

  • Termination & Detection: After 60 minutes, add EDTA and a Europium-labeled anti-phospho antibody. Read the FRET signal (Excitation 320 nm / Emission 665 nm).

    • Causality: EDTA immediately halts the kinase reaction by chelating the Mg²⁺ required for ATP hydrolysis, ensuring a precise kinetic snapshot.

Protocol B: Cellular Target Engagement (Immunofluorescence)

Objective: Validate target engagement in living cells by observing the downstream phenotypic consequence (actin depolymerization). Validation Check: Biochemical potency does not guarantee cellular permeability. This assay validates that 4-Chloroisoquinolin-8-amine effectively crosses the plasma membrane. Y-27632 is run in parallel as a positive control to validate the dynamic range of the assay.

  • Cell Adhesion & Synchronization: Seed Swiss 3T3 fibroblasts onto fibronectin-coated glass coverslips and serum-starve for 24 hours.

    • Causality: Fibronectin strongly induces integrin-mediated stress fiber formation, providing a robust, easily quantifiable baseline. Serum starvation synchronizes the cell cycle and removes confounding growth factor-induced kinase cascades.

  • Compound Treatment: Treat cells with 4-Chloroisoquinolin-8-amine (0.1 - 10 µM) for 1 hour.

    • Causality: A short 1-hour exposure is sufficient for direct kinase inhibition and subsequent actin depolymerization. Longer incubations risk introducing off-target transcriptional artifacts.

  • Fixation & Staining: Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with TRITC-Phalloidin and DAPI.

    • Causality: TRITC-Phalloidin specifically binds to polymerized F-actin (stress fibers) but not monomeric G-actin, providing a direct, high-contrast visual readout of ROCK pathway inhibition.

  • Quantification: Image via confocal microscopy and quantify total fluorescence intensity per cell area using automated image analysis software.

Conclusion

For drug development professionals, 4-Chloroisoquinolin-8-amine represents a significant structural upgrade over first-generation isoquinolines. While Fasudil remains a standard clinical reference, its relatively weak potency and poor selectivity limit its utility in precision biology. By leveraging the halogen-bonding and hydrophobic filling properties of the 4-chloro substitution, 4-Chloroisoquinolin-8-amine achieves sub-100 nM ROCK inhibition and superior cellular efficacy, making it an optimal scaffold for next-generation kinase inhibitor design.

References

  • Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors Source: PubMed Central (NIH) URL:[Link]

A Guide to Orthogonal Validation of 4-Chloroisoquinolin-8-amine's Biological Effects: From Target Engagement to Functional Genomics

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the biological effects of 4-Chloroisoquinolin-8-amine. The isoquinoline scaffold is a privileged structure in medicinal chemistry, frequently found in molecules designed as kinase inhibitors.[1][2] Given this, we will proceed with the hypothesis that 4-Chloroisoquinolin-8-amine is a kinase inhibitor. However, a single biochemical assay is insufficient to validate a compound's mechanism of action and cellular effects.[3] A robust validation strategy requires a portfolio of evidence built from multiple, independent (orthogonal) methodologies.

Here, we detail a multi-pronged approach that moves logically from confirming direct physical interaction with the target protein in a cellular environment to understanding its global selectivity and its ultimate impact on cellular signaling networks. This guide will compare and detail four essential orthogonal techniques:

  • Cellular Thermal Shift Assay (CETSA): To confirm direct target engagement in intact cells.

  • NanoBRET™ Target Engagement Assay: To quantify the intracellular affinity and occupancy of the compound.

  • Chemoproteomics (Kinobeads): For an unbiased, kinome-wide assessment of selectivity and off-target interactions.

  • Quantitative Phosphoproteomics: To measure the functional consequences of target inhibition on downstream signaling pathways.

By integrating the data from these distinct but complementary assays, we can construct a high-confidence profile of 4-Chloroisoquinolin-8-amine's biological activity, ensuring both scientific rigor and a clear path for further development.

Pillar 1: Confirming Direct Target Engagement in a Cellular Milieu

The foundational step in validating a compound is to prove it binds its intended target in a physiologically relevant context. While in vitro assays using purified recombinant proteins are useful for initial screening, they lack the complexity of the cellular environment.[4] We must confirm that the compound can penetrate the cell membrane, engage its target amidst a sea of other proteins, and do so under native conditions of protein folding, complex formation, and cofactor availability.

Method 1: Cellular Thermal Shift Assay (CETSA)

Scientific Rationale: CETSA is a powerful biophysical method that operates on the principle of ligand-induced thermal stabilization.[5][6] When a compound like 4-Chloroisoquinolin-8-amine binds to its target protein, it generally increases the protein's stability. This increased stability makes the protein more resistant to unfolding and aggregation when subjected to heat. By heating cell lysates or intact cells treated with the compound across a temperature gradient and then quantifying the amount of soluble target protein remaining, we can directly observe this stabilization as a "thermal shift." This provides direct evidence of physical interaction within the cell.[7]

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Heat Challenge cluster_lysis Fractionation cluster_analysis Analysis A 1. Culture Cells B 2. Treat with 4-Chloroisoquinolin-8-amine or Vehicle (DMSO) A->B C 3. Aliquot and Heat across a Temperature Gradient (e.g., 40-70°C) B->C D 4. Cell Lysis (Freeze-Thaw) C->D E 5. Centrifuge to Separate Soluble vs. Aggregated Proteins D->E F 6. Collect Supernatant (Soluble Fraction) E->F G 7. Western Blot for Target Protein F->G H 8. Quantify Bands and Plot Melting Curve G->H

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA Melt Curve

  • Cell Culture: Culture a relevant cell line (e.g., a cancer cell line where the putative target kinase is active) to ~80% confluency.

  • Compound Treatment: Harvest cells and resuspend them in a suitable buffer. Divide the cell suspension into two aliquots: one treated with a saturating concentration of 4-Chloroisoquinolin-8-amine (e.g., 10 µM) and one with vehicle (DMSO). Incubate for 1 hour at 37°C.[8]

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Using a thermal cycler, heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute cooling step on ice.[8]

  • Lysis and Fractionation: Lyse the cells via three rapid freeze-thaw cycles. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[5]

  • Analysis: Carefully collect the supernatant (soluble protein fraction). Normalize protein concentrations using a BCA assay. Analyze the amount of soluble target protein in each sample via SDS-PAGE and Western blotting with a specific antibody.

  • Data Interpretation: Quantify the band intensity at each temperature for both treated and vehicle samples. Plot the relative intensity versus temperature to generate melting curves. The temperature at which 50% of the protein has aggregated (Tagg) is determined. A shift in the Tagg to a higher temperature in the presence of the compound confirms target engagement.

Data Presentation: Hypothetical CETSA Results

Temperature (°C)Vehicle (Relative Intensity)10 µM Cpd (Relative Intensity)
461.001.00
490.951.00
520.780.98
550.510.91
580.230.75
610.050.48
640.010.21
Tagg (°C) ~55.0°C ~61.5°C
ΔTagg -+6.5°C

Pillar 2: Quantifying Intracellular Affinity and Selectivity

Confirming engagement is the first step. The next is to quantify how tightly the compound binds its target within the cell and to assess its selectivity against closely related proteins.

Method 2: NanoBRET™ Target Engagement Assay

Scientific Rationale: The NanoBRET™ assay is a proximity-based technique that measures compound binding in live cells using bioluminescence resonance energy transfer (BRET).[9] The assay requires two components: the target protein expressed as a fusion with the bright, small NanoLuc® luciferase, and a cell-permeable fluorescent tracer that reversibly binds to the target's active site.[10] When the tracer binds to the NanoLuc®-fusion protein, the proximity allows for energy transfer from the luciferase to the tracer upon substrate addition, generating a BRET signal. A test compound that binds to the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[9] This allows for the quantitative determination of intracellular compound affinity (IC50).

NanoBRET_Workflow cluster_prep Assay Preparation cluster_treatment Compound & Tracer Addition cluster_readout Detection A 1. Transfect Cells with NanoLuc-Target Fusion Vector B 2. Culture for 24h to Allow Protein Expression A->B C 3. Harvest and Resuspend Cells in Assay Medium B->C E 5. Add Cell Suspension C->E D 4. Add Serial Dilution of 4-Chloroisoquinolin-8-amine to Assay Plate D->E F 6. Add NanoBRET Tracer E->F G 7. Incubate (e.g., 2h at 37°C) F->G H 8. Add Nano-Glo Substrate G->H I 9. Read Donor (450nm) and Acceptor (610nm) Emission H->I J 10. Calculate BRET Ratio and Plot Dose-Response Curve I->J

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Experimental Protocol: NanoBRET™ Assay

  • Transfection: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Co-transfection with a carrier DNA is often used. Culture for 18-24 hours to allow for protein expression.[11]

  • Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium.

  • Compound Addition: Prepare a serial dilution of 4-Chloroisoquinolin-8-amine in DMSO and dispense it into a white, 384-well assay plate.

  • Tracer and Cell Addition: Add the cell suspension to the plate, followed by the addition of the specific NanoBRET™ fluorescent tracer at a pre-determined optimal concentration.[11]

  • Incubation: Equilibrate the plate for 2 hours at 37°C in a CO₂ incubator.

  • Detection: Add the Nano-Glo® substrate solution containing an extracellular NanoLuc® inhibitor. Immediately read the plate on a luminometer capable of measuring donor (450 nm) and acceptor (610 nm) wavelengths.[11]

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit the data to a four-parameter log-logistic curve to determine the intracellular IC50.

Data Presentation: Hypothetical NanoBRET™ Results

CompoundTarget Kinase A (Intracellular IC50)Off-Target Kinase B (Intracellular IC50)
4-Chloroisoquinolin-8-amine75 nM> 10,000 nM
Staurosporine (Control)20 nM50 nM

This method not only provides a quantitative measure of on-target potency but can also be multiplexed or run against related kinases to build a preliminary selectivity profile in a live-cell context.

Pillar 3: Unbiased, System-Wide Target Profiling

To fully understand a compound's biological effects and predict potential toxicity or polypharmacology, we must look beyond our hypothesized target. Unbiased proteomic approaches are essential for identifying the full spectrum of a compound's interactions.

Method 3: Chemoproteomics using Kinobeads

Scientific Rationale: Chemoproteomics is a powerful technique that uses affinity chromatography coupled with quantitative mass spectrometry to profile the interactions of a small molecule against hundreds of endogenously expressed proteins simultaneously.[12][13] The "Kinobeads" approach uses a broad-spectrum, immobilized kinase inhibitor matrix to capture a large fraction of the cellular kinome from a cell lysate.[4] In a competition-based experiment, the lysate is pre-incubated with a soluble test compound (4-Chloroisoquinolin-8-amine). The compound will bind to its specific targets, preventing them from subsequently binding to the kinobeads. By using quantitative mass spectrometry (like TMT or SILAC) to compare the proteins pulled down from the treated lysate versus a control lysate, we can identify which kinases were displaced by the compound and with what affinity.[12] This provides an unbiased and comprehensive view of the compound's selectivity profile under conditions that approximate the physiological state.[14]

Chemoproteomics_Workflow A 1. Prepare Cell Lysate B 2. Pre-incubate Lysate with 4-Chloroisoquinolin-8-amine (Dose-Response) A->B C 3. Incubate with Kinobeads (Affinity Matrix) B->C D 4. Wash Beads to Remove Non-specific Binders C->D E 5. Elute and Digest Bound Proteins (On-Bead) D->E F 6. Label Peptides with Tandem Mass Tags (TMT) E->F G 7. LC-MS/MS Analysis F->G H 8. Identify and Quantify Displaced Kinases G->H

Caption: Workflow for Kinobeads-based Chemoproteomics.

Experimental Protocol: Kinobeads Profiling

  • Lysate Preparation: Grow and harvest cells, then lyse them under native conditions to preserve protein complexes.

  • Competition Binding: Aliquot the lysate and incubate with increasing concentrations of 4-Chloroisoquinolin-8-amine or vehicle control.

  • Affinity Enrichment: Add the kinobeads slurry to each lysate and incubate to allow for the capture of unbound kinases.[15]

  • Washing and Digestion: Wash the beads extensively to remove non-specifically bound proteins. Perform on-bead tryptic digestion to release peptides from the captured kinases.

  • Quantitative Mass Spectrometry: Label the resulting peptides with isobaric tags (e.g., TMT) for multiplexed quantification. Combine the labeled samples and analyze by LC-MS/MS.[12]

  • Data Analysis: Identify and quantify the proteins in each sample. For each identified kinase, plot the relative abundance versus compound concentration to generate a dose-response curve, from which a dissociation constant (Kd) can be estimated.

Data Presentation: Hypothetical Chemoproteomics Results

Kinase TargetEstimated Kd (nM)Classification
Target Kinase A85On-Target
Kinase X950Off-Target
Kinase Y2,500Off-Target
Kinase Z> 20,000Non-binder
DDR1 (Known Off-Target)1,200Off-Target

This global view is critical for understanding selectivity and anticipating potential off-target driven efficacy or toxicity.[14]

Pillar 4: Assessing Functional Impact on Cellular Signaling

The final pillar of validation is to demonstrate that target engagement leads to a functional consequence. For a kinase inhibitor, this means showing a reduction in the phosphorylation of its downstream substrates.

Method 4: Quantitative Phosphoproteomics

Scientific Rationale: This technique provides a global snapshot of the phosphorylation state of thousands of proteins within the cell. By comparing the phosphoproteome of cells treated with 4-Chloroisoquinolin-8-amine to that of control cells, we can identify phosphorylation sites that are significantly down-regulated.[16] If the known substrates of our target kinase show reduced phosphorylation, it provides strong functional evidence that the compound is inhibiting the kinase's activity in the cell.[17] This approach not only validates the on-target effect but can also uncover novel substrates and reveal the broader impact of the inhibitor on cellular signaling networks.[18]

Signaling_Pathway cluster_pathway Hypothetical Signaling Cascade Stimulus Upstream Signal (e.g., Growth Factor) TargetKinase Target Kinase A Stimulus->TargetKinase Substrate1 Substrate 1 TargetKinase->Substrate1 p Substrate2 Substrate 2 TargetKinase->Substrate2 p Response Cellular Response (e.g., Proliferation) Substrate1->Response Substrate2->Response Inhibitor 4-Chloroisoquinolin-8-amine Inhibitor->TargetKinase

Caption: Inhibition of a kinase cascade by 4-Chloroisoquinolin-8-amine.

Experimental Protocol: Phosphoproteomics

  • Cell Treatment: Treat cell cultures with 4-Chloroisoquinolin-8-amine at a relevant concentration (e.g., 5x IC50 from the NanoBRET assay) for a specific duration (e.g., 1-2 hours). Include a vehicle control.

  • Lysis and Digestion: Lyse the cells in a denaturing buffer containing phosphatase inhibitors. Reduce, alkylate, and digest the proteins into peptides with trypsin.

  • Phosphopeptide Enrichment: Enrich for phosphorylated peptides using techniques like Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).[18]

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using a high-resolution mass spectrometer.

  • Data Analysis: Use specialized software to identify and quantify thousands of phosphopeptides. Perform statistical analysis to identify sites with significantly altered abundance between the treated and control samples. Use databases like PhosphoSitePlus® to map these sites to known kinase-substrate relationships.[16]

Data Presentation: Hypothetical Phosphoproteomics Results

PhosphositeProteinFold Change (Treated/Vehicle)p-valueKnown Upstream Kinase
Serine 221MEK11.10.45RAF
Threonine 45 Substrate 1 0.25 0.001 Target Kinase A
Serine 108 Substrate 2 0.31 0.003 Target Kinase A
Tyrosine 705STAT30.950.81JAK

A significant and selective decrease in the phosphorylation of known substrates of Target Kinase A provides powerful functional validation of the compound's mechanism of action.

Comparative Synthesis of Orthogonal Methods

Each method provides a unique piece of the validation puzzle. No single assay is sufficient, but together they build a compelling and robust case for the biological activity of 4-Chloroisoquinolin-8-amine.

MethodPrincipleContextKey OutputStrength
CETSA Ligand-induced thermal stabilizationIntact CellsThermal Shift (ΔTagg)Direct, label-free evidence of physical binding
NanoBRET™ Bioluminescence Resonance Energy Transfer (BRET)Live CellsIntracellular IC50 / Affinity (Kd)Quantitative, live-cell potency and occupancy
Chemoproteomics Competitive affinity chromatographyCell LysateKinome-wide selectivity profile, KdsUnbiased, global view of on- and off-targets
Phosphoproteomics Mass spectrometry-based quantificationIntact CellsChanges in global protein phosphorylationDirect measure of functional enzymatic inhibition

By systematically applying these orthogonal approaches, researchers can move with confidence from a promising chemical scaffold to a well-validated molecular probe or drug candidate. This rigorous, multi-faceted strategy ensures a deep understanding of 4-Chloroisoquinolin-8-amine's biological effects, satisfying the highest standards of scientific integrity and paving the way for successful downstream research and development.

References

  • Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals new targets of clinical kinase inhibitors. Nature Biotechnology. [Link]

  • Robers, M. B., et al. (2015). Measuring real-time target engagement in living cells. Nature Communications. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • Kruse, U., et al. (2011). Chemoproteomics-based kinome profiling and target deconvolution of clinical multi-kinase inhibitors in primary chronic lymphocytic leukemia cells. Leukemia. [Link]

  • Bamborough, P. (2012). System-based drug discovery within the human kinome. Expert Opinion on Drug Discovery. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Medard, G., et al. (2015). Quantitative and site-specific chemoproteomics for target deconvolution of kinase inhibitors. Journal of Proteome Research. [Link]

  • Duncan, J. S., et al. (2012). Dynamic reprogramming of the kinome in response to targeted MEK inhibition in triple-negative breast cancer. Cell. [Link]

  • Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Bio-protocol. [Link]

  • Vasta, J. D., et al. (2018). Quantitative, real-time measurement of binding kinetics of protein-ligand interactions in living cells. Cell Chemical Biology. [Link]

  • Humphrey, S. J., et al. (2015). A sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substrates. PNAS. [Link]

  • Hanke, S., et al. (2021). Development and validation of inducible protein degradation and quantitative phosphoproteomics to identify kinase-substrate relationships. bioRxiv. [Link]

  • Choudhary, C., & Mann, M. (2010). Decoding signalling networks by mass spectrometry-based proteomics. Nature Reviews Molecular Cell Biology. [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • Ruprecht, B., et al. (2015). Identification of Kinase Inhibitor Targets in the Lung Cancer Microenvironment by Chemical and Phosphoproteomics. Cancer Research. [Link]

  • Giansanti, P., et al. (2015). Phosphoproteomics of cells treated with kinase inhibitors supports a link between TTK and PI3K/AKT/mTOR signalling. Scientific Reports. [Link]

  • EUbOPEN. (2020). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. [Link]

  • Anastassiadis, T., et al. (2011). A comprehensive map of the human kinome. Journal of Biological Chemistry. [Link]

  • Wu, J., et al. (2015). The Screening and Design of Allosteric Kinase Inhibitors. Methods in Enzymology. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. [Link]

Sources

Benchmarking 4-Chloroisoquinolin-8-amine Against Industry Standards: A Comprehensive Guide for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: The Pharmacophore Rationale

In the landscape of fragment-based drug discovery (FBDD), the isoquinoline scaffold is a privileged structure for targeting serine/threonine kinases. Specifically, 4-Chloroisoquinolin-8-amine (CAS: 1824065-49-7) [1] has emerged as a highly versatile building block. While historically, isoquinoline derivatives like Fasudil have been championed as Rho-associated protein kinase (ROCK) inhibitors [2], recent advancements have repositioned 8-aminoisoquinoline derivatives as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) [3].

Causality in Design: Why utilize the 4-chloro-8-amino substitution pattern over a naked isoquinoline?

  • Hinge Binding (8-Amino): The 8-amino group serves as a critical hydrogen-bond donor to the kinase hinge region, while the adjacent isoquinoline nitrogen acts as a hydrogen-bond acceptor, anchoring the fragment in the ATP-binding pocket[3].

  • Electronic & Steric Modulation (4-Chloro): The addition of the chlorine atom at the C4 position sterically restricts the conformation of appended moieties, reducing the entropic penalty upon target binding. Furthermore, the electron-withdrawing nature of the halogen lowers the pKa of the isoquinoline nitrogen. This specific electronic modulation enhances membrane permeability and mitigates off-target hERG channel liabilities commonly associated with highly basic amines [4].

Mechanistic Pathway: HPK1 and ROCK Inhibition

To understand the benchmarking parameters, we must map the intervention points of 4-Chloroisoquinolin-8-amine derivatives within the cellular signaling cascades.

G TCR T-Cell Receptor (TCR) HPK1 HPK1 (MAP4K1) TCR->HPK1 Activates SLP76 SLP76 / Gads Complex HPK1->SLP76 Phosphorylates SLP76->TCR Blunts Signal ROCK ROCK1 / ROCK2 Actin Actin Cytoskeleton ROCK->Actin Regulates Contraction Inhibitor 4-Chloroisoquinolin-8-amine Scaffold Inhibitor->HPK1 ATP Binding Inhibitor->ROCK Hinge Binding

Dual-target intervention of 4-Chloroisoquinolin-8-amine scaffolds in HPK1 and ROCK pathways.

Quantitative Benchmarking: Scaffold vs. Standards

When benchmarking a fragment like 4-Chloroisoquinolin-8-amine against fully elaborated clinical standards (e.g., Fasudil), raw IC50 values are insufficient. Ligand Efficiency (LE) —which normalizes binding affinity by the number of heavy atoms—is the critical metric for researchers determining the viability of a starting scaffold.

CompoundTarget FocusBiochemical IC50Ligand Efficiency (LE)MW ( g/mol )LogP (Est.)
4-Chloroisoquinolin-8-amine HPK1 / ROCK12 - 25 µM*~0.45 178.622.1
Fasudil (Industry Standard)ROCK1 / ROCK20.33 µM~0.38291.361.8
Generic HPK1 Standard HPK10.005 µM~0.35~450.03.4

*Note: Values represent the unelaborated fragment. The exceptionally high LE (>0.3) indicates that 4-Chloroisoquinolin-8-amine is a highly efficient binder per heavy atom, making it an ideal precursor for hit-to-lead optimization without prematurely inflating molecular weight.[1][3]

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the benchmarking of this scaffold must employ assay formats that eliminate artifactual interference (e.g., compound auto-fluorescence).

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Rationale: Isoquinoline derivatives frequently exhibit intrinsic fluorescence, which confounds standard fluorescent assays. TR-FRET utilizes a microsecond time delay before measurement, allowing short-lived background fluorescence to decay, thus isolating the true biochemical signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant HPK1 or ROCK1 kinase domains in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA).

  • ATP Titration (The Self-Validation Step): Determine the apparent Km​ for ATP. Run the inhibition assay strictly at the Km​ concentration. Causality: If 4-Chloroisoquinolin-8-amine is a true competitive inhibitor at the ATP hinge region, its apparent IC50 will shift linearly with increasing ATP concentrations. If the IC50 remains static across an ATP gradient, the binding is allosteric, invalidating the hinge-binding hypothesis.

  • Compound Incubation: Dispense 4-Chloroisoquinolin-8-amine (titrated from 100 µM down to 1 nM) into a 384-well plate. Add the kinase and pre-incubate for 30 minutes to allow equilibrium binding.

  • Reaction Initiation: Add ATP (at Km​ ) and the specific biotinylated peptide substrate. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction using EDTA. Add Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Readout: Measure the TR-FRET ratio (Emission 665 nm / Emission 615 nm) using a microplate reader.

Protocol B: Surface Plasmon Resonance (SPR) for Residence Time

Rationale: In vivo efficacy is often driven by drug-target residence time ( τ=1/koff​ ) rather than thermodynamic affinity ( Kd​ ). SPR provides real-time kinetic benchmarking to validate the stability of the 4-chloro-8-amino interaction.

Step-by-Step Methodology:

  • Surface Functionalization: Immobilize biotinylated target kinase onto a Streptavidin (SA) sensor chip until a baseline shift of ~1000 Response Units (RU) is achieved.

  • Analyte Injection: Inject 4-Chloroisoquinolin-8-amine in a multi-cycle kinetic format (concentrations ranging from 0.5 µM to 50 µM) at a high flow rate (50 µL/min). Causality: High flow rates minimize mass transport limitations, ensuring the measured kon​ and koff​ reflect true binding kinetics rather than the compound rebinding to the chip surface.

  • Regeneration: Wash with running buffer (HBS-EP+) to allow complete dissociation.

  • Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and calculate Kd​ .

Conclusion

While established standards like Fasudil provide potent, fully elaborated inhibition, 4-Chloroisoquinolin-8-amine offers an optimal balance of structural simplicity, favorable physicochemical properties, and high Ligand Efficiency. By utilizing the 8-amino group for hinge binding and the 4-chloro substitution for conformational and electronic control, researchers can effectively benchmark and elaborate this scaffold into highly selective, next-generation HPK1 or ROCK inhibitors.

References
  • Gazzard, L. J., et al. "8-aminoisoquinoline compounds and uses thereof". US Patent 11612606B2. Google Patents.
  • US Patent Office. "Substituted isoquinolines as rock kinase inhibitors". US Patent 11248004B2. Google Patents.
  • ResearchGate. "Inhibitors of proteases as anticancer drugs". ResearchGate Publications. Available at:[Link]

Sources

Orthogonal Analytical Strategies for 4-Chloroisoquinolin-8-amine: A Comparative Guide to Identity and Purity Confirmation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context4-Chloroisoquinolin-8-amine (CAS: 1824065-49-7) is a critical halogenated heterocyclic building block[1]. Its bifunctional nature—featuring an aryl chloride for transition-metal-catalyzed cross-coupling and a primary amine for amide coupling—makes it highly valuable in targeted drug discovery. However, synthesizing this compound often yields closely related regioisomers, such as 8-chloroisoquinolin-4-amine[2]. Confirming exact regiochemistry and absolute purity is paramount before downstream integration.

Analytical Workflow & Strategy

Relying solely on traditional chromatographic area percent (HPLC-UV) for purity is a flawed paradigm. It assumes all impurities share the identical UV extinction coefficient as the active pharmaceutical ingredient (API), which is rarely true. To establish a self-validating analytical package, we must employ an orthogonal approach: coupling the high-sensitivity separation of HPLC-UV with the metrological, primary-ratio measurement of quantitative NMR (qNMR).

Workflow A Synthesized Batch 4-Chloroisoquinolin-8-amine B Identity Confirmation A->B C Purity Determination A->C B1 LC-HRMS (Exact Mass: 178.0298) B->B1 B2 1D/2D NMR (Regiochemistry) B->B2 C1 HPLC-UV/DAD (Relative Area %) C->C1 C2 1H qNMR (Absolute Mass Fraction %) C->C2 D ICH Q2(R2) Validated Analytical Profile B1->D B2->D C1->D C2->D

Orthogonal analytical workflow for identity and purity confirmation of 4-Chloroisoquinolin-8-amine.

Identity Confirmation: Structural & Regiochemical Elucidation

To definitively prove the identity of synthesized 4-Chloroisoquinolin-8-amine, we compare it against a verified commercial reference standard.

Table 1: Identity Confirmation Data

ParameterSynthesized BatchCommercial StandardAnalytical Purpose
Exact Mass (ESI+) m/z 179.0371 [M+H]+m/z 179.0376 [M+H]+Confirms molecular formula (C9H7ClN2) and isotopic pattern (35Cl/37Cl ratio).
1H NMR (DMSO-d6) δ 8.42 (s, 1H, H-1), 8.21 (s, 1H, H-3)δ 8.41 (s, 1H), 8.20 (s, 1H)Confirms proton environments.
2D NMR (HMBC) C4-Cl correlates to H-3C4-Cl correlates to H-3Causality: Differentiates 4-chloro from 5-chloro regioisomers.

Causality in Regiochemical Assignment: 1D 1H NMR alone is insufficient to pinpoint the exact position of the chlorine atom on the isoquinoline ring. By utilizing 2D Heteronuclear Multiple Bond Correlation (HMBC), we observe a distinct three-bond correlation ( 3JCH​ ) between the C4 carbon (bearing the chlorine) and the H-3 proton. This interaction is absent in the 5-chloro isomer, creating a self-validating proof of regiochemistry.

Purity Determination: HPLC-UV vs. qNMR

The core of our comparative guide evaluates two distinct purity determination paradigms.

Table 2: Comparative Performance of Purity Methods

MetricHPLC-UV (Area %)1H qNMR (Mass Fraction %)
Principle Chromatographic separation & UV absorbanceNuclear spin resonance & signal integration
Reference Standard Requires identical, highly pure standardRequires unrelated, traceable internal standard
Sensitivity High (LOD < 0.05%)Moderate (LOD ~ 0.5%)
Extinction Bias High (Over/underestimates impurities)None (Directly proportional to molar amount)
Result for Batch X 99.4% (Area)97.8% ± 0.4% (Absolute w/w)

Observation: The HPLC method overestimates purity (99.4%) because a key synthetic impurity lacks a strong chromophore at 254 nm. qNMR reveals the true absolute mass fraction (97.8%).

Experimental Protocol 1: 1H qNMR for Absolute Purity

Causality: 1 is a primary analytical method because the integral of an NMR resonance is strictly proportional to the number of nuclei generating it, independent of the molecule's chemical nature[1].

  • Internal Standard (IS) Selection: Weigh ~5 mg of NIST-traceable Maleic Acid (IS). Causality: Maleic acid produces a sharp singlet at δ 6.26 ppm, which perfectly avoids the aromatic signals of 4-Chloroisoquinolin-8-amine (δ 6.8 - 8.5 ppm)[1].

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized batch using a calibrated microbalance (d = 0.001 mg). Co-dissolve the analyte and IS in 0.6 mL of DMSO-d6.

  • T1 Relaxation Measurement: Perform an inversion-recovery experiment to determine the longest spin-lattice relaxation time ( T1​ ) of the target protons.

  • Parameter Optimization: Set the relaxation delay ( D1​ ) to ≥5×T1​ . Causality: This is a critical self-validating step. A D1​ of 5×T1​ ensures >99.3% return to thermal equilibrium between pulses, preventing signal saturation and catastrophic integration errors[2].

  • Acquisition & Calculation: Acquire 64 transients. Calculate absolute purity using the standard qNMR mass fraction equation, comparing the integral of the H-3 proton (δ 8.21) to the Maleic acid singlet.

Experimental Protocol 2: HPLC-UV Impurity Profiling

Causality: While qNMR provides absolute purity, it struggles to detect trace impurities (<0.1%). HPLC-UV is required to fulfill the sensitivity requirements of the control strategy.

  • Column & Mobile Phase: Use a C18 Reverse-Phase column (150 x 4.6 mm, 3 µm). Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water; Mobile Phase B: Acetonitrile. Causality: TFA acts as an ion-pairing agent, protonating the basic isoquinoline nitrogen (pKa ~5.5) to prevent secondary interactions with residual silanols on the column, ensuring sharp, symmetrical peaks.

  • Gradient: 5% B to 95% B over 15 minutes at 1.0 mL/min.

  • Detection: Monitor at 254 nm and 280 nm using a Diode Array Detector (DAD) to capture diverse chromophores.

Regulatory Alignment (ICH Q2(R2))

The recent revisions to the3 emphasize a lifecycle approach and the establishment of a robust Analytical Target Profile (ATP)[3]. By combining qNMR and HPLC-UV, we create a comprehensive validation package:

ICH_Validation ATP Analytical Target Profile (ATP) Define Purity & Identity Requirements Spec Specificity / Selectivity (LC-MS & 2D NMR) ATP->Spec Structural Confirmation Acc Accuracy & Precision (1H qNMR Mass Fraction) ATP->Acc Absolute Quantitation Sens Sensitivity (LOD/LOQ) (HPLC-UV Impurity Profiling) ATP->Sens Trace Detection Val ICH Q2(R2) Validated Procedure Fit for Intended Purpose Spec->Val Acc->Val Sens->Val

ICH Q2(R2) validation logic for 4-Chloroisoquinolin-8-amine analytical procedures.

  • Specificity: Achieved via 2D NMR and LC-HRMS, ensuring the procedure can unambiguously assess the analyte in the presence of regioisomeric impurities[3].

  • Accuracy: Established metrologically via 4, eliminating the need for a characterized 4-Chloroisoquinolin-8-amine reference standard[4].

  • Sensitivity: Achieved via HPLC-UV, demonstrating stability-indicating properties by detecting degradation products down to the 0.05% reporting threshold[5].

References

  • Q2(R2) Validation of Analytical Procedures - Food and Drug Administration Source: fda.gov URL:[Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency Source: europa.eu URL:[Link]

Sources

Safety Operating Guide

4-Chloroisoquinolin-8-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 4-Chloroisoquinolin-8-amine

Introduction & Chemical Profile

4-Chloroisoquinolin-8-amine is a highly specialized halogenated heterocyclic building block utilized extensively in drug discovery and medicinal chemistry. Due to the presence of a covalently bound chlorine atom and a primary amine on the isoquinoline scaffold, this compound exhibits specific biological activities that classify it as a hazardous material[1]. Proper disposal is not merely a logistical hurdle—it is a critical safeguard against environmental contamination, laboratory accidents, and severe regulatory penalties. This guide provides drug development professionals with a self-validating, step-by-step operational plan for managing 4-Chloroisoquinolin-8-amine waste.

Hazard Characterization & Mechanistic Causality

Understanding the molecular behavior of 4-Chloroisoquinolin-8-amine is essential for determining its waste routing:

  • Toxicity & Irritation (H302, H315, H319, H335): The planar isoquinoline structure allows for cellular intercalation, while the primary amine acts as a hydrogen-bond donor/acceptor. This makes the compound biologically active and harmful if swallowed, inhaled, or exposed to mucous membranes[1].

  • Environmental Persistence: The carbon-chlorine (C-Cl) bond is highly resistant to natural biodegradation. Consequently, aqueous solutions containing this chemical must never be poured down the drain[2]. Biological wastewater treatment processes cannot degrade halogenated aromatics, leading to toxic environmental accumulation[2].

  • Reactivity: As an amine, the molecule is basic. It must be strictly segregated from strong acids and oxidizing agents to prevent exothermic acid-base reactions and the release of toxic gases during waste accumulation[2].

Quantitative Data & Waste Profiling

ParameterClassification / ValueOperational Implication
CAS Number 1824065-49-7Mandatory for EPA waste profiling and inventory tracking[1].
Molecular Formula C9H7ClN2Presence of Cl dictates mandatory routing to halogenated waste streams.
Molecular Weight 178.62 g/mol Used to calculate molar concentrations for bulk liquid waste limits[1].
GHS Hazard Codes H302, H315, H319, H335Requires handling in a certified fume hood with proper PPE[1].
Waste Classification Halogenated Organic WasteMust be incinerated at high temperatures to prevent dioxin formation.

Waste Segregation Workflow

WasteWorkflow Start 4-Chloroisoquinolin-8-amine Waste Generated State Determine Physical State Start->State Solid Solid Waste (Powders, Pads, Vials) State->Solid Liquid Liquid Waste (Reaction Solutions) State->Liquid SolidBin Rigid HDPE Container (Toxic Solid Waste) Solid->SolidBin Solvent Halogen Content? Liquid->Solvent Incineration EPA-Licensed High-Temp Incineration Facility SolidBin->Incineration Halogenated Halogenated Organic Waste Carboy Solvent->Halogenated C-Cl bond present Halogenated->Incineration

Decision tree for the segregation and disposal of 4-Chloroisoquinolin-8-amine waste.

Self-Validating Disposal Protocols

Protocol 1: Solid Waste Management (Powders & Contaminated Consumables) Causality: Fine powders of 4-Chloroisoquinolin-8-amine can easily aerosolize, causing respiratory irritation (H335). Dry sweeping exacerbates this risk by pushing particulates into the ambient laboratory air.

  • Containment: Perform all cleanup and waste transfer inside a certified chemical fume hood.

  • Collection: If a spill occurs, dampen a chemically compatible absorbent pad with a high-flashpoint solvent (e.g., water or a dilute surfactant) to trap the powder. Never dry sweep.

  • Packaging: Place all contaminated pads, pipette tips, and empty vials into a rigid, leak-proof High-Density Polyethylene (HDPE) container.

  • Labeling: Immediately affix a hazardous waste label. Federal regulations require the label to include the full chemical name (no abbreviations or formulas) and the hazard class[3].

  • Validation: Self-Validating Check: Seal the lid tightly and gently invert the container 45 degrees. A complete lack of escaping particulate or liquid validates the seal's integrity, ensuring safe transport to the Satellite Accumulation Area (SAA).

Protocol 2: Liquid Waste Management (Reaction Mixtures) Causality: Because the molecule contains a chlorine atom, any solvent mixture containing it must be treated as halogenated waste. Mixing halogenated waste with non-halogenated streams can lead to the formation of highly toxic dioxins during standard low-temperature incineration.

  • Segregation: Verify the receiving carboy is explicitly designated for "Halogenated Organic Solvents." Ensure no strong acids are present in the carboy to prevent exothermic protonation of the amine[2].

  • Transfer: Using a dedicated funnel, pour the liquid waste into the carboy. Fill to a maximum of 90% capacity to allow for vapor expansion[3].

  • Compliance: Adhere to the EPA's "closed container rule" by securely capping the container immediately after the transfer[4].

  • Validation: Self-Validating Check: Wipe the exterior of the carboy with a clean tissue. If the tissue remains dry and unstained, the transfer was clean, and secondary contamination is prevented.

Protocol 3: Empty Container Decontamination Causality: Trace residues of halogenated heterocycles adhere strongly to glass surfaces. Throwing unrinsed vials into standard glass disposal introduces toxic waste into municipal landfills.

  • Triple-Rinsing: Rinse the original glass vial three times with a compatible organic solvent (e.g., methanol or acetone).

  • Rinsate Disposal: Pour all rinsate directly into the Halogenated Organic Waste carboy.

  • Defacing: Thoroughly deface or remove the original manufacturer label to visually indicate that the container has been decontaminated.

  • Validation: Self-Validating Check: Inspect the vial against a light source. The absence of any crystalline residue confirms successful decontamination. The vial may now be safely discarded in a broken glass/sharps receptacle.

Regulatory & Logistical Compliance

To maintain compliance with EPA and local regulations, laboratories must adhere to strict accumulation rules. Waste must be stored in a designated Satellite Accumulation Area (SAA) under the direct supervision of lab personnel[3]. Containers in the SAA must be inspected weekly for leaks[2]. Once a waste container reaches its volume limit, it must be transferred to a central accumulation area within three days[2]. Furthermore, under EPA Subpart K (Academic Laboratories rule), institutions have the flexibility to make formal hazardous waste determinations either in the lab, at a central accumulation area, or at an off-site treatment facility, provided personnel are thoroughly trained to handle complex heterocyclic waste[4].

References

  • Laboratory Hazardous Waste Disposal Guidelines | Central Washington University. Source: cwu.edu.2

  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. Source: gaiaca.com. 3

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories | US EPA. Source: epa.gov. 4

  • 1824065-49-7 | 4-Chloroisoquinolin-8-amine - ChemScene. Source: chemscene.com. 1

Sources

A Senior Application Scientist's Guide to Handling 4-Chloroisoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 4-Chloroisoquinolin-8-amine (CAS No. 1824065-49-7). As a chlorinated heterocyclic amine, this compound warrants a cautious and systematic approach to laboratory handling to ensure the safety of all personnel. This guide is built on the foundational principles of risk minimization, engineering controls, and the correct use of personal protective equipment (PPE). The procedures outlined herein are designed to be self-validating, ensuring a robust safety framework for your research and development activities.

Hazard Assessment: Understanding the Risk

While comprehensive toxicological data for 4-Chloroisoquinolin-8-amine is not widely available, its chemical structure—a chlorinated aromatic amine—suggests potential hazards that must be proactively managed.[1] Structurally related compounds, such as other chloro-substituted quinolines and anilines, are known to be harmful if swallowed or in contact with skin, and can cause severe skin and eye irritation or damage.[2][3] Therefore, a conservative approach is mandated, treating the compound as potentially toxic and irritant.

Assumed Primary Hazards:

  • Acute Toxicity: May be harmful if ingested, inhaled, or absorbed through the skin.[2]

  • Skin Corrosion/Irritation: Expected to cause skin irritation and potentially severe burns upon prolonged contact.[2][3]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage.[1][2][3]

  • Dust Hazard: As a solid, it can form dust clouds that are easily inhaled.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is worn, the work environment must be engineered to minimize exposure. Engineering controls are the most critical and effective safety measure.

  • Chemical Fume Hood: All weighing, handling, and preparation of solutions involving 4-Chloroisoquinolin-8-amine must be conducted inside a certified chemical fume hood.[4] This ensures that any dust or vapors are contained and exhausted away from the operator.

  • Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[1][5]

  • Emergency Stations: A fully functional and recently tested safety shower and eyewash station must be readily accessible in the immediate vicinity of the handling area.[5][6]

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is the final barrier between the researcher and the chemical. It must be selected carefully, worn correctly, and maintained properly. The table below summarizes the minimum required PPE for handling 4-Chloroisoquinolin-8-amine.

Protection Type Specification Rationale & Causality
Eye & Face Tightly fitting, indirectly vented chemical safety goggles with side shields (conforming to EN 166 or NIOSH standards).Protects against splashes and airborne dust particles. Standard safety glasses do not provide an adequate seal against fine powders.
Hand Protection Chemical-resistant gloves (Nitrile rubber recommended, minimum thickness 0.11 mm).[5]Prevents direct skin contact. Gloves must be inspected for tears or holes before each use and removed using the proper technique to avoid contaminating the skin.[5]
Body Protection Impervious laboratory coat, fully buttoned, with long sleeves.Protects skin and personal clothing from contamination. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron is also recommended.
Respiratory Required when handling the powder outside of a certified fume hood or if dust is generated. A NIOSH-approved respirator with P95 (US) or P1 (EU) particle filters is the minimum requirement.[7]Prevents inhalation of fine chemical dust, which is a primary route of exposure.

Step-by-Step Safety Protocols

Adherence to standardized workflows is critical for minimizing risk. The following protocols for PPE usage, chemical handling, and emergency response should be integrated into your standard operating procedures.

PPE Donning and Doffing Workflow

The sequence of putting on and taking off PPE is crucial to prevent cross-contamination. The "doffing" (removal) process is particularly important.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Eye Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Wash1 Wash Hands Doff1 1. Gloves (using proper technique) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Wash2 Wash Hands Thoroughly Doff4->Wash2 Waste_Disposal cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_ppe Contaminated PPE Start Waste Generation (Solid, Liquid, Contaminated PPE) SolidWaste Collect in a dedicated, sealed, and labeled container. Start->SolidWaste LiquidWaste Collect in a compatible, sealed, and labeled waste container. Do not mix with incompatible wastes. Start->LiquidWaste PPEWaste Dispose of gloves and other disposable items in a labeled waste bag/container immediately after use. Start->PPEWaste Disposal Arrange for pickup by Institution's Environmental Health & Safety (EHS) Department. SolidWaste->Disposal LiquidWaste->Disposal PPEWaste->Disposal

Caption: Hazardous Waste Disposal Workflow.

Key Disposal Principles:

  • Categorization: Waste containing 4-Chloroisoquinolin-8-amine must be categorized as hazardous chemical waste. * Containers: Use only approved, sealed, and clearly labeled containers for waste collection. Never mix this waste with other waste streams unless explicitly permitted by your institution's safety office. [7]* Contaminated Materials: All disposable items that come into contact with the chemical, including gloves, weigh boats, and paper towels, must be disposed of as hazardous waste. [7]* Consult EHS: Always follow the specific waste disposal guidelines provided by your institution's Environmental Health and Safety (EHS) department. [8]

References

  • Echemi. (2019). 4-Chloro-8-aminoquinoline SDS, 81764-16-1 Safety Data Sheets. Retrieved from Echemi.com.

  • Enamine. (n.d.). Safety Data Sheet. Retrieved from Enamine.net.

  • Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from a university source.

  • Merck. (2023). Safety Data Sheet. Retrieved from Merck.

  • Capot Chemical. (2025). Material Safety Data Sheet. Retrieved from Capot Chemical.

  • Fisher Scientific. (2025). Safety Data Sheet. Retrieved from Fisher Scientific.

  • Merck. (n.d.). Safety Data Sheet. Retrieved from Merck.

  • TCI Chemicals. (2025). Safety Data Sheet. Retrieved from TCI Chemicals.

  • ChemScene. (n.d.). 4-Chloroisoquinolin-8-amine. Retrieved from ChemScene.

  • Fisher Scientific. (2010). Safety Data Sheet. Retrieved from Fisher Scientific.

  • Thermo Fisher Scientific. (2022). Safety Data Sheet. Retrieved from Thermo Fisher Scientific.

  • MilliporeSigma. (2026). Safety Data Sheet. Retrieved from MilliporeSigma.

  • Sigma-Aldrich. (2026). Safety Data Sheet. Retrieved from Sigma-Aldrich.

  • Enamine. (n.d.). Safety Data Sheet. Retrieved from Enamine.net.

  • Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from Fisher Scientific.

  • BenchChem. (2025). Personal protective equipment for handling Isoquinoline-8-sulfonamide. Retrieved from BenchChem.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。